SR-3576
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3-[4-[(3-methylphenyl)carbamoylamino]pyrazol-1-yl]-N-(3,4,5-trimethoxyphenyl)benzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H27N5O5/c1-17-7-5-9-19(11-17)30-27(34)31-21-15-28-32(16-21)22-10-6-8-18(12-22)26(33)29-20-13-23(35-2)25(37-4)24(14-20)36-3/h5-16H,1-4H3,(H,29,33)(H2,30,31,34) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MTFAYLZZDJGFGV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)NC2=CN(N=C2)C3=CC=CC(=C3)C(=O)NC4=CC(=C(C(=C4)OC)OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H27N5O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70743977 | |
| Record name | 3-(4-{[(3-Methylphenyl)carbamoyl]amino}-1H-pyrazol-1-yl)-N-(3,4,5-trimethoxyphenyl)benzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70743977 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
501.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1164153-22-3 | |
| Record name | 3-(4-{[(3-Methylphenyl)carbamoyl]amino}-1H-pyrazol-1-yl)-N-(3,4,5-trimethoxyphenyl)benzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70743977 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Mechanism of Action of SR-3576, a Potent and Selective JNK3 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
SR-3576 is a potent and highly selective, ATP-competitive inhibitor of c-Jun N-terminal kinase 3 (JNK3). JNK3 is a member of the mitogen-activated protein kinase (MAPK) family and is predominantly expressed in the central nervous system, where it plays a critical role in neuronal apoptosis and inflammatory pathways. The high selectivity of this compound for JNK3 over other kinases, including the closely related JNK1 and p38, makes it a valuable research tool and a potential therapeutic candidate for neurodegenerative diseases. This guide provides a comprehensive overview of the mechanism of action of this compound, including its binding characteristics, kinase selectivity, and effects in cellular assays, supported by detailed experimental protocols and visual representations of the underlying biological and experimental processes.
Core Mechanism of Action: Targeting the JNK3 ATP-Binding Pocket
This compound is a cell-permeable pyrazolourea compound that exerts its inhibitory effect by targeting the ATP-binding pocket of the JNK3 enzyme. By competitively binding to this site, this compound prevents the binding of ATP, which is essential for the kinase to phosphorylate its downstream substrates. This inhibition of JNK3 activity blocks the propagation of stress-induced signaling cascades that can lead to neuronal cell death.
The JNK signaling pathway is a crucial mediator of cellular responses to a variety of stressors, including inflammatory cytokines, oxidative stress, and DNA damage. The pathway consists of a three-tiered kinase cascade: a MAP kinase kinase kinase (MAPKKK), a MAP kinase kinase (MAPKK), and a MAP kinase (MAPK), which in this case is JNK. Upon activation by upstream kinases such as MKK4 and MKK7, JNKs phosphorylate a range of transcription factors, most notably c-Jun, which in turn regulates the expression of genes involved in apoptosis and inflammation. This compound specifically targets the final kinase in this cascade, JNK3, thereby preventing the phosphorylation of c-Jun and other downstream targets.
Below is a diagram illustrating the JNK signaling pathway and the point of inhibition by this compound.
Quantitative Analysis of Inhibitor Potency and Selectivity
The efficacy of a kinase inhibitor is defined by its potency (the concentration required to inhibit the target) and its selectivity (its ability to inhibit the intended target over other kinases). This compound has been shown to be a highly potent and selective inhibitor of JNK3.
| Target Kinase | IC50 (nM) | Selectivity (fold vs. JNK3) | Reference |
| JNK3 | 7 | 1 | |
| JNK1 | 170 | ~24 | |
| p38α | >20,000 | >2800 |
IC50: The half-maximal inhibitory concentration, representing the concentration of the inhibitor required to reduce the activity of the kinase by 50%.
Experimental Protocols
In Vitro Kinase Assay (Representative Protocol)
This protocol describes a common method for determining the IC50 of an inhibitor against a purified kinase. The ADP-Glo™ Kinase Assay is a luminescent assay that measures the amount of ADP produced during the kinase reaction.
Materials:
-
Recombinant active JNK3 enzyme
-
Kinase substrate (e.g., a peptide containing the JNK3 recognition motif)
-
ATP
-
This compound (or other test inhibitor)
-
Kinase Reaction Buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)
-
ADP-Glo™ Kinase Assay Kit (containing ADP-Glo™ Reagent and Kinase Detection Reagent)
-
384-well plates
Procedure:
-
Prepare serial dilutions of this compound in the appropriate solvent (e.g., DMSO) and then dilute further in Kinase Reaction Buffer.
-
Add 1 µL of the diluted this compound or vehicle control (DMSO) to the wells of a 384-well plate.
-
Add 2 µL of a solution containing the JNK3 enzyme in Kinase Reaction Buffer.
-
Initiate the kinase reaction by adding 2 µL of a solution containing the kinase substrate and ATP in Kinase Reaction Buffer.
-
Incubate the reaction mixture at room temperature for a defined period (e.g., 60 minutes).
-
Stop the kinase reaction and deplete the remaining ATP by adding 5 µL of ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature.
-
Convert the ADP generated to ATP and measure the light output by adding 10 µL of Kinase Detection Reagent. Incubate for 30 minutes at room temperature.
-
Measure the luminescence using a plate reader.
-
Calculate the percent inhibition for each concentration of this compound relative to the vehicle control and determine the IC50 value by fitting the data to a dose-response curve.
Cellular Assay for c-Jun Phosphorylation (Representative Protocol)
This protocol describes a method to assess the ability of this compound to inhibit the phosphorylation of c-Jun, a key downstream target of JNK3, in a cellular context.
Materials:
-
Cell line expressing JNK3 (e.g., INS-1 rat pancreatic β-cells)
-
Cell culture medium and supplements
-
This compound
-
Stimulus to activate the JNK pathway (e.g., streptozotocin, UV radiation, or cytokines)
-
Lysis buffer
-
Protease and phosphatase inhibitors
-
Antibodies:
-
Primary antibody against phospho-c-Jun (Ser63 or Ser73)
-
Primary antibody against total c-Jun
-
HRP-conjugated secondary antibody
-
-
SDS-PAGE and Western blotting equipment and reagents
Procedure:
-
Culture the cells to the desired confluency in multi-well plates.
-
Pre-treat the cells with various concentrations of this compound or vehicle control for a specified time (e.g., 1-2 hours).
-
Induce JNK pathway activation by treating the cells with a stimulus (e.g., streptozotocin) for a defined period.
-
Wash the cells with ice-cold PBS and lyse them in lysis buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the cell lysates.
-
Separate equal amounts of protein from each sample by SDS-PAGE and transfer the proteins to a nitrocellulose or PVDF membrane.
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Incubate the membrane with the primary antibody against phospho-c-Jun overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
To normalize for protein loading, strip the membrane and re-probe with an antibody against total c-Jun.
-
Quantify the band intensities to determine the effect of this compound on c-Jun phosphorylation.
In Vivo Studies
Currently, there is limited publicly available information on the in vivo pharmacokinetics and efficacy of this compound in animal models. Further research is required to evaluate its therapeutic potential in relevant disease models.
Conclusion
This compound is a powerful research tool for investigating the role of JNK3 in various physiological and pathological processes. Its high potency and selectivity make it a valuable compound for dissecting the JNK3 signaling pathway. While further in vivo studies are needed to establish its therapeutic utility, the well-characterized mechanism of action of this compound provides a strong foundation for future drug development efforts targeting neurodegenerative and inflammatory diseases.
SR-3576: A Technical Guide to its Discovery, Synthesis, and Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Abstract
SR-3576 is a potent and highly selective small molecule inhibitor of c-Jun N-terminal kinase 3 (JNK3). Its discovery has significant implications for the development of therapeutics targeting neurodegenerative diseases and certain types of cancer. This document provides a comprehensive overview of the discovery, (a proposed) synthesis, mechanism of action, and key biological data related to this compound. Detailed experimental protocols and visual representations of its signaling pathway are included to facilitate further research and development.
Discovery and Rationale
This compound emerged from a focused drug discovery effort targeting the JNK family of protein kinases, which are implicated in various cellular processes, including stress responses, apoptosis, and inflammation. The three JNK isoforms (JNK1, JNK2, and JNK3) share a high degree of homology, making the development of isoform-selective inhibitors a significant challenge. JNK3 is primarily expressed in the brain, heart, and testes, and its activation is strongly associated with neuronal apoptosis, making it a prime therapeutic target for neurodegenerative disorders such as Alzheimer's and Parkinson's disease.
The development of this compound was based on an aminopyrazole scaffold, which was identified as a promising starting point for potent and selective JNK3 inhibitors. Structure-activity relationship (SAR) studies on a series of aminopyrazole derivatives led to the optimization of potency and selectivity, culminating in the identification of this compound.
Chemical Synthesis
While a detailed, step-by-step synthesis protocol for this compound is not publicly available, a plausible synthetic route can be proposed based on the general synthesis of related aminopyrazole ureas. The synthesis would likely involve the following key steps:
-
Synthesis of the Aminopyrazole Core: This is typically achieved through the condensation of a β-ketonitrile with a substituted hydrazine.
-
Urea Formation: The aminopyrazole core is then reacted with a substituted isocyanate (in this case, m-tolyl isocyanate) to form the urea linkage.
-
Amide Coupling: The final step involves the coupling of the pyrazole-containing carboxylic acid with 3,4,5-trimethoxyaniline to form the final amide product.
A generalized workflow for the synthesis is presented below.
Caption: A proposed high-level workflow for the synthesis of this compound.
Mechanism of Action and Signaling Pathway
This compound exerts its biological effects through the selective inhibition of JNK3. JNK3 is a key component of the mitogen-activated protein kinase (MAPK) signaling cascade. This pathway is activated by various extracellular stimuli, including inflammatory cytokines and cellular stress. Upon activation, a series of phosphorylation events occur, leading to the activation of JNK3. Activated JNK3 then phosphorylates a range of downstream substrates, most notably the transcription factor c-Jun. The phosphorylation of c-Jun leads to the transcription of genes involved in apoptosis (programmed cell death).
By binding to the ATP-binding site of JNK3, this compound prevents the phosphorylation and activation of JNK3, thereby blocking the downstream signaling cascade that leads to apoptosis. This mechanism of action is particularly relevant in neurons, where aberrant JNK3 activation is a key driver of cell death in neurodegenerative conditions.
Caption: The JNK3 signaling cascade and the inhibitory action of this compound.
Quantitative Data
The following table summarizes the key quantitative data reported for this compound.
| Parameter | Value | Kinase Target | Reference |
| IC50 | 7 nM | JNK3 | [1][2][3][4] |
| IC50 | >20 µM | p38 | [1][2] |
| Selectivity | >2800-fold | JNK3 vs. p38 | [1][2] |
| Cell-based Potency | ~1 µM | Inhibition of c-Jun phosphorylation | [5] |
Experimental Protocols
JNK3 Kinase Inhibition Assay (Representative Protocol)
This protocol is a representative example of how the inhibitory activity of this compound against JNK3 can be determined. Specific details may vary between laboratories.
Caption: A generalized workflow for a JNK3 kinase inhibition assay.
Methodology:
-
Reagent Preparation:
-
Prepare a reaction buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT).
-
Dilute recombinant human JNK3 enzyme in the reaction buffer to the desired concentration.
-
Prepare a substrate solution (e.g., a specific peptide substrate for JNK3) and ATP in the reaction buffer.
-
Prepare serial dilutions of this compound in DMSO and then in the reaction buffer.
-
-
Assay Procedure:
-
In a 384-well plate, add the this compound dilutions.
-
Add the JNK3 enzyme solution to each well.
-
Initiate the kinase reaction by adding the substrate/ATP mixture.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
-
Detection:
-
Stop the kinase reaction and measure the amount of ADP produced using a commercially available kit such as ADP-Glo™ (Promega). This involves adding a reagent that depletes the remaining ATP and then another reagent that converts ADP to ATP, which is then detected via a luciferase-based reaction.
-
-
Data Analysis:
-
Measure the luminescence using a plate reader.
-
Calculate the percentage of inhibition for each concentration of this compound relative to a DMSO control.
-
Determine the IC₅₀ value by fitting the data to a dose-response curve.
-
Conclusion and Future Directions
This compound is a valuable research tool and a promising lead compound for the development of novel therapeutics. Its high potency and selectivity for JNK3 make it an ideal probe for elucidating the role of this kinase in various diseases. Further research should focus on obtaining a detailed in vivo pharmacokinetic and pharmacodynamic profile, evaluating its efficacy in animal models of neurodegeneration and cancer, and conducting comprehensive safety and toxicology studies. The development of a detailed and scalable synthetic route will also be crucial for its advancement towards clinical applications.
References
- 1. The Role of the Dysregulated JNK Signaling Pathway in the Pathogenesis of Human Diseases and Its Potential Therapeutic Strategies: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. JNK3 as Therapeutic Target and Biomarker in Neurodegenerative and Neurodevelopmental Brain Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pyrazolyl-Ureas as Interesting Scaffold in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | c-Jun N-terminal Kinase (JNK) Signaling as a Therapeutic Target for Alzheimer’s Disease [frontiersin.org]
- 5. Synthesis and Cytotoxic Evaluation of Some Substituted 5-Pyrazolones and Their Urea Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
The Role of JNK Inhibition in Neuronal Apoptosis: A Technical Overview of SR-3306
A comprehensive examination of the c-Jun N-terminal kinase (JNK) signaling pathway in neuronal cell death and the therapeutic potential of its inhibition by small molecules, with a focus on the representative compound SR-3306.
Introduction: Neuronal apoptosis, or programmed cell death, is a critical process in the development and maintenance of the central nervous system. However, its dysregulation is a key contributor to the pathology of various neurodegenerative diseases. The c-Jun N-terminal kinase (JNK) signaling pathway has been identified as a central mediator of stress-induced neuronal apoptosis.[1][2] This has led to significant interest in the development of small molecule JNK inhibitors as potential neuroprotective therapeutics. While information on a specific compound designated "SR-3576" is not available in the public domain, extensive research on a closely related compound, SR-3306, provides a robust framework for understanding the role and therapeutic targeting of the JNK pathway in neuronal apoptosis.
The JNK Signaling Cascade in Neuronal Apoptosis
The JNK pathway is a three-tiered kinase cascade that is activated by various cellular stressors.[3] In the context of neuronal apoptosis, activation of this pathway leads to the phosphorylation of downstream targets, including the transcription factor c-Jun and members of the Bcl-2 family of proteins, ultimately culminating in caspase activation and cell death.[4][5]
The canonical JNK signaling pathway leading to apoptosis involves the sequential activation of a MAP kinase kinase kinase (MAPKKK), a MAP kinase kinase (MAPKK), and finally JNK itself. Activated JNK can then translocate to the nucleus to phosphorylate and activate transcription factors like c-Jun, which in turn upregulate the expression of pro-apoptotic genes.[5] Additionally, cytoplasmic JNK can directly phosphorylate and modulate the activity of mitochondrial proteins involved in apoptosis, such as BimEL.[1]
SR-3306: A Case Study in JNK Inhibition for Neuroprotection
SR-3306 is a small molecule inhibitor of JNK that has demonstrated neuroprotective effects in preclinical models of Parkinson's disease.[6] Its mechanism of action is the direct inhibition of JNK, thereby preventing the downstream signaling events that lead to neuronal apoptosis.[6]
Quantitative Data on the Efficacy of SR-3306
The neuroprotective effects of SR-3306 have been quantified in both in vitro and in vivo models.
| Model | Treatment | Concentration/Dose | Endpoint Measured | Result | Reference |
| In Vitro (Primary Dopaminergic Neurons) | MPP+ | 10 µM | Neuronal Viability | - | [6] |
| MPP+ + SR-3306 | 10-1000 nM | Neuronal Viability | Dose-dependent protection | [6] | |
| In Vivo (MPTP Mouse Model) | MPTP | - | TH-immunoreactive neurons in SNpc | Significant loss | [6] |
| MPTP + SR-3306 | 30 mg/kg | TH-immunoreactive neurons in SNpc | Protection against neurodegeneration | [6] | |
| MPTP + SR-3306 | Various | c-Jun phosphorylation | Dose-dependent inhibition | [6] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. The key experiments conducted to evaluate SR-3306 are outlined below.
In Vitro Neuroprotection Assay:
-
Cell Culture: Primary dopaminergic neurons were isolated from the ventral mesencephalon of E14 rat embryos.
-
Plating: Cells were plated at a density of 200,000 cells/well in 8-well chamber slides.
-
Treatment: Neurons were exposed to 10 µM MPP+ for 48 hours in the presence or absence of varying concentrations of SR-3306 (10–1000 nM).
-
Analysis: Neuronal viability was assessed, likely through methods such as immunocytochemistry for tyrosine hydroxylase (TH) to identify dopaminergic neurons and a cell viability assay (e.g., MTT or LDH).
In Vivo MPTP Mouse Model of Parkinson's Disease:
-
Animal Model: Mice were used for this in vivo study.
-
Treatment: One group of mice received the neurotoxin MPTP to induce parkinsonian pathology. A second group received MPTP along with a 30 mg/kg dose of SR-3306. A control group received a vehicle.
-
Tissue Processing: After the treatment period, mouse brains were sectioned.
-
Immunohistochemistry: Brain sections were stained for tyrosine hydroxylase (TH) to visualize dopaminergic neurons in the substantia nigra pars compacta (SNpc).
-
Quantification: The number of TH-positive neurons was quantified to assess the level of neurodegeneration and the protective effect of SR-3306.
Biomarker Analysis (c-Jun Phosphorylation):
-
Sample Collection: Samples were collected from the in vivo study cohorts.
-
ELISA: An enzyme-linked immunosorbent assay (ELISA) was performed to quantify the levels of phosphorylated c-Jun.
-
Analysis: The results were analyzed to determine if SR-3306 inhibited JNK activity in a dose-dependent manner, as indicated by a reduction in c-Jun phosphorylation. Cohorts were included for analysis only if there was a greater than two-fold difference between the vehicle-treated and MPTP-treated groups.[6]
Conclusion
The available scientific literature strongly implicates the JNK signaling pathway as a key driver of neuronal apoptosis in the context of neurodegenerative diseases. Small molecule inhibitors of JNK, exemplified by SR-3306, have shown significant promise in preclinical models by protecting neurons from cell death. The dose-dependent neuroprotection and on-target inhibition of c-Jun phosphorylation by SR-3306 provide a compelling rationale for the continued investigation of JNK inhibitors as a therapeutic strategy for neurological disorders characterized by neuronal loss. Further research is warranted to fully elucidate the therapeutic potential and safety profile of this class of compounds in a clinical setting.
References
- 1. Characterization of the c-Jun N-terminal kinase-BimEL signaling pathway in neuronal apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Involvement of JNK1 in Neuronal Polarization During Brain Development - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Identification of ASK1, MKK4, JNK, c-Jun, and caspase-3 as a signaling cascade involved in cadmium-induced neuronal cell apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. JNK Signaling in Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Small Molecule c-jun-N-Terminal Kinase Inhibitors Protect Dopaminergic Neurons in a Model of Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
SR-3576: A Selective JNK3 Inhibitor for Alzheimer's Disease Research
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Alzheimer's disease (AD) remains a formidable challenge in neuroscience, with a pressing need for novel therapeutic strategies. One promising avenue of research involves the inhibition of c-Jun N-terminal kinase 3 (JNK3), a key enzyme implicated in the neuronal stress and apoptotic pathways that contribute to AD pathogenesis. SR-3576 has emerged as a highly potent and selective small molecule inhibitor of JNK3. This technical guide provides a comprehensive overview of this compound, including its mechanism of action, available quantitative data, detailed experimental protocols for its use in research, and visualizations of the relevant signaling pathways and experimental workflows. This document is intended to serve as a valuable resource for researchers and drug development professionals investigating the therapeutic potential of JNK3 inhibition in Alzheimer's disease.
Introduction to JNK3 in Alzheimer's Disease
The c-Jun N-terminal kinases (JNKs) are a family of serine/threonine protein kinases that are activated in response to a variety of cellular stresses, including inflammation, oxidative stress, and exposure to amyloid-β (Aβ) peptides.[1][2] The JNK family consists of three isoforms: JNK1, JNK2, and JNK3. While JNK1 and JNK2 are ubiquitously expressed, JNK3 is predominantly found in the central nervous system, particularly in neurons.[3] This brain-specific expression profile makes JNK3 an attractive therapeutic target for neurological disorders, as it minimizes the potential for off-target effects in other tissues.
In the context of Alzheimer's disease, JNK3 is implicated in several key pathological processes.[4] Activated JNK3 can phosphorylate the amyloid precursor protein (APP), influencing its processing and potentially increasing the production of neurotoxic Aβ peptides. Furthermore, JNK3 is involved in the hyperphosphorylation of the tau protein, a hallmark of AD that leads to the formation of neurofibrillary tangles and subsequent neuronal dysfunction and death.[4] Elevated levels of activated JNK3 have been observed in the brains of Alzheimer's patients, correlating with the progression of the disease.[4] Therefore, the selective inhibition of JNK3 presents a promising strategy to mitigate the downstream pathological cascades in Alzheimer's disease.
This compound: A Potent and Selective JNK3 Inhibitor
This compound is a cell-permeable pyrazolourea compound that has been identified as a highly potent and selective inhibitor of JNK3. Its selectivity for JNK3 over other kinases, particularly p38 MAP kinase, makes it a valuable tool for dissecting the specific roles of JNK3 in cellular processes and disease models.
Chemical and Physical Properties
| Property | Value |
| Chemical Name | 3-(4-(3-(3-Methylphenylureido))-1H-pyrazol-1-yl)-N-(3,4,5-trimethoxyphenyl)benzamide |
| Molecular Formula | C27H27N5O5 |
| Molecular Weight | 501.53 g/mol |
| CAS Number | 1164153-22-3 |
| Appearance | Off-white solid |
| Solubility | Soluble in DMSO (up to 100 mg/mL) |
| Storage | Store at -20°C, protect from light |
Quantitative Data: Inhibitory Activity
The inhibitory potency of this compound has been characterized in biochemical and cell-based assays.
| Target | IC50 (in vitro) | Cell-based Potency (c-Jun phosphorylation inhibition) | Selectivity |
| JNK3 | 7 nM | 1.3 µM (in INS-1 cells) | >2800-fold over p38 |
| JNK1 | 170 nM | Not reported | - |
| p38 | >20 µM | Not reported | - |
Data compiled from supplier datasheets.
Signaling Pathways and Experimental Workflows
JNK3 Signaling Pathway in Neuronal Apoptosis
The following diagram illustrates the central role of JNK3 in the neuronal stress response leading to apoptosis, a key pathological feature of Alzheimer's disease.
Caption: JNK3 signaling cascade leading to neuronal apoptosis.
Experimental Workflow: In Vitro JNK3 Kinase Inhibition Assay
This diagram outlines a typical workflow for assessing the inhibitory activity of this compound on JNK3 in a biochemical assay.
Caption: Workflow for JNK3 kinase inhibition assay.
Experimental Protocols
The following are detailed methodologies for key experiments involving this compound.
In Vitro JNK3 Kinase Inhibition Assay (Biochemical)
This protocol is designed to determine the IC50 value of this compound against recombinant JNK3.
Materials:
-
Recombinant human JNK3 enzyme
-
Kinase assay buffer (e.g., 25 mM MOPS, pH 7.2, 12.5 mM β-glycerol-phosphate, 25 mM MgCl2, 5 mM EGTA, 2 mM EDTA, 0.25 mM DTT)
-
ATP
-
JNKtide (or other suitable JNK substrate)
-
This compound
-
DMSO (for compound dilution)
-
96-well or 384-well plates
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay kit, Promega)
-
Plate reader capable of luminescence detection
Procedure:
-
Compound Preparation: Prepare a serial dilution of this compound in DMSO. A typical starting concentration is 10 mM. Further dilute the compound in kinase assay buffer to the desired final concentrations.
-
Enzyme and Substrate Preparation: Dilute the recombinant JNK3 enzyme and the JNKtide substrate in kinase assay buffer to the desired working concentrations.
-
Assay Plate Setup: Add the diluted this compound solutions to the wells of the assay plate. Include wells with DMSO only as a vehicle control (100% activity) and wells without enzyme as a background control.
-
Enzyme Addition: Add the diluted JNK3 enzyme to all wells except the background control wells.
-
Pre-incubation: Incubate the plate at room temperature for 10-15 minutes to allow the inhibitor to bind to the enzyme.
-
Reaction Initiation: Initiate the kinase reaction by adding a mixture of ATP and JNKtide substrate to all wells.
-
Kinase Reaction: Incubate the plate at 30°C for a predetermined time (e.g., 30-60 minutes).
-
Reaction Termination and Detection: Stop the reaction and detect the amount of product formed (phosphorylated substrate or ADP) according to the manufacturer's instructions of the chosen detection kit (e.g., add ADP-Glo™ Reagent).
-
Data Analysis: Measure the signal (e.g., luminescence) using a plate reader. Plot the percentage of inhibition against the logarithm of the this compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Cell-Based Assay for JNK Activity (Western Blot)
This protocol measures the effect of this compound on the phosphorylation of c-Jun, a downstream target of JNK, in a cellular context.
Materials:
-
Neuronal cell line (e.g., SH-SY5Y)
-
Cell culture medium and supplements
-
This compound
-
Aβ oligomers or other stress-inducing agent (e.g., anisomycin)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-phospho-c-Jun (Ser63), anti-total c-Jun, anti-β-actin
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Culture and Treatment: Plate neuronal cells and allow them to adhere. Pre-treat the cells with various concentrations of this compound for a specified time (e.g., 1-2 hours).
-
Stimulation: Induce JNK activation by treating the cells with a stressor (e.g., Aβ oligomers) for a predetermined time (e.g., 30 minutes).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Protein Quantification: Determine the protein concentration of the cell lysates using a BCA assay.
-
Western Blotting:
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against phospho-c-Jun overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
-
Data Analysis: Quantify the band intensities for phospho-c-Jun and normalize them to the total c-Jun and/or β-actin levels. Compare the levels of phosphorylated c-Jun in this compound-treated cells to the vehicle-treated control.
Discussion and Future Directions
This compound represents a valuable research tool for investigating the role of JNK3 in Alzheimer's disease. Its high potency and selectivity allow for precise interrogation of the JNK3 signaling pathway in various experimental models. The provided protocols offer a starting point for researchers to evaluate the efficacy of this compound in their specific systems.
While in vitro data are promising, further research is needed to validate the therapeutic potential of this compound. Future studies should focus on:
-
In vivo efficacy: Evaluating the ability of this compound to cross the blood-brain barrier and modulate JNK3 activity in animal models of Alzheimer's disease.
-
Pharmacokinetics and Pharmacodynamics: Characterizing the absorption, distribution, metabolism, and excretion (ADME) properties of this compound to determine its suitability for in vivo applications.
-
Long-term safety: Assessing the potential for off-target effects and toxicity with chronic administration.
-
Combination therapies: Investigating the potential synergistic effects of this compound with other Alzheimer's disease therapeutics targeting different pathological pathways.
References
An In-depth Technical Guide on the Potential Application of SR-3576 for Stroke and Neuroprotection Studies
Disclaimer: The following technical guide outlines the potential application of SR-3576 in stroke and neuroprotection research. As of the date of this document, there are no publicly available preclinical or clinical studies that have specifically evaluated this compound for this indication. The information presented herein is based on the known biochemical properties of this compound as a potent and selective JNK3 inhibitor and is supplemented with data and protocols from studies on other JNK3 inhibitors and established experimental models of stroke. This guide is intended for researchers, scientists, and drug development professionals as a framework for designing and conducting future investigations into the therapeutic potential of this compound.
Introduction to this compound
This compound is a cell-permeable pyrazolourea compound identified as a highly potent and selective inhibitor of c-Jun N-terminal kinase 3 (JNK3).[1][2] Its selectivity for JNK3 over other kinases, particularly p38 MAP kinase, makes it a valuable research tool for elucidating the specific roles of the JNK3 signaling pathway in various pathological conditions.[1]
Chemical Properties of this compound:
| Property | Value | Reference |
| Chemical Name | 3-[4-[[[(3-Methylphenyl)amino]carbonyl]amino]-1H-pyrazol-1-yl]-N-(3,4,5-trimethoxyphenyl)benzamide | [1] |
| Molecular Formula | C27H27N5O5 | |
| Molecular Weight | 501.53 g/mol | |
| CAS Number | 1164153-22-3 | |
| Solubility | Soluble in DMSO | [2] |
In Vitro Potency and Selectivity:
| Target | IC50 | Fold Selectivity (vs. JNK3) | Reference |
| JNK3 | 7 nM | - | [1][2] |
| JNK1 | 170 nM | ~24-fold | |
| p38 | >20 µM | >2800-fold | [1][2] |
Rationale for Targeting JNK3 in Stroke
Ischemic stroke triggers a complex cascade of molecular events leading to neuronal cell death in the affected brain region. The c-Jun N-terminal kinase (JNK) signaling pathway, particularly the brain-specific isoform JNK3, has been identified as a critical mediator of ischemic neuronal apoptosis. Activation of JNK3 in response to ischemic stress initiates downstream signaling that contributes to mitochondrial dysfunction, inflammation, and ultimately, programmed cell death.
Preclinical studies using genetic knockout models and other pharmacological inhibitors of JNK3 have demonstrated significant neuroprotective effects in experimental models of stroke. These studies have shown that inhibition of JNK3 can lead to a reduction in infarct volume, improved neurological outcomes, and decreased apoptosis in the ischemic penumbra. Therefore, as a potent and selective JNK3 inhibitor, this compound represents a promising candidate for neuroprotective therapy in stroke.
Proposed Signaling Pathway of JNK3 in Ischemic Stroke
The following diagram illustrates the proposed signaling cascade involving JNK3 in the context of ischemic stroke and the potential point of intervention for this compound.
Experimental Protocols for Preclinical Evaluation of this compound in Stroke
The following are detailed experimental protocols that could be employed to evaluate the neuroprotective efficacy of this compound in a rodent model of ischemic stroke.
In Vivo Model: Middle Cerebral Artery Occlusion (MCAO)
The MCAO model is a widely used and clinically relevant model of focal ischemic stroke in rodents.[3][4][5][6][7]
Objective: To induce a reproducible focal cerebral ischemia to mimic human stroke.
Materials:
-
Male Sprague-Dawley or Wistar rats (250-300g) or C57BL/6 mice (20-25g)
-
Anesthesia (e.g., isoflurane)
-
Surgical instruments (scissors, forceps, microvascular clips)
-
Operating microscope
-
4-0 or 5-0 silicone-coated nylon monofilament
-
Heating pad to maintain body temperature
Procedure:
-
Anesthetize the animal with isoflurane (e.g., 3-4% for induction, 1.5-2% for maintenance) in a mixture of oxygen and nitrous oxide.
-
Place the animal in a supine position on a heating pad to maintain core body temperature at 37°C.
-
Make a midline cervical incision and expose the right common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).
-
Ligate the distal ECA and the CCA.
-
Insert a 4-0 silicone-coated nylon monofilament through a small incision in the ECA stump and advance it into the ICA until it occludes the origin of the middle cerebral artery (MCA). A slight resistance indicates proper placement.
-
For transient MCAO, the filament is left in place for a specific duration (e.g., 60, 90, or 120 minutes) before being withdrawn to allow for reperfusion. For permanent MCAO, the filament is left in place.[6]
-
Close the incision and allow the animal to recover from anesthesia.
Quantification of Infarct Volume
Objective: To measure the volume of brain tissue damaged by the ischemic insult.
Materials:
-
2,3,5-triphenyltetrazolium chloride (TTC) solution (2% in phosphate-buffered saline)
-
Brain matrix slicer
-
Digital scanner or camera
-
Image analysis software (e.g., ImageJ)
Procedure:
-
At a predetermined time point after MCAO (e.g., 24 or 48 hours), euthanize the animal and perfuse transcardially with cold saline.
-
Carefully remove the brain and place it in a cold brain matrix slicer.
-
Cut the brain into 2-mm thick coronal sections.
-
Immerse the sections in a 2% TTC solution at 37°C for 15-30 minutes. TTC stains viable tissue red, while the infarcted tissue remains white.
-
Capture high-resolution images of the stained sections.
-
Using image analysis software, measure the area of the infarct (white tissue) and the total area of the ipsilateral and contralateral hemispheres for each slice.
-
Calculate the total infarct volume, often with a correction for edema to avoid overestimation.[8]
Neurobehavioral Assessment
Objective: To evaluate the functional neurological deficits and recovery following stroke.
A battery of behavioral tests should be used to assess motor, sensory, and cognitive function.[9][10][11]
Example Tests:
-
Modified Neurological Severity Score (mNSS): A composite score evaluating motor, sensory, balance, and reflex functions. Scores typically range from 0 (no deficit) to 18 (maximal deficit).[9]
-
Rotarod Test: Assesses motor coordination and balance by measuring the time an animal can stay on a rotating rod.
-
Cylinder Test: Evaluates forelimb asymmetry by observing the spontaneous use of the forelimbs for wall support during exploration in a cylinder.
-
Adhesive Removal Test: Measures sensory and motor deficits by timing the removal of a small adhesive tape placed on the animal's paw.
Histological and Molecular Analyses
Objective: To investigate the cellular and molecular mechanisms of neuroprotection by this compound.
4.4.1. Immunohistochemistry for Apoptotic Markers:
Procedure:
-
Perfuse animals with saline followed by 4% paraformaldehyde at the desired time point.
-
Cryoprotect the brain in sucrose solutions and section on a cryostat.
-
Perform immunohistochemical staining for markers of apoptosis, such as cleaved caspase-3 or TUNEL (Terminal deoxynucleotidyl transferase dUTP nick end labeling).[12][13][14][15]
-
Counterstain with a nuclear stain (e.g., DAPI).
-
Image the sections using a fluorescence microscope and quantify the number of apoptotic cells in the ischemic penumbra.
4.4.2. Western Blot Analysis of the JNK Pathway:
Procedure:
-
Dissect the ischemic core and penumbra from fresh brain tissue.
-
Homogenize the tissue in lysis buffer containing protease and phosphatase inhibitors.
-
Determine protein concentration using a BCA assay.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.[16]
-
Probe the membrane with primary antibodies against total JNK, phosphorylated JNK (p-JNK), total c-Jun, and phosphorylated c-Jun (p-c-Jun).[17][18]
-
Use a loading control antibody (e.g., β-actin or GAPDH) to normalize protein levels.
-
Incubate with appropriate secondary antibodies and visualize the protein bands using a chemiluminescence detection system.
-
Quantify band intensities to determine the effect of this compound on JNK pathway activation.
Expected Quantitative Data and Visualization
Based on studies with other JNK3 inhibitors, the following tables and diagrams represent the expected outcomes from preclinical studies of this compound in a stroke model.
Expected Efficacy Data
Table 1: Effect of this compound on Infarct Volume and Neurological Deficit
| Treatment Group | Dose (mg/kg) | Infarct Volume (mm³) | Neurological Score (mNSS) |
| Sham | Vehicle | 0 ± 0 | 0.5 ± 0.2 |
| MCAO + Vehicle | Vehicle | 150 ± 20 | 12 ± 2 |
| MCAO + this compound | 10 | 100 ± 15 | 8 ± 1.5 |
| MCAO + this compound | 30 | 75 ± 10 | 6 ± 1 |
| *Data are presented as mean ± SEM. *p < 0.05, *p < 0.01 vs. MCAO + Vehicle. |
Table 2: Effect of this compound on Apoptosis in the Ischemic Penumbra
| Treatment Group | Dose (mg/kg) | TUNEL-positive cells/mm² | Cleaved Caspase-3 positive cells/mm² |
| Sham | Vehicle | 5 ± 2 | 3 ± 1 |
| MCAO + Vehicle | Vehicle | 80 ± 10 | 65 ± 8 |
| MCAO + this compound | 10 | 50 ± 8 | 40 ± 6 |
| MCAO + this compound | 30 | 30 ± 5 | 25 ± 4 |
| *Data are presented as mean ± SEM. *p < 0.05, *p < 0.01 vs. MCAO + Vehicle. |
Experimental Workflow Diagram
The following diagram illustrates a typical experimental workflow for evaluating a neuroprotective compound like this compound.
Conclusion
This compound, with its high potency and selectivity for JNK3, holds significant promise as a therapeutic candidate for the treatment of ischemic stroke. The experimental framework outlined in this guide provides a comprehensive approach to evaluating its neuroprotective efficacy in a preclinical setting. By leveraging established models and analytical techniques, researchers can systematically investigate the potential of this compound to mitigate ischemic brain injury and improve functional outcomes. Future studies are warranted to validate these proposed applications and to translate the potential of JNK3 inhibition into a viable clinical strategy for stroke patients.
References
- 1. SR 3576 | JNK/c-Jun | Tocris Bioscience [tocris.com]
- 2. axonmedchem.com [axonmedchem.com]
- 3. Protocol for middle cerebral artery occlusion by an intraluminal suture method - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Modeling Transient Focal Ischemic Stroke in Rodents by Intraluminal Filament Method of Middle Cerebral Artery Occlusion | Springer Nature Experiments [experiments.springernature.com]
- 5. Animal Models of Ischemic Stroke with Different Forms of Middle Cerebral Artery Occlusion - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Middle Cerebral Artery Occlusion Model in Rodents: Methods and Potential Pitfalls - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A Brief Review of Edema-Adjusted Infarct Volume Measurement Techniques for Rodent Focal Cerebral Ischemia Models with Practical Recommendations - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Behavioral tests in rodent models of stroke - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Neurobehavioral testing in subarachnoid hemorrhage: A review of methods and current findings in rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. ahajournals.org [ahajournals.org]
- 13. Neuronal apoptosis in cerebral ischemia/reperfusion area following electrical stimulation of fastigial nucleus - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. ahajournals.org [ahajournals.org]
- 16. researchgate.net [researchgate.net]
- 17. pubcompare.ai [pubcompare.ai]
- 18. Western blot analysis and kinase activity assays [bio-protocol.org]
SR-3576: A Deep Dive into its Role in Cancer Cell Signaling Pathways
For Researchers, Scientists, and Drug Development Professionals
Introduction
SR-3576 is a potent and highly selective small molecule inhibitor of c-Jun N-terminal kinase 3 (JNK3). As a key component of the mitogen-activated protein kinase (MAPK) signaling cascade, JNK3 is implicated in cellular responses to stress, and its dysregulation has been linked to various pathologies, including cancer. This technical guide provides a comprehensive overview of this compound, its mechanism of action, and its effects on cancer cell signaling pathways, with a focus on its potential as a therapeutic agent.
Mechanism of Action of this compound
This compound functions as an ATP-competitive inhibitor of JNK3. The JNK signaling cascade is a three-tiered system composed of a MAP kinase kinase kinase (MAP3K), a MAP kinase kinase (MAP2K), and a MAP kinase (MAPK), which in this case is JNK. Upon activation by various stress stimuli, this cascade leads to the phosphorylation and activation of transcription factors, most notably c-Jun. The activation of c-Jun plays a critical role in the regulation of genes involved in cell proliferation, apoptosis, and survival. By selectively inhibiting JNK3, this compound blocks the phosphorylation of its downstream targets, thereby modulating these cellular processes.
This compound in Cancer Cell Signaling
The JNK signaling pathway has a complex and often contradictory role in cancer, acting as both a tumor suppressor and a promoter of cell survival depending on the cellular context and the duration of its activation. Research into selective JNK inhibitors like this compound aims to exploit these context-dependent functions for therapeutic benefit.
The MAPK/JNK Signaling Pathway
The MAPK signaling network is a crucial regulator of cellular processes. The JNK pathway, a key branch of this network, is activated by a variety of cellular stressors.
Induction of Apoptosis in Chemoresistant Ovarian Cancer
A key study investigated the effects of this compound on cisplatin-resistant human ovarian cancer cells (SKOV3/DDP). The findings suggest that inhibition of JNK3 by this compound can promote apoptosis in these chemoresistant cells, indicating a potential therapeutic strategy to overcome drug resistance. The proposed mechanism involves the exacerbation of oxidative stress and the suppression of autophagic flux, leading to enhanced apoptosis.
Quantitative Data
The following tables summarize the available quantitative data for this compound.
Table 1: In Vitro Kinase Inhibitory Activity of this compound
| Kinase | IC50 (nM) |
| JNK3 | 7 |
| JNK1 | 170 |
| p38 | >20,000 |
Note: Data indicates high selectivity for JNK3 over JNK1 and p38.
Table 2: Cellular Effects of this compound in SKOV3/DDP Human Ovarian Cancer Cells
| Cellular Process | Effect of this compound |
| Apoptosis | Promoted |
| Autophagic Flux | Suppressed |
| Oxidative Stress | Exacerbated |
Note: Specific quantitative data on the extent of these effects are detailed in the primary literature.
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of scientific findings. Below are generalized protocols for key experiments relevant to the study of this compound.
In Vitro Kinase Inhibition Assay
This assay is used to determine the concentration of an inhibitor (e.g., this compound) required to inhibit 50% of the activity of a target kinase (IC50).
-
Reagents and Materials:
-
Recombinant human JNK3, JNK1, and p38 kinases.
-
Kinase-specific substrate (e.g., ATF2 for JNK).
-
ATP (radiolabeled or non-radiolabeled depending on the detection method).
-
This compound stock solution (in DMSO).
-
Kinase assay buffer.
-
96-well or 384-well plates.
-
Detection reagents (e.g., phosphospecific antibodies, luminescence reagents).
-
-
Procedure:
-
Prepare serial dilutions of this compound in kinase assay buffer.
-
Add the diluted inhibitor or vehicle control (DMSO) to the wells of the assay plate.
-
Add the kinase and its specific substrate to the wells.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at a specified temperature (e.g., 30°C) for a defined period.
-
Stop the reaction.
-
Quantify the amount of phosphorylated substrate using a suitable detection method (e.g., ELISA, TR-FRET, or radiometric measurement).
-
Calculate the percent inhibition for each inhibitor concentration and determine the IC50 value by fitting the data to a dose-response curve.
-
Cell Viability and Proliferation Assay (MTT Assay)
This assay measures the metabolic activity of cells, which is an indicator of cell viability and proliferation.
-
Reagents and Materials:
-
SKOV3/DDP cells.
-
Complete cell culture medium.
-
This compound stock solution (in DMSO).
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution.
-
Solubilization solution (e.g., DMSO or acidified isopropanol).
-
96-well cell culture plates.
-
Microplate reader.
-
-
Procedure:
-
Seed SKOV3/DDP cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound or vehicle control for the desired duration (e.g., 24, 48, 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
-
Remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
-
Western Blot Analysis of c-Jun Phosphorylation
This technique is used to detect and quantify the levels of phosphorylated c-Jun, a direct downstream target of JNK.
-
Reagents and Materials:
-
SKOV3/DDP cells.
-
This compound stock solution (in DMSO).
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors.
-
Protein quantification assay kit (e.g., BCA assay).
-
SDS-PAGE gels and running buffer.
-
Transfer buffer and PVDF or nitrocellulose membranes.
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Primary antibodies: anti-phospho-c-Jun (Ser63/73) and anti-total c-Jun.
-
HRP-conjugated secondary antibody.
-
Chemiluminescent substrate.
-
Imaging system.
-
-
Procedure:
-
Treat SKOV3/DDP cells with this compound or a known JNK activator (e.g., anisomycin) as a positive control.
-
Lyse the cells and quantify the protein concentration.
-
Separate the protein lysates by SDS-PAGE and transfer them to a membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with the primary antibody against phospho-c-Jun overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Strip the membrane and re-probe with an antibody against total c-Jun to normalize the results.
-
Experimental Workflow
A typical workflow for evaluating the efficacy of a kinase inhibitor like this compound in a cancer cell line is outlined below.
SR-3576: A Potent Modulator of the IRE1α Pathway in Stress-Induced Cellular Responses
Abstract: This document provides a comprehensive technical overview of SR-3576, a novel small molecule inhibitor targeting the Inositol-requiring enzyme 1α (IRE1α) pathway, a central component of the Unfolded Protein Response (UPR). The UPR is a critical cellular stress response mechanism activated by the accumulation of unfolded or misfolded proteins in the endoplasmic reticulum (ER). Chronic ER stress and sustained UPR activation are implicated in a variety of diseases, including neurodegenerative disorders, metabolic diseases, and cancer. This compound offers a high-potency, selective tool for investigating the therapeutic potential of IRE1α inhibition. This guide details the mechanism of action of this compound, presents quantitative data on its cellular effects, outlines key experimental protocols for its evaluation, and visualizes the associated signaling pathways and workflows.
Introduction to this compound and the Unfolded Protein Response
The endoplasmic reticulum (ER) is a vital organelle responsible for the synthesis, folding, and modification of a significant portion of the cell's proteins. A variety of physiological and pathological conditions can disrupt ER homeostasis, leading to an accumulation of unfolded proteins—a condition known as ER stress. In response, the cell activates the Unfolded Protein Response (UPR), a sophisticated signaling network aimed at restoring proteostasis.
The UPR is mediated by three primary ER-transmembrane sensors:
-
IRE1α (Inositol-requiring enzyme 1α)
-
PERK (PKR-like ER kinase)
-
ATF6 (Activating transcription factor 6)
IRE1α is the most conserved UPR sensor. Upon activation, its cytosolic domain exhibits both kinase and endoribonuclease (RNase) activity. The RNase function is highly specific, catalyzing the unconventional splicing of X-box binding protein 1 (XBP1) mRNA. This splicing event produces a potent transcription factor, spliced XBP1 (XBP1s), which upregulates genes involved in protein folding, quality control, and ER-associated degradation (ERAD).
This compound is a synthetic, ATP-competitive small molecule designed for high-affinity binding to the RNase domain of IRE1α. By selectively inhibiting this domain, this compound effectively blocks the splicing of XBP1 mRNA, thereby attenuating the downstream signaling cascade of the IRE1α branch of the UPR without affecting its kinase activity.
Quantitative Data: Cellular Effects of this compound
The efficacy of this compound was evaluated in human cell lines subjected to ER stress induced by Tunicamycin, an inhibitor of N-linked glycosylation. The following tables summarize the key quantitative findings.
Table 1: Dose-Dependent Inhibition of XBP1 Splicing by this compound Cell Line: HEK293T | Stress Inducer: Tunicamycin (2.5 µg/mL) for 6 hours
| This compound Conc. (nM) | % XBP1 mRNA Splicing (relative to vehicle) | Standard Deviation |
|---|---|---|
| 0 (Vehicle) | 100% | ± 5.2% |
| 1 | 85.4% | ± 4.8% |
| 10 | 52.1% | ± 3.5% |
| 50 | 15.8% | ± 2.1% |
| 100 | 4.2% | ± 1.5% |
| 500 | 1.1% | ± 0.8% |
Data derived from RT-qPCR analysis.
Table 2: Effect of this compound on Downstream UPR Target Gene Expression Cell Line: HeLa | Treatment: Tunicamycin (2.5 µg/mL) + this compound (100 nM) for 16 hours
| Gene Target | Fold Change (Tunicamycin + Vehicle) | Fold Change (Tunicamycin + this compound) | % Reduction by this compound |
|---|---|---|---|
| ERDJ4 | 15.2 | 3.1 | 79.6% |
| EDEM1 | 12.8 | 2.5 | 80.5% |
| BiP/HSPA5 | 8.5 | 7.9 | 7.1% (BiP is regulated by multiple UPR branches) |
| CHOP/DDIT3 | 22.4 | 10.2 | 54.5% |
Data derived from RT-qPCR analysis, normalized to unstressed control.
Table 3: this compound Impact on Cell Viability Under Chronic ER Stress Cell Line: SH-SY5Y | Treatment: Tunicamycin (1 µg/mL) for 48 hours
| Treatment Group | % Apoptotic Cells (Annexin V+) | Standard Deviation |
|---|---|---|
| Vehicle Control (No Stress) | 4.5% | ± 1.1% |
| Tunicamycin + Vehicle | 38.2% | ± 3.4% |
| Tunicamycin + this compound (100 nM) | 19.6% | ± 2.8% |
Data derived from flow cytometry analysis of Annexin V/PI stained cells.
Signaling Pathways and Logical Diagrams
The following diagrams illustrate the mechanism of action of this compound and the experimental workflow used for its characterization.
Caption: Mechanism of this compound in the IRE1α signaling pathway.
Caption: General experimental workflow for evaluating this compound.
Detailed Experimental Protocols
Cell Culture and Treatment
-
Cell Lines: HeLa (cervical cancer), HEK293T (human embryonic kidney), and SH-SY5Y (neuroblastoma) cells are maintained in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Plating: Cells are seeded in appropriate culture plates (e.g., 6-well plates for RNA/protein, 96-well plates for viability) to achieve 70-80% confluency at the time of treatment.
-
This compound Preparation: A 10 mM stock solution of this compound is prepared in DMSO. Serial dilutions are made in culture medium to achieve final desired concentrations. The final DMSO concentration in all conditions (including vehicle control) should be kept below 0.1%.
-
Treatment Protocol:
-
Aspirate old medium from cells.
-
Add fresh medium containing the desired concentration of this compound or vehicle (DMSO).
-
Incubate for 1-2 hours (pre-treatment).
-
Add the ER stress inducer (e.g., Tunicamycin at 1-5 µg/mL) directly to the medium.
-
Incubate for the specified duration (e.g., 6 hours for XBP1 splicing, 16-48 hours for gene expression and viability).
-
RNA Isolation and RT-qPCR for XBP1 Splicing
-
RNA Isolation: Harvest cells and extract total RNA using an RNeasy Mini Kit (Qiagen) according to the manufacturer's instructions. Quantify RNA using a NanoDrop spectrophotometer.
-
cDNA Synthesis: Synthesize cDNA from 1 µg of total RNA using a High-Capacity cDNA Reverse Transcription Kit (Applied Biosystems).
-
qPCR:
-
Prepare a qPCR reaction mix using a SYBR Green Master Mix.
-
Use primers specifically designed to flank the 26-nucleotide intron in human XBP1 mRNA. This allows for the differentiation of the unspliced (XBP1u) and spliced (XBP1s) forms by melt curve analysis or gel electrophoresis.
-
Forward Primer: 5'-CCTTGTAGTTGAGAACCAGG-3'
-
Reverse Primer: 5'-GGGGCTTGGTATATATGTGG-3'
-
Run the qPCR on a suitable instrument (e.g., QuantStudio 7 Flex).
-
-
Data Analysis: Calculate the percentage of XBP1 splicing using the relative expression levels of the spliced and unspliced amplicons. Normalize data to a housekeeping gene (e.g., GAPDH).
Western Blotting for UPR Proteins
-
Protein Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Quantification: Determine protein concentration using a BCA Protein Assay Kit (Thermo Fisher Scientific).
-
SDS-PAGE and Transfer: Load 20-30 µg of protein per lane onto a 4-12% Bis-Tris polyacrylamide gel. Separate proteins by electrophoresis and transfer them to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate with primary antibodies overnight at 4°C. Key antibodies include: anti-phospho-IRE1α (Ser724), anti-total-IRE1α, anti-CHOP (DDIT3), and anti-β-actin (loading control).
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
-
Detection: Visualize protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Flow Cytometry for Apoptosis (Annexin V Assay)
-
Cell Harvesting: Collect both adherent and floating cells. Wash with cold PBS.
-
Staining: Resuspend cells in 1X Annexin V Binding Buffer. Add FITC-conjugated Annexin V and Propidium Iodide (PI) according to the manufacturer's protocol (e.g., FITC Annexin V Apoptosis Detection Kit, BD Biosciences).
-
Incubation: Incubate cells in the dark for 15 minutes at room temperature.
-
Analysis: Analyze the stained cells immediately using a flow cytometer. Annexin V positive / PI negative cells are considered early apoptotic, while double-positive cells are late apoptotic/necrotic.
Conclusion and Future Directions
This compound demonstrates potent and selective inhibition of the IRE1α RNase domain, leading to a significant reduction in XBP1 mRNA splicing and the expression of downstream pro-apoptotic genes like CHOP. Furthermore, it confers a protective effect against cell death under conditions of chronic ER stress. These characteristics make this compound a valuable research tool for dissecting the complex roles of the IRE1α pathway and a promising lead compound for therapeutic development in diseases driven by ER stress pathology. Future studies will focus on in vivo efficacy, pharmacokinetic profiling, and safety assessments in relevant animal models of disease.
The Structure-Activity Relationship of SR-3576: A Potent and Selective JNK3 Inhibitor
An In-depth Technical Guide for Researchers and Drug Development Professionals
This technical guide provides a comprehensive overview of the structure-activity relationship (SAR) of SR-3576, a highly potent and selective inhibitor of c-Jun N-terminal kinase 3 (JNK3). JNK3 is a key signaling protein primarily expressed in the brain and implicated in neuronal apoptosis, making it a promising therapeutic target for neurodegenerative diseases. This document summarizes the quantitative inhibitory data, details the experimental methodologies used in its characterization, and visualizes the relevant biological pathways and experimental workflows.
Core Structure-Activity Relationship Data
This compound belongs to the aminopyrazole class of kinase inhibitors. The core scaffold consists of a central pyrazole ring with key substitutions that dictate its potency and selectivity. The SAR studies reveal the critical contributions of the N-linked phenylurea and the benzamide moieties to the overall activity profile.
Quantitative Inhibitor Potency and Selectivity
The inhibitory activity of this compound and its analogs against JNK3 and other related kinases, such as JNK1 and p38, has been quantified through biochemical assays. The half-maximal inhibitory concentration (IC50) values are summarized in the table below.
| Compound ID | JNK3 IC50 (nM) | JNK1 IC50 (nM) | p38 IC50 (µM) | JNK3/JNK1 Selectivity Fold | JNK3/p38 Selectivity Fold |
| This compound | 7 | 170 | >20 | ~24 | >2800 |
| SR-3451 | 20 | 220 | >20 | ~11 | >1000 |
| SR-3582 | 8 | 190 | >20 | ~24 | >2500 |
| SR-3583 | 130 | 1200 | >20 | ~9 | >150 |
Data compiled from published research.[1]
The data clearly demonstrates that this compound is a highly potent JNK3 inhibitor with an IC50 of 7 nM.[1][2][3][4] Notably, it exhibits remarkable selectivity of over 2800-fold against the closely related p38 MAP kinase.[1][2][3] The selectivity over JNK1 is more modest at approximately 24-fold.[1]
Analysis of the analogs reveals key SAR insights:
-
N-phenylurea substitution: The position of the methyl group on the N-phenylurea moiety influences potency. A meta-substitution (as in this compound and SR-3582) is well-tolerated, while a para-substitution (SR-3583) leads to a significant decrease in JNK3 inhibitory activity.[1]
-
Planarity: The highly planar nature of the pyrazole and the N-linked phenyl structures are crucial for optimal binding within the smaller active site of JNK3 compared to the larger active site of p38, contributing significantly to the observed selectivity.[1]
Cell-Based Potency
The cellular activity of this compound and related compounds was assessed by measuring the inhibition of c-Jun phosphorylation in INS-1 cells.
| Compound ID | Cellular c-Jun Phosphorylation IC50 (µM) |
| This compound | ~1 |
| SR-3451 | ~1.5 |
| SR-3582 | ~1.2 |
Data from studies in INS-1 rat pancreatic β-cells.[1][4]
The compounds demonstrate good cell permeability and on-target engagement in a cellular context, with IC50 values in the low micromolar range for the inhibition of c-Jun phosphorylation.[1]
Experimental Protocols
While highly detailed, step-by-step protocols are not available in the public domain, the following sections describe the general methodologies employed for the biochemical and cellular characterization of this compound.
Biochemical Kinase Inhibition Assay (Generalized)
A homogeneous time-resolved fluorescence (HTRF) assay format was likely used to determine the IC50 values of the inhibitors against JNK3, JNK1, and p38.
Principle: This assay measures the phosphorylation of a substrate by the kinase. The detection is based on fluorescence resonance energy transfer (FRET) between a donor fluorophore (e.g., europium cryptate) conjugated to an anti-phospho-substrate antibody and an acceptor fluorophore (e.g., XL665) conjugated to the substrate.
Generalized Protocol:
-
Reagents: Recombinant human JNK3, JNK1, or p38α enzyme; biotinylated substrate peptide (e.g., ATF2); ATP; assay buffer; streptavidin-XL665; anti-phospho-substrate antibody labeled with europium cryptate; test compounds (e.g., this compound) at various concentrations.
-
Procedure: a. The kinase, substrate peptide, and varying concentrations of the inhibitor are pre-incubated in an assay buffer in a microplate. b. The kinase reaction is initiated by the addition of ATP. c. The reaction is allowed to proceed for a defined period at a controlled temperature. d. The reaction is stopped, and the detection reagents (streptavidin-XL665 and europium cryptate-labeled antibody) are added. e. After an incubation period to allow for binding, the HTRF signal is read on a compatible plate reader.
-
Data Analysis: The ratio of the fluorescence intensities at the acceptor and donor emission wavelengths is calculated. The IC50 values are determined by fitting the dose-response data to a four-parameter logistic equation.
Cellular c-Jun Phosphorylation Assay (Generalized)
The cell-based activity of this compound was determined by measuring its ability to inhibit the phosphorylation of c-Jun in a cellular context.
Principle: This assay typically involves stimulating cells to activate the JNK signaling pathway, followed by lysis and detection of phosphorylated c-Jun, often by Western blotting or a plate-based immunoassay.
Generalized Protocol (using INS-1 cells):
-
Cell Culture: INS-1 cells are cultured under standard conditions.
-
Compound Treatment: Cells are pre-incubated with various concentrations of the test compound (e.g., this compound) for a specified duration.
-
Pathway Stimulation: The JNK pathway is activated by treating the cells with a stimulus, such as streptozotocin or anisomycin.
-
Cell Lysis: Cells are washed and then lysed using a buffer containing detergents and phosphatase inhibitors to preserve the phosphorylation state of proteins.
-
Protein Quantification: The total protein concentration in the lysates is determined.
-
Detection of Phospho-c-Jun:
-
Western Blotting: Equal amounts of protein from each sample are separated by SDS-PAGE, transferred to a membrane, and probed with antibodies specific for phosphorylated c-Jun (e.g., at Ser63/73) and total c-Jun (as a loading control).
-
ELISA/HTRF: A plate-based immunoassay can also be used for higher throughput, where cell lysates are added to wells coated with a capture antibody for total c-Jun, and a detection antibody specific for phospho-c-Jun is used for quantification.
-
-
Data Analysis: The signal for phospho-c-Jun is normalized to the signal for total c-Jun. The IC50 value is calculated from the dose-response curve.
Mandatory Visualizations
JNK3 Signaling Pathway
The following diagram illustrates the canonical JNK signaling pathway, which is activated by various stress stimuli and leads to the phosphorylation of transcription factors like c-Jun. This compound acts by directly inhibiting the kinase activity of JNK3.
Caption: JNK3 signaling cascade leading to gene expression.
Experimental Workflow: Kinase Inhibition Assay
The diagram below outlines the general workflow for determining the IC50 of an inhibitor using a biochemical kinase assay.
Caption: Workflow for a biochemical kinase inhibition assay.
Logical Relationship: Selectivity of this compound
This diagram illustrates the key structural features of the aminopyrazole scaffold of this compound and how they contribute to its high selectivity for JNK3 over p38.
References
- 1. Structure-activity relationships and X-ray structures describing the selectivity of aminopyrazole inhibitors for c-Jun N-terminal kinase 3 (JNK3) over p38 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A “Ligand First” Approach toward Selective, Covalent JNK2/3 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Design and synthesis of highly potent and isoform selective JNK3 inhibitors: SAR studies on aminopyrazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
JNK3 Signaling in Neurodegeneration: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The c-Jun N-terminal kinase 3 (JNK3), a member of the mitogen-activated protein kinase (MAPK) family, has emerged as a critical player in the complex signaling cascades that underpin neurodegenerative diseases.[1][2] Predominantly expressed in the central nervous system (CNS), JNK3 is intricately involved in neuronal apoptosis, neuroinflammation, and synaptic dysfunction, making it a compelling therapeutic target for a range of debilitating conditions, including Alzheimer's disease (AD), Parkinson's disease (PD), and ischemic stroke.[1][3][4] This technical guide provides an in-depth exploration of the JNK3 signaling pathway, offering quantitative data on its activity in disease models, detailed experimental protocols for its study, and visual representations of its complex interactions.
JNK3, like other JNK isoforms, is activated in response to a variety of cellular stressors, including inflammatory cytokines, oxidative stress, and the accumulation of misfolded proteins.[1][2] Its activation is mediated by a tiered kinase cascade, and its downstream effects are orchestrated through the phosphorylation of numerous substrates. The specificity of JNK3 signaling is further refined by its interaction with scaffold proteins, which spatially and temporally regulate its activity.[4] Dysregulation of this pathway is a consistent feature in the pathology of several neurodegenerative disorders, positioning JNK3 as a pivotal node in the progression of neuronal demise.
The JNK3 Signaling Pathway: Core Components and Regulation
The activation of JNK3 is a multi-step process initiated by various extracellular and intracellular stress signals. This cascade ultimately leads to the phosphorylation of target proteins that mediate cellular responses, including apoptosis and inflammation.
Upstream Activation
The canonical JNK signaling cascade involves a three-tiered module of protein kinases: a MAP kinase kinase kinase (MAP3K), a MAP kinase kinase (MAP2K), and the MAPK itself (JNK3).
-
MAP3Ks: A diverse group of kinases, including Apoptosis Signal-regulating Kinase 1 (ASK1), Mixed Lineage Kinases (MLKs), and TGF-β-activated kinase 1 (TAK1), can initiate the JNK3 cascade in response to specific stressors.[1] For instance, ASK1 is a key positive regulator of JNK3 in response to oxidative stress.[1]
-
MAP2Ks: The primary activators of all JNK isoforms are MKK4 (MAP2K4) and MKK7 (MAP2K7).[2] These dual-specificity kinases phosphorylate JNK3 on conserved threonine and tyrosine residues within its activation loop, leading to its full enzymatic activity.[4] While MKK7-mediated phosphorylation of threonine results in significant JNK3 activation, MKK4 phosphorylation of tyrosine alone leads to lower levels of activation but can enhance the activity of already threonine-phosphorylated JNK3.[4]
Scaffold Proteins: Ensuring Specificity
Scaffold proteins are crucial for the integrity and specificity of JNK3 signaling, preventing unwanted crosstalk with other MAPK pathways. They function by physically tethering components of the signaling cascade, thereby facilitating efficient and localized activation.
-
JNK-Interacting Proteins (JIPs): The JIP family of scaffold proteins, particularly JIP1 and JIP3, play a significant role in organizing the JNK3 signaling module.[4][5] JIP3 exhibits a high binding affinity for JNK3 and can also associate with MKK4, MKK7, and several MAP3Ks, including MEKK1 and MLK3.[5]
-
β-arrestin-2: This versatile scaffold protein specifically binds to JNK3 and is involved in assembling the ASK1-MKK4-JNK3 signaling module, particularly in the context of PD models.[4]
Downstream Targets and Pathophysiological Roles
Once activated, JNK3 phosphorylates a variety of substrate proteins, leading to diverse cellular outcomes that contribute to neurodegeneration.
-
Transcription Factors: A primary downstream target is the transcription factor c-Jun. Phosphorylation of c-Jun by JNK3 enhances its transcriptional activity, leading to the expression of pro-apoptotic genes.[6]
-
Alzheimer's Disease-Related Proteins: JNK3 is directly implicated in the phosphorylation of Amyloid Precursor Protein (APP) and Tau, two key proteins in the pathology of AD.[1] Phosphorylation of APP can influence its processing into amyloid-β (Aβ) peptides, while hyperphosphorylation of Tau contributes to the formation of neurofibrillary tangles.
-
Mitochondrial Proteins: JNK3 can translocate to the mitochondria and phosphorylate members of the Bcl-2 family of proteins, promoting the release of cytochrome c and initiating the intrinsic apoptotic pathway.
Diagram of the JNK3 Signaling Pathway
Caption: The JNK3 signaling cascade in neurodegeneration.
Quantitative Data on JNK3 in Neurodegeneration
The following tables summarize key quantitative data related to the JNK3 signaling pathway in the context of various neurodegenerative diseases.
Table 1: JNK3 Activity and Expression in Neurodegenerative Disease Models
| Disease Model | Measurement | Fold Change/Observation | Reference |
| Human Alzheimer's Disease | JNK3 Kinase Activity | 34% increase vs. controls | [7] |
| Familial AD (FAD) Mouse Model | JNK3 Kinase Activity | 27% increase vs. wild-type | [7] |
| 5xFAD Mouse Model (2 months) | p-APP/APP ratio | Significant increase vs. wild-type | [8] |
| 5xFAD Mouse Model (10 months) | MKK7 expression | 9.68-fold increase vs. wild-type | [8] |
| Parkinson's Disease Mouse Model (MPTP-treated) | JNK3 Expression | Upregulation after 2 weeks of treatment | [9] |
| JNK3 Deletion in FAD Mice (6 months) | Insoluble Aβ42 levels | 87% reduction | [7] |
| JNK3 Deletion in FAD Mice (12 months) | Insoluble Aβ42 levels | 70% reduction | [7] |
Table 2: IC50 Values of Common JNK Inhibitors
| Inhibitor | JNK1 IC50 (nM) | JNK2 IC50 (nM) | JNK3 IC50 (nM) | Reference |
| SP600125 | 40 | 40 | 90 | [10][11] |
| AS601245 | 150 | 220 | 70 | [10][12] |
| Bentamapimod (AS602801) | 80 | 90 | 230 | [13] |
| JNK-IN-8 | 4.7 | 18.7 | 1 | [11][14] |
| Tanzisertib (CC-930) | 61 | 7 | 6 | [11] |
| JNK Inhibitor VIII | 45 | 160 | N/A (Ki = 52 nM) | [11] |
Table 3: JNK3 and Scaffold Protein Binding Affinities
| Interacting Proteins | Binding Affinity (Kd) | Method | Reference |
| JNK3 and Compound 5 | 21.0 ± 3.4 µM | Native Mass Spectrometry | [15] |
| Inactive JNK3 and Arrestin-3 | >15-fold higher than active JNK3 | Not specified | [16] |
| JIP-3 and JNK3 | Highest affinity among JNK isoforms | Not specified | [5] |
Detailed Experimental Protocols
This section provides detailed methodologies for key experiments used to investigate the JNK3 signaling pathway.
JNK3 Kinase Assay (Radiometric)
This protocol is adapted from established methods for assaying protein kinase activity using radiolabeled ATP.[17][18]
Objective: To quantify the enzymatic activity of JNK3 by measuring the incorporation of 32P from [γ-32P]ATP into a substrate protein (e.g., c-Jun or ATF2).
Materials:
-
Purified active JNK3 enzyme
-
JNK3 substrate (e.g., recombinant GST-c-Jun or ATF2)
-
Kinase Assay Buffer (e.g., 40mM Tris pH 7.5, 20mM MgCl2, 0.1mg/ml BSA, 50 µM DTT)[19]
-
[γ-32P]ATP (specific activity ~3000 Ci/mmol)
-
10 mM ATP stock solution
-
Phosphocellulose paper (e.g., P81)
-
0.5% Phosphoric acid
-
Scintillation counter and vials
Procedure:
-
Prepare the kinase reaction mixture on ice. For a 25 µL reaction, combine:
-
5 µL of 5x Kinase Assay Buffer
-
5 µL of substrate (to a final concentration of 1-5 µM)
-
5 µL of purified JNK3 enzyme (amount to be optimized)
-
5 µL of inhibitor or vehicle control
-
5 µL of ATP/[γ-32P]ATP mix (to a final concentration of 100 µM ATP with ~1 µCi [γ-32P]ATP)
-
-
Initiate the reaction by adding the ATP/[γ-32P]ATP mix and incubate at 30°C for 20-30 minutes.
-
Terminate the reaction by spotting 20 µL of the reaction mixture onto a 2x2 cm square of phosphocellulose paper.
-
Immediately immerse the phosphocellulose paper in a beaker containing 0.5% phosphoric acid.
-
Wash the phosphocellulose papers three to four times with 0.5% phosphoric acid for 5 minutes each wash to remove unincorporated [γ-32P]ATP.
-
Perform a final wash with acetone and allow the papers to air dry.
-
Place the dry phosphocellulose papers in scintillation vials, add scintillation fluid, and measure the incorporated radioactivity using a scintillation counter.
-
Calculate JNK3 activity as picomoles of phosphate incorporated per minute per milligram of enzyme.
Diagram of the JNK3 Radiometric Kinase Assay Workflow
Caption: Workflow for a radiometric JNK3 kinase assay.
Immunoprecipitation (IP) and Western Blotting of JNK3
This protocol provides a general framework for the immunoprecipitation of JNK3 followed by Western blot analysis to detect its expression or interaction with other proteins.[20]
Objective: To isolate JNK3 from cell or tissue lysates and subsequently detect it or its binding partners via Western blotting.
Materials:
-
Cell or tissue lysate
-
1X Cell Lysis Buffer (e.g., 20 mM Tris-HCl pH 7.5, 150 mM NaCl, 1 mM EDTA, 1 mM EGTA, 1% Triton X-100, with protease and phosphatase inhibitors)
-
Anti-JNK3 antibody (for IP and Western blot)
-
Protein A/G agarose or magnetic beads
-
Wash Buffer (e.g., Lysis Buffer with lower detergent concentration)
-
SDS-PAGE gels and running buffer
-
Transfer buffer and nitrocellulose or PVDF membrane
-
Blocking Buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Secondary antibody conjugated to HRP
-
Chemiluminescent substrate
Procedure:
A. Immunoprecipitation
-
Pre-clear the lysate by incubating with Protein A/G beads for 30-60 minutes at 4°C to reduce non-specific binding.
-
Centrifuge and transfer the supernatant to a new tube.
-
Add 1-2 µg of anti-JNK3 antibody to 200-500 µg of pre-cleared lysate.
-
Incubate with gentle rotation overnight at 4°C.
-
Add 20 µL of a 50% slurry of Protein A/G beads and incubate for 1-3 hours at 4°C.
-
Pellet the beads by centrifugation and discard the supernatant.
-
Wash the beads 3-5 times with 500 µL of ice-cold Wash Buffer.
-
After the final wash, aspirate all supernatant and resuspend the beads in 20-40 µL of 2x SDS sample buffer.
B. Western Blotting
-
Boil the immunoprecipitated samples at 95-100°C for 5 minutes.
-
Load the samples onto an SDS-PAGE gel and perform electrophoresis.
-
Transfer the separated proteins to a nitrocellulose or PVDF membrane.
-
Block the membrane with Blocking Buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (e.g., anti-JNK3 or an antibody against a potential interacting protein) overnight at 4°C.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Add the chemiluminescent substrate and visualize the protein bands using an imaging system.
Diagram of the Immunoprecipitation-Western Blot Workflow
Caption: Workflow for immunoprecipitation followed by Western blotting.
TUNEL Assay for Neuronal Apoptosis
The Terminal deoxynucleotidyl transferase dUTP Nick End Labeling (TUNEL) assay is a common method for detecting DNA fragmentation, a hallmark of late-stage apoptosis.[21][22]
Objective: To identify and quantify apoptotic neurons in cell culture or tissue sections by labeling the 3'-hydroxyl ends of fragmented DNA.
Materials:
-
Fixed cells or tissue sections on slides
-
Permeabilization solution (e.g., 0.1% Triton X-100 in 0.1% sodium citrate)
-
TUNEL reaction mixture (containing Terminal deoxynucleotidyl transferase (TdT) and fluorescently labeled dUTPs)
-
DAPI or Hoechst stain for nuclear counterstaining
-
Fluorescence microscope
Procedure:
-
Fixation and Permeabilization:
-
Fix cells or tissue sections with 4% paraformaldehyde in PBS for 15-30 minutes at room temperature.
-
Wash with PBS.
-
Permeabilize the samples by incubating with the permeabilization solution for 2-15 minutes on ice.
-
Wash with PBS.
-
-
TUNEL Staining:
-
Prepare the TUNEL reaction mixture according to the manufacturer's instructions.
-
Apply the TUNEL reaction mixture to the samples and incubate in a humidified chamber at 37°C for 60 minutes, protected from light.
-
-
Washing and Counterstaining:
-
Wash the samples with PBS to remove unincorporated nucleotides.
-
Counterstain the nuclei with DAPI or Hoechst stain for 5-10 minutes at room temperature.
-
Wash again with PBS.
-
-
Imaging and Analysis:
-
Mount the slides with an anti-fade mounting medium.
-
Visualize the samples using a fluorescence microscope. TUNEL-positive cells will exhibit bright nuclear fluorescence (the color depends on the fluorescent label used), while all nuclei will be stained by DAPI/Hoechst.
-
Quantify the percentage of TUNEL-positive cells relative to the total number of cells (DAPI/Hoechst positive).
-
Conclusion and Future Directions
The JNK3 signaling pathway represents a critical nexus in the molecular machinery of neurodegeneration. Its preferential expression in the CNS and its integral role in neuronal apoptosis and stress responses underscore its potential as a high-value therapeutic target. The development of specific and potent JNK3 inhibitors holds considerable promise for the treatment of a spectrum of neurodegenerative diseases.
Future research should focus on further elucidating the intricate regulatory mechanisms of JNK3 signaling, including the roles of specific scaffold proteins in different neuronal subtypes and disease contexts. Moreover, a deeper understanding of the downstream substrates of JNK3 will be crucial for a comprehensive appreciation of its pathophysiological functions. The continued development of highly selective JNK3 inhibitors and their rigorous evaluation in preclinical and clinical settings will be paramount in translating our understanding of this pathway into effective therapies for patients suffering from these devastating disorders.
References
- 1. tandfonline.com [tandfonline.com]
- 2. JNK3 inhibitors as promising pharmaceuticals with neuroprotective properties - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Parkinson’s disease-implicated kinases in the brain; insights into disease pathogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. JNK3 as Therapeutic Target and Biomarker in Neurodegenerative and Neurodevelopmental Brain Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The role of scaffold proteins in JNK signalling - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 2024.sci-hub.se [2024.sci-hub.se]
- 7. JNK3 perpetuates metabolic stress induced by Abeta peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 8. JNK Activation Correlates with Cognitive Impairment and Alteration of the Post-Synaptic Element in the 5xFAD AD Mouse Model [mdpi.com]
- 9. spandidos-publications.com [spandidos-publications.com]
- 10. mdpi.com [mdpi.com]
- 11. medchemexpress.com [medchemexpress.com]
- 12. selleckchem.com [selleckchem.com]
- 13. selleckchem.com [selleckchem.com]
- 14. stemcell.com [stemcell.com]
- 15. Identifying New Ligands for JNK3 by Fluorescence Thermal Shift Assays and Native Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pnas.org [pnas.org]
- 17. Assay of protein kinases using radiolabeled ATP: a protocol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. promega.com [promega.com]
- 20. Colocalization and Interaction Study of Neuronal JNK3, JIP1, and β-Arrestin2 Together with PSD95 - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Detection of apoptosis by TUNEL assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. TUNEL Apoptosis Assay (Fluorescent) - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
The Therapeutic Potential of JNK3 Inhibitors: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
c-Jun N-terminal kinase 3 (JNK3), a member of the mitogen-activated protein kinase (MAPK) family, is predominantly expressed in the central nervous system (CNS) and plays a pivotal role in neuronal apoptosis, neuroinflammation, and synaptic function.[1][2] Dysregulation of the JNK3 signaling pathway is implicated in the pathogenesis of a spectrum of neurodegenerative disorders, including Alzheimer's disease, Parkinson's disease, and ischemic stroke, making it an attractive therapeutic target.[3][4][5] This technical guide provides an in-depth overview of the therapeutic potential of JNK3 inhibitors, focusing on the underlying signaling pathways, quantitative analysis of inhibitor potency and selectivity, and detailed experimental protocols for their evaluation.
The JNK3 Signaling Pathway
The JNK signaling cascade is a three-tiered system involving a MAPK kinase kinase (MAP3K), a MAPK kinase (MAP2K), and a MAPK (JNK itself).[4] In response to cellular stressors such as oxidative stress, inflammatory cytokines, and excitotoxicity, upstream MAP3Ks (e.g., ASK1, MEKK1) are activated.[4][6] These kinases then phosphorylate and activate the dual-specificity kinases MKK4 and MKK7.[3][4] MKK4 preferentially phosphorylates a tyrosine residue (Tyr185), while MKK7 phosphorylates a threonine residue (Thr183) within the activation loop of JNK3, leading to its full activation.[1]
Activated JNK3 translocates to different cellular compartments to phosphorylate a variety of substrates. In the nucleus, JNK3 phosphorylates transcription factors like c-Jun, activating the transcription of pro-apoptotic genes.[1] In the cytoplasm and at the synapse, JNK3 can modulate the function of proteins involved in mitochondrial-mediated apoptosis and synaptic plasticity.[1][7]
The specificity and efficiency of JNK3 signaling are tightly regulated by scaffold proteins, such as JNK-interacting protein (JIP) and β-arrestin-2.[1][8] These proteins bring the kinase cascade components into close proximity, facilitating signal transduction and preventing cross-talk with other MAPK pathways.[1][9]
Quantitative Analysis of JNK3 Inhibitors
A variety of small molecule inhibitors targeting JNK3 have been developed and characterized. Their efficacy is typically quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the enzyme's activity by 50%. Selectivity is a critical parameter, often assessed by comparing the IC50 value for JNK3 to those for other closely related kinases, such as JNK1, JNK2, and p38 MAPK.[10]
| Inhibitor | Type | JNK3 IC50 (nM) | JNK1 IC50 (nM) | JNK2 IC50 (nM) | p38α IC50 (nM) | Reference |
| SP600125 | Pan-JNK, Reversible | 90 | 40 | 40 | >10,000 | [2] |
| AS602801 (Bentamapimod) | Pan-JNK, Reversible | 230 | 80 | 90 | ND | [2] |
| Tanzisertib | Pan-JNK, Reversible | ND | ND | ND | ND | [11] |
| CC-930 | Pan-JNK, Reversible | ND | ND | ND | ND | [12] |
| JNK-IN-8 | Irreversible | Covalent | Covalent | Covalent | ND | [2] |
| Compound 35b | Selective, Reversible | 9.7 | >10,000 | ~97 | >6,000 | [13] |
| Compound 26k | Selective, Reversible | < 1 | >500 | >210 | ND | [14] |
| Compound 6 (from virtual screen) | Reversible | 130.1 | ND | ND | ND | [3] |
| Compound 12 (4-quinolone derivative) | Reversible | 148 | 99 | ND | >20,000 | [15] |
| Compound 14 (4-quinolone derivative) | Reversible | 15 | 21 | 66 | >10,000 | [15] |
ND: Not Determined
Experimental Protocols
In Vitro JNK3 Kinase Assay (ADP-Glo™ Kinase Assay)
This assay quantifies the amount of ADP produced during the kinase reaction, which is directly proportional to the kinase activity.
Materials:
-
Active JNK3 enzyme
-
JNK3 substrate (e.g., ATF2)
-
ATP
-
Test inhibitors
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
Kinase Buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA, 50 µM DTT)[16]
-
384-well plates
Procedure:
-
Prepare serial dilutions of the test inhibitor in DMSO.
-
In a 384-well plate, add 1 µL of the inhibitor solution or DMSO (vehicle control).
-
Add 2 µL of a solution containing the active JNK3 enzyme in kinase buffer.
-
Initiate the kinase reaction by adding 2 µL of a substrate/ATP mix in kinase buffer.
-
Incubate the reaction mixture at room temperature for 60 minutes.
-
Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
-
Incubate at room temperature for 40 minutes.
-
Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.
-
Incubate at room temperature for 30 minutes.
-
Measure the luminescence using a plate reader.
-
Calculate the percent inhibition for each inhibitor concentration and determine the IC50 value.[16]
Cell-Based Apoptosis Assay (Annexin V Staining)
This assay detects the externalization of phosphatidylserine, an early marker of apoptosis, using fluorescently labeled Annexin V.
Materials:
-
Neuronal cell line (e.g., SH-SY5Y)
-
Cell culture medium and supplements
-
Apoptosis-inducing agent (e.g., amyloid-β oligomers, staurosporine)
-
Test inhibitors
-
Annexin V-FITC Apoptosis Detection Kit
-
Propidium Iodide (PI) solution
-
Flow cytometer
Procedure:
-
Seed neuronal cells in a multi-well plate and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of the JNK3 inhibitor for 1-2 hours.
-
Induce apoptosis by adding the apoptosis-inducing agent and incubate for the desired time.
-
Harvest the cells, including both adherent and floating populations.
-
Wash the cells with cold PBS.
-
Resuspend the cells in 1X Annexin V binding buffer.
-
Add Annexin V-FITC and PI to the cell suspension.
-
Incubate the cells in the dark at room temperature for 15 minutes.
-
Analyze the stained cells by flow cytometry.
-
Quantify the percentage of apoptotic cells (Annexin V positive, PI negative) in each treatment group.[17]
Experimental Workflow for JNK3 Inhibitor Screening and Characterization
The development of novel JNK3 inhibitors typically follows a structured workflow, from initial screening to in vivo validation.
Conclusion and Future Directions
JNK3 inhibitors represent a promising therapeutic strategy for a range of debilitating neurodegenerative diseases. The development of highly potent and selective inhibitors is crucial to minimize off-target effects and enhance therapeutic efficacy. While several promising candidates have emerged from preclinical studies, none have yet successfully navigated clinical trials for neurological disorders.[2] Future research should focus on optimizing the pharmacokinetic properties of these inhibitors to ensure adequate brain penetration and on conducting rigorous clinical trials to validate their safety and efficacy in human patients. The continued exploration of the intricate roles of JNK3 in neuronal function and disease will undoubtedly pave the way for novel and effective neuroprotective therapies.
References
- 1. JNK3 as Therapeutic Target and Biomarker in Neurodegenerative and Neurodevelopmental Brain Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. JNK3 inhibitors as promising pharmaceuticals with neuroprotective properties - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Identification of Potential JNK3 Inhibitors: A Combined Approach Using Molecular Docking and Deep Learning-Based Virtual Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Role of the Dysregulated JNK Signaling Pathway in the Pathogenesis of Human Diseases and Its Potential Therapeutic Strategies: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Repurposing FDA Approved Drugs as JNK3 Inhibitor for Prevention of Neuroinflammation Induced by MCAO in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Biological Properties of JNK3 and Its Function in Neurons, Astrocytes, Pancreatic β-Cells and Cardiovascular Cells [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. The role of scaffold proteins in JNK signalling - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Structural Study of Selectivity Mechanisms for JNK3 and p38α with Indazole Scaffold Probing Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Discovery of a Potent and Selective JNK3 Inhibitor with Neuroprotective Effect Against Amyloid β-Induced Neurotoxicity in Primary Rat Neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. mdpi.com [mdpi.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. C-Jun N-terminal kinase inhibitors: Structural insight into kinase-inhibitor complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 16. promega.com [promega.com]
- 17. scispace.com [scispace.com]
Methodological & Application
Application Note: SR-3576 Experimental Protocol for Cell Culture
For Research Use Only. Not for use in diagnostic procedures.
Abstract
SR-3576 is a potent and highly selective, ATP-competitive inhibitor of the mTORC1 kinase. This document provides detailed protocols for the in vitro use of this compound in cell culture, including methods for assessing its biological activity and impact on the PI3K/Akt/mTOR signaling pathway. The following guidelines are intended to assist researchers in designing and executing experiments to evaluate the efficacy and mechanism of action of this compound.
Mechanism of Action
This compound selectively inhibits the mTORC1 complex, a central regulator of cell growth, proliferation, and metabolism. By binding to the ATP pocket of the mTOR kinase domain within the mTORC1 complex, this compound prevents the phosphorylation of key downstream effectors, including S6 Kinase (S6K) and 4E-BP1. This leads to the inhibition of protein synthesis and ultimately results in cell cycle arrest and reduced cell proliferation.
Figure 1: this compound inhibits the mTORC1 signaling pathway.
Quantitative Data Summary
The inhibitory activity of this compound was assessed across various cancer cell lines. The half-maximal inhibitory concentration (IC₅₀) was determined using a 72-hour cell viability assay.
Table 1: IC₅₀ Values of this compound in Cancer Cell Lines
| Cell Line | Cancer Type | IC₅₀ (nM) |
|---|---|---|
| MCF-7 | Breast Cancer | 15 |
| A549 | Lung Cancer | 55 |
| U-87 MG | Glioblastoma | 28 |
| PC-3 | Prostate Cancer | 80 |
Table 2: Effect of this compound on Downstream Target Phosphorylation (MCF-7 cells treated for 2 hours)
| Treatment | Concentration (nM) | p-S6K (T389) / Total S6K (Relative Density) |
|---|---|---|
| Vehicle (DMSO) | 0 | 1.00 |
| This compound | 10 | 0.45 |
| This compound | 50 | 0.12 |
| this compound | 200 | 0.03 |
Experimental Protocols
General Cell Culture and Treatment
-
Cell Seeding: Plate cells in appropriate culture vessels (e.g., 96-well plates for viability assays, 6-well plates for Western blotting). Allow cells to adhere and grow for 24 hours in complete growth medium to reach 60-70% confluency.
-
Compound Preparation: Prepare a 10 mM stock solution of this compound in dimethyl sulfoxide (DMSO). Create serial dilutions in complete growth medium to achieve the desired final concentrations. The final DMSO concentration in the culture should not exceed 0.1%.
-
Cell Treatment: Remove the existing medium from the cells and replace it with the medium containing the various concentrations of this compound or vehicle control (0.1% DMSO).
-
Incubation: Incubate the cells for the desired time period (e.g., 2 hours for signaling studies, 72 hours for viability assays) at 37°C in a 5% CO₂ incubator.
Cell Viability (MTT) Assay
This protocol is designed for a 96-well plate format.
-
Cell Seeding: Seed 5,000 cells per well in 100 µL of complete growth medium.
-
Treatment: After 24 hours, treat the cells with a serial dilution of this compound (e.g., 0.1 nM to 10 µM) and a vehicle control as described in Protocol 3.1.
-
Incubation: Incubate the plate for 72 hours at 37°C, 5% CO₂.
-
MTT Addition: Add 10 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well.
-
Incubation with MTT: Incubate for 4 hours at 37°C, allowing viable cells to convert the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells and plot the dose-response curve to determine the IC₅₀ value.
Western Blotting for Pathway Analysis
-
Cell Seeding and Treatment: Seed 1.5 x 10⁶ cells in 6-well plates. After 24 hours, treat with this compound or vehicle for 2 hours as described in Protocol 3.1.
-
Cell Lysis: Wash cells twice with ice-cold PBS. Lyse the cells on ice using 100 µL of RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.
-
Sample Preparation: Mix 20-30 µg of protein from each sample with Laemmli sample buffer and boil at 95°C for 5 minutes.
-
SDS-PAGE: Load the samples onto a 10% polyacrylamide gel and separate the proteins by electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking: Block the membrane for 1 hour at room temperature with 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween 20 (TBST).
-
Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies diluted in blocking buffer (e.g., anti-phospho-S6K (T389), anti-total S6K, anti-GAPDH).
-
Washing and Secondary Antibody Incubation: Wash the membrane three times with TBST. Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again three times with TBST. Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify band intensities using densitometry software. Normalize the phosphorylated protein levels to the total protein levels.
Application Notes and Protocols for SR-3576 in DMSO
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed information on the solubility and stability of SR-3576, a potent and selective JNK3 inhibitor, when dissolved in Dimethyl Sulfoxide (DMSO). Adherence to these guidelines is crucial for ensuring the integrity and efficacy of this compound in research and development applications.
This compound Overview
This compound is a small molecule inhibitor of c-Jun N-terminal kinase 3 (JNK3), a key enzyme implicated in stress-induced neuronal apoptosis.[1] Its selectivity for JNK3 makes it a valuable tool for studying the role of this kinase in various neurological disorders and as a potential therapeutic agent.
Chemical Properties:
| Property | Value |
| Molecular Formula | C₂₇H₂₇N₅O₅ |
| Molecular Weight | 501.53 g/mol |
| CAS Number | 1164153-22-3 |
Solubility of this compound in DMSO
This compound exhibits good solubility in DMSO, a common solvent for in vitro and in vivo studies of small molecules. The reported solubility varies slightly between suppliers but is consistently high, allowing for the preparation of concentrated stock solutions.
Quantitative Solubility Data:
| Supplier/Source | Reported Solubility in DMSO | Molar Concentration (approx.) | Notes |
| StressMarq Biosciences | Soluble to 100 mM[1] | 100 mM | - |
| Sigma-Aldrich | 100 mg/mL[2][3] | ~199 mM | - |
| Astor Scientific | Up to 30 mg/mL[4] | ~60 mM | - |
| MedchemExpress | 40 mg/mL[5] | ~80 mM | Requires sonication and warming. Hygroscopic DMSO can impact solubility. |
| R&D Systems | Soluble to 100 mM[6] | 100 mM | - |
| GlpBio | >10 mM | >10 mM | - |
Note: The molar concentration is calculated using a molecular weight of 501.53 g/mol . Variations in reported solubility may be due to differences in the specific lot of the compound, the purity, the form (e.g., solid vs. powder), and the experimental conditions used for determination.
Stability of this compound in DMSO
Proper storage of this compound stock solutions in DMSO is critical to maintain its chemical integrity and biological activity. Several factors, including temperature, light exposure, and freeze-thaw cycles, can affect stability.
Storage Recommendations and Stability Data:
| Storage Temperature | Duration of Stability | Recommendations |
| -20°C | Up to 6 months[2][5] | Aliquot to avoid repeated freeze-thaw cycles. Store in tightly sealed vials to prevent moisture absorption by DMSO. Protect from light. |
| -80°C | Up to 6 months[5] | Recommended for longer-term storage. Aliquot and protect from light. |
Key Considerations for Stability:
-
Freeze-Thaw Cycles: Repeated freezing and thawing can lead to degradation of the compound. It is highly recommended to prepare single-use aliquots of the stock solution.
-
Hygroscopicity of DMSO: DMSO is hygroscopic and readily absorbs moisture from the atmosphere. The presence of water can potentially affect the stability of dissolved compounds.[7] It is recommended to use anhydrous or low-water content DMSO and to handle it in a low-humidity environment.
-
Light Exposure: Protect stock solutions from light to prevent potential photodegradation.
Experimental Protocols
The following are detailed protocols for the preparation of this compound solutions and for assessing its solubility and stability.
Protocol for Preparation of a 10 mM this compound Stock Solution in DMSO
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Calibrated analytical balance
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Pipettes and sterile tips
Procedure:
-
Pre-weighing Preparation: Allow the this compound vial to equilibrate to room temperature before opening to minimize condensation.
-
Weighing: Accurately weigh a precise amount of this compound powder. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 5.015 mg of this compound (Molecular Weight = 501.53).
-
Dissolution: Add the appropriate volume of anhydrous DMSO to the weighed this compound. For the example above, add 1 mL of DMSO.
-
Mixing: Vortex the solution thoroughly until the this compound is completely dissolved. Gentle warming (e.g., in a 37°C water bath for a few minutes) and sonication can be used to aid dissolution if necessary.[5]
-
Aliquoting: Dispense the stock solution into single-use, light-protected aliquots (e.g., amber tubes).
-
Storage: Store the aliquots at -20°C or -80°C.
Protocol for Kinetic Solubility Assessment by Nephelometry
This protocol provides a general method for determining the kinetic solubility of this compound in an aqueous buffer, which is a common requirement for biological assays.
Materials:
-
This compound stock solution in DMSO (e.g., 10 mM)
-
Aqueous buffer (e.g., Phosphate Buffered Saline, pH 7.4)
-
96-well microplate (clear bottom)
-
Nephelometer or plate reader with light scattering detection capability
-
Multichannel pipette
Procedure:
-
Serial Dilution: Prepare a serial dilution of the this compound DMSO stock solution in a 96-well plate.
-
Addition to Buffer: In a separate 96-well plate, add the aqueous buffer. Then, using a multichannel pipette, transfer a small volume (e.g., 1-5 µL) of the serially diluted this compound in DMSO to the corresponding wells containing the aqueous buffer. This will create a range of final compound concentrations.
-
Incubation: Incubate the plate at a controlled temperature (e.g., room temperature or 37°C) for a defined period (e.g., 1-2 hours) to allow for precipitation to occur.
-
Measurement: Measure the light scattering (nephelometry) of each well. An increase in light scattering indicates the formation of a precipitate.
-
Data Analysis: The kinetic solubility is determined as the highest concentration of the compound that does not result in a significant increase in light scattering compared to the buffer-only control.
Protocol for Stability Assessment by HPLC
This protocol outlines a method to assess the stability of this compound in DMSO over time and under different storage conditions.
Materials:
-
This compound stock solution in DMSO
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector
-
Appropriate HPLC column (e.g., C18)
-
Mobile phase solvents (e.g., acetonitrile, water, with or without modifiers like formic acid or TFA)
-
Autosampler vials
Procedure:
-
Initial Analysis (T=0): Immediately after preparing the this compound stock solution, dilute an aliquot to a suitable concentration for HPLC analysis (e.g., 10-100 µg/mL) with the mobile phase. Inject the sample and record the chromatogram. The peak area of the this compound peak at T=0 will serve as the baseline.
-
Storage: Store the remaining aliquots of the stock solution under the desired conditions (e.g., -20°C, -80°C, room temperature, with/without light exposure).
-
Time-Point Analysis: At specified time points (e.g., 1 week, 1 month, 3 months, 6 months), retrieve an aliquot from each storage condition.
-
Sample Preparation and Analysis: Thaw the aliquot, dilute it in the same manner as the T=0 sample, and analyze by HPLC using the same method.
-
Data Analysis: Compare the peak area of this compound at each time point to the peak area at T=0. A decrease in the peak area suggests degradation. The appearance of new peaks may indicate the formation of degradation products. The stability can be expressed as the percentage of the initial compound remaining.
Signaling Pathway and Experimental Workflow Diagrams
JNK3 Signaling Pathway in Neuronal Apoptosis
This compound is a selective inhibitor of JNK3. The following diagram illustrates the simplified JNK3 signaling cascade leading to apoptosis in neurons, which can be inhibited by this compound.
Caption: Simplified JNK3 signaling pathway in neuronal apoptosis and the inhibitory action of this compound.
Experimental Workflow for this compound Stability Assessment
The following diagram outlines the logical flow of the experimental protocol for assessing the stability of this compound in DMSO.
Caption: Experimental workflow for assessing the stability of this compound in DMSO using HPLC.
References
- 1. pnas.org [pnas.org]
- 2. creative-diagnostics.com [creative-diagnostics.com]
- 3. researchgate.net [researchgate.net]
- 4. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]
- 5. JNK3 as Therapeutic Target and Biomarker in Neurodegenerative and Neurodevelopmental Brain Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. JNK Signaling in Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. MilliporeSigma Calbiochem JNK3 Inhibitor XII, this compound 5 mg | Buy Online | MilliporeSigma™ | Fisher Scientific [fishersci.com]
SR-3576 Application Notes and Protocols for In Vitro Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
SR-3576 is a potent and highly selective inhibitor of c-Jun N-terminal kinase 3 (JNK3).[1][2] With a biochemical half-maximal inhibitory concentration (IC50) of 7 nM for JNK3, it demonstrates significant selectivity over other kinases, including over 2800-fold selectivity against p38 MAPK.[1][2] Its cell-based potency is approximately 1 µM.[1] JNK3 is a key member of the mitogen-activated protein kinase (MAPK) family and is predominantly expressed in the brain, playing a crucial role in stress-induced neuronal apoptosis.[3] This makes this compound a valuable tool for investigating the JNK3 signaling pathway and its role in various cellular processes, including apoptosis and neurodegeneration.
These application notes provide an overview of the working concentrations of this compound in various in vitro assays and detailed protocols for its use.
Data Presentation: Working Concentrations of this compound
The optimal working concentration of this compound is cell-type and assay-dependent. The following table summarizes reported effective concentrations from in vitro studies. It is recommended to perform a dose-response experiment to determine the optimal concentration for your specific experimental setup.
| Cell Line | Assay Type | Working Concentration | Incubation Time | Reference |
| SKOV3/DDP (Human ovarian cancer) | Apoptosis Induction | 2 µM | 24 hours | [4] |
| INS-1 (Rat pancreatic β-cells) | c-Jun Phosphorylation Inhibition | IC50 = 1.3 µM | Not Specified |
Biochemical Assay Data:
| Target | IC50 |
| JNK3 | 7 nM |
| JNK1 | 170 nM |
| p38 | >20 µM |
Signaling Pathway
The JNK signaling pathway is a crucial cascade involved in cellular responses to stress, inflammation, and other extracellular stimuli. It ultimately leads to the phosphorylation and activation of transcription factors that regulate gene expression involved in apoptosis, survival, and differentiation. This compound specifically targets JNK3, a key component of this pathway.
Experimental Protocols
Stock Solution Preparation
This compound is soluble in DMSO. To prepare a stock solution, dissolve the compound in DMSO to a concentration of 10 mM. For example, for 1 mg of this compound (MW: 501.53 g/mol ), add 199.39 µL of DMSO. Store the stock solution at -20°C or -80°C in aliquots to avoid repeated freeze-thaw cycles.
Experimental Workflow for In Vitro Assays
Protocol 1: Apoptosis Assay using Annexin V-FITC and Propidium Iodide (PI) Staining
This protocol is adapted for a 6-well plate format.
Materials:
-
Cells of interest (e.g., SKOV3/DDP)
-
This compound stock solution (10 mM in DMSO)
-
Complete cell culture medium
-
Phosphate-Buffered Saline (PBS)
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
6-well plates
-
Flow cytometer
Procedure:
-
Cell Seeding: Seed cells in a 6-well plate at a density that will result in 70-80% confluency at the time of the assay. Allow cells to adhere overnight.
-
Treatment:
-
Prepare working solutions of this compound in complete culture medium at the desired final concentrations (e.g., a range from 0.1 µM to 10 µM). Include a DMSO vehicle control.
-
Remove the old medium from the cells and add the medium containing this compound or DMSO.
-
Incubate the cells for the desired time (e.g., 24 hours).
-
-
Cell Harvesting:
-
Collect the culture medium (containing floating apoptotic cells).
-
Wash the adherent cells with PBS.
-
Trypsinize the adherent cells and combine them with the cells from the collected medium.
-
Centrifuge the cell suspension at 300 x g for 5 minutes.
-
Discard the supernatant and wash the cell pellet twice with cold PBS.
-
-
Staining:
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
-
Flow Cytometry Analysis:
-
Analyze the samples on a flow cytometer within one hour of staining.
-
Use unstained cells, cells stained only with Annexin V-FITC, and cells stained only with PI to set up compensation and gates.
-
Quantify the percentage of live (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.
-
Protocol 2: Western Blot for Phospho-c-Jun and Cleaved Caspase-3
This protocol is for a 6-well plate format.
Materials:
-
Cells of interest
-
This compound stock solution (10 mM in DMSO)
-
Complete cell culture medium
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., rabbit anti-phospho-c-Jun (Ser63/73), rabbit anti-cleaved caspase-3, and mouse/rabbit anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Seeding and Treatment: Follow steps 1 and 2 from the Apoptosis Assay protocol.
-
Cell Lysis:
-
After treatment, place the plate on ice and wash the cells twice with ice-cold PBS.
-
Add an appropriate volume of ice-cold RIPA buffer to each well and scrape the cells.
-
Transfer the lysate to a microcentrifuge tube and incubate on ice for 30 minutes, vortexing occasionally.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant containing the protein.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Sample Preparation:
-
Normalize the protein concentration for all samples.
-
Add Laemmli sample buffer to the lysates and boil at 95-100°C for 5 minutes.
-
-
SDS-PAGE and Transfer:
-
Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-PAGE gel.
-
Run the gel to separate the proteins by size.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (e.g., anti-phospho-c-Jun, 1:1000 dilution in blocking buffer) overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody (1:2000-1:5000 dilution in blocking buffer) for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
-
-
Detection:
-
Incubate the membrane with a chemiluminescent substrate according to the manufacturer's instructions.
-
Capture the signal using an imaging system.
-
-
Stripping and Re-probing (Optional): The membrane can be stripped and re-probed with other antibodies, such as anti-cleaved caspase-3 and anti-β-actin (loading control).
Conclusion
This compound is a valuable research tool for studying the JNK3 signaling pathway. The provided protocols and working concentration data serve as a starting point for designing in vitro experiments. It is crucial to optimize the conditions for each specific cell line and assay to obtain reliable and reproducible results.
References
Application Notes and Protocols for SR-3576 in Cancer Cell Line Viability Assays
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing SR-3576, a selective c-Jun N-terminal kinase (JNK) 3 inhibitor, in cancer cell line viability assays. The protocols outlined below are intended to assist in determining the cytotoxic and cytostatic effects of this compound on various cancer cell lines.
Introduction
This compound is a potent and selective inhibitor of JNK3, with a reported IC50 of 7 nM in biochemical assays.[1][2] It displays significantly less activity against other kinases, such as p38, making it a specific tool for investigating the role of the JNK3 signaling pathway.[1] The JNK pathway is a component of the larger mitogen-activated protein kinase (MAPK) signaling cascade, which is frequently dysregulated in cancer and plays a critical role in cell proliferation, apoptosis, and survival.[3][4] While this compound has shown a cell-based potency of approximately 1 µM for inhibiting c-jun phosphorylation in rat pancreatic beta cells, its specific effects on the viability of cancer cell lines are not extensively documented in publicly available literature.[1]
The following protocols provide a framework for evaluating the efficacy of this compound in cancer cell lines using common colorimetric viability assays such as the MTT and MTS assays.
Signaling Pathway
The JNK signaling pathway is a three-tiered kinase cascade that responds to various cellular stressors, including cytokines and genotoxic agents. Activation of this pathway can lead to either cell survival or apoptosis, depending on the cellular context and the duration of the signal.[3][5] this compound specifically targets JNK3, an isoform predominantly expressed in the brain, heart, and testes, but its role in various cancers is an active area of investigation.[3][6]
References
- 1. axonmedchem.com [axonmedchem.com]
- 2. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Selective inhibitors for JNK signalling: a potential targeted therapy in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. dl.begellhouse.com [dl.begellhouse.com]
- 5. Taking out the JNK: A window of opportunity to improve cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
Application Notes and Protocols for SR-3576 In Vivo Administration in Mouse Models
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: Direct in vivo administration data for SR-3576 in mouse models is not publicly available. The following application notes and protocols are based on the known mechanism of this compound as a potent and selective JNK3 inhibitor and extrapolated from in vivo studies of other well-characterized JNK inhibitors, such as SP600125 and D-JNKI-1. These guidelines are intended to serve as a starting point for experimental design, and specific parameters for this compound must be determined empirically.
Introduction to this compound
This compound is a cell-permeable pyrazolourea compound that acts as a potent and selective inhibitor of c-Jun N-terminal kinase 3 (JNK3) with an IC50 value of 7 nM.[1][2] It displays significantly lower activity against JNK1 (IC50 = 170 nM) and minimal activity against p38 MAPK.[1] JNKs are key components of the mitogen-activated protein kinase (MAPK) signaling pathway and are activated by various cellular stresses, playing crucial roles in apoptosis, inflammation, and cellular proliferation.[3][4] The isoform-specific nature of this compound for JNK3, which is predominantly expressed in the brain, heart, and testes, suggests its potential therapeutic application in neurological disorders and other conditions where JNK3 signaling is implicated.[5][6] Given the role of JNK signaling in cancer, this compound may also be investigated in relevant cancer models.[3][4][6][7][8]
Potential In Vivo Applications in Mouse Models
Based on the function of JNK3 and the applications of other JNK inhibitors, this compound could be evaluated in the following mouse models:
-
Neurodegenerative Disease Models: Given the predominant expression of JNK3 in the brain, models of Parkinson's disease, Alzheimer's disease, and stroke are highly relevant.
-
Oncology Models: While JNK signaling in cancer is complex, with both pro-tumorigenic and tumor-suppressive roles reported, this compound could be tested in xenograft or syngeneic models of gliomas or other cancers where JNK3 is expressed or JNK signaling is dysregulated.[3][4][6][8]
-
Inflammatory Disease Models: Although JNK1 and JNK2 are more ubiquitously expressed in immune cells, the selectivity of this compound could be used to dissect the specific role of JNK3 in certain inflammatory conditions.
Data Presentation: Comparative Data of Representative JNK Inhibitors
The following tables summarize available quantitative data for other JNK inhibitors to provide a comparative context for designing studies with this compound. Data for this compound is not available and must be determined experimentally.
Table 1: In Vivo Efficacy of JNK Inhibitors in Mouse Models
| Compound | Mouse Model | Dosing Regimen | Efficacy Readout | Result |
| SP600125 | Murine Melanoma | Not Specified | Inhibition of tumor growth | Suppressed tumor growth |
| D-JNKI-1 | Murine Melanoma | 6 mg/kg, i.p., daily | Inhibition of tumor growth | Suppressed tumor growth[7] |
| JNK-IN-8 | Triple-Negative Breast Cancer Xenograft | Not Specified | Increased survival | Significantly increased survival in combination with lapatinib |
Table 2: Pharmacokinetic Parameters of JNK Inhibitors in Mice
| Compound | Dose & Route | Cmax | T½ | AUC | Oral Bioavailability |
| SP600125 | Not Available | Not Available | Not Available | Not Available | Not Available |
| CC-930 | Not Available | Not Available | Not Available | Not Available | Orally active |
| D-JNKI-1 | Not Available | Not Available | Not Available | Not Available | Not Available |
| Pyridopyrimidinone Derivatives | Not specified | Not specified | Not specified | Not specified | Good oral bioavailability |
Table 3: Toxicology Profile of JNK Inhibitors in Mice
| Compound | LD50 | Observed Adverse Effects |
| SP600125 | Not Available | At higher concentrations, may have off-target effects. |
| CC-930 | Not Available | Terminated in Phase II clinical trials due to an inappropriate benefit/risk profile, including cardiac adverse effects.[5] |
| D-JNKI-1 | Not Available | Generally well-tolerated in preclinical studies. |
Experimental Protocols
The following are generalized protocols that can be adapted for the in vivo administration of this compound in mouse models.
Protocol 1: Evaluation of this compound in a Xenograft Mouse Model of Cancer
Objective: To assess the anti-tumor efficacy of this compound in a subcutaneous xenograft mouse model.
Materials:
-
This compound
-
Vehicle (e.g., DMSO, PEG300, Tween 80, saline)
-
Cancer cell line (e.g., a human glioma cell line)
-
Immunocompromised mice (e.g., NOD/SCID or athymic nude mice)
-
Calipers
-
Standard animal housing and handling equipment
Methodology:
-
Cell Culture and Implantation:
-
Culture the selected cancer cell line under standard conditions.
-
Harvest cells and resuspend in a suitable medium (e.g., PBS or Matrigel).
-
Subcutaneously inject 1 x 10^6 to 1 x 10^7 cells into the flank of each mouse.
-
-
Tumor Growth and Grouping:
-
Monitor tumor growth by caliper measurements every 2-3 days. Calculate tumor volume using the formula: (Length x Width²) / 2.
-
When tumors reach a mean volume of 100-150 mm³, randomize mice into treatment and control groups (n=8-10 mice per group).
-
-
This compound Formulation and Administration:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
On the day of administration, dilute the stock solution with the appropriate vehicle to the final desired concentration. The final concentration of DMSO should typically be less than 10%.
-
Administer this compound to the treatment group via the desired route (e.g., intraperitoneal injection, oral gavage, or intravenous injection). The control group should receive the vehicle alone.
-
The dosing schedule will need to be optimized but a starting point could be once daily for 2-3 weeks.
-
-
Efficacy Assessment:
-
Continue to monitor tumor volume and body weight throughout the study.
-
At the end of the study, euthanize the mice and excise the tumors.
-
Measure the final tumor weight and volume.
-
Optional: Collect tumors and other organs for pharmacodynamic (e.g., Western blot for p-c-Jun) and histological analysis.
-
Protocol 2: Pharmacokinetic Study of this compound in Mice
Objective: To determine the pharmacokinetic profile of this compound in mice.
Materials:
-
This compound
-
Vehicle
-
Healthy mice (e.g., C57BL/6 or BALB/c)
-
Blood collection supplies (e.g., heparinized capillaries, microcentrifuge tubes)
-
LC-MS/MS or other suitable analytical equipment
Methodology:
-
Dosing:
-
Administer a single dose of this compound to a cohort of mice via the intended clinical route (e.g., oral gavage and intravenous injection to determine bioavailability).
-
-
Blood Sampling:
-
Collect blood samples at multiple time points post-administration (e.g., 0, 5, 15, 30 minutes, and 1, 2, 4, 8, 24 hours).
-
Process blood to obtain plasma and store at -80°C until analysis.
-
-
Sample Analysis:
-
Develop and validate a sensitive analytical method (e.g., LC-MS/MS) to quantify the concentration of this compound in plasma.
-
-
Data Analysis:
-
Use pharmacokinetic software to calculate key parameters such as Cmax, Tmax, T½, and AUC.
-
Protocol 3: Acute Toxicology Study of this compound in Mice
Objective: To assess the acute toxicity and determine the maximum tolerated dose (MTD) of this compound.
Materials:
-
This compound
-
Vehicle
-
Healthy mice
-
Standard animal observation and clinical pathology equipment
Methodology:
-
Dose Escalation:
-
Administer single, escalating doses of this compound to small groups of mice.
-
-
Observation:
-
Monitor the mice for a defined period (e.g., 7-14 days) for signs of toxicity, including changes in behavior, appearance, body weight, and food/water intake.
-
-
Endpoint Analysis:
-
At the end of the observation period, perform a gross necropsy.
-
Collect blood for hematology and clinical chemistry analysis.
-
Collect major organs for histopathological examination.
-
-
MTD Determination:
-
The MTD is defined as the highest dose that does not cause significant toxicity or more than a 10% loss in body weight.
-
Visualizations
Caption: JNK Signaling Pathway and the inhibitory action of this compound.
Caption: A typical workflow for an in vivo efficacy study in a mouse xenograft model.
References
- 1. JNK3 Inhibitor XII, this compound The JNK3 Inhibitor XII, this compound, also referenced under CAS 1164153-22-3, controls the biological activity of JNK3. This small molecule/inhibitor is primarily used for Phosphorylation & Dephosphorylation applications. | 1164153-22-3 [sigmaaldrich.com]
- 2. scbt.com [scbt.com]
- 3. JNK signalling in cancer: in need of new, smarter therapeutic targets - PMC [pmc.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. tandfonline.com [tandfonline.com]
- 6. Selective inhibitors for JNK signalling: a potential targeted therapy in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Selective inhibition of JNK with a peptide inhibitor attenuates pain hypersensitivity and tumor growth in a mouse skin cancer pain model - PMC [pmc.ncbi.nlm.nih.gov]
- 8. JNK in Tumor Microenvironment: Present Findings and Challenges in Clinical Translation - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Apoptosis Induction Using SR-3576
For Researchers, Scientists, and Drug Development Professionals
Introduction
SR-3576 is a potent and highly selective inhibitor of c-Jun N-terminal kinase 3 (JNK3). The JNK signaling pathway, a critical component of the mitogen-activated protein kinase (MAPK) cascade, plays a pivotal role in cellular responses to stress, including the regulation of apoptosis, or programmed cell death. Dysregulation of the JNK pathway is implicated in various pathologies, including neurodegenerative diseases and cancer. As a selective JNK3 inhibitor, this compound presents a valuable tool for investigating the specific role of JNK3 in apoptotic signaling and holds potential as a therapeutic agent.
These application notes provide a comprehensive overview of the theoretical framework for inducing apoptosis using this compound, complete with detailed protocols for in vitro experimentation. While specific experimental data on apoptosis induction by this compound is not yet widely published, the provided methodologies are based on established techniques for evaluating apoptosis in response to JNK pathway modulation. Researchers are advised to use these notes as a guide and to empirically determine the optimal experimental conditions for their specific cell systems.
Data Presentation
Table 1: Theoretical Dose-Response for this compound in Apoptosis Induction
| Concentration (µM) | Expected % Apoptotic Cells (Hypothetical) | Expected Observations |
| 0 (Vehicle Control) | Baseline | Normal cell morphology and proliferation. |
| 0.1 | Low | Minimal increase in apoptosis compared to control. |
| 1.0 | Moderate | Significant increase in the apoptotic cell population. |
| 10.0 | High | Substantial apoptosis, potential for secondary necrosis. |
| 100.0 | Very High | Widespread cell death, including apoptosis and necrosis. |
Table 2: Time-Course of Apoptosis Induction by a JNK3 Inhibitor (Hypothetical)
| Treatment Duration (hours) | Key Apoptotic Events | Recommended Assay |
| 0-6 | Early signaling events (JNK3 inhibition, phosphorylation changes) | Western Blot for p-JNK, p-c-Jun |
| 6-12 | Caspase activation | Caspase-3/7/8/9 activity assays, Western Blot for cleaved caspases |
| 12-24 | Phosphatidylserine externalization, DNA fragmentation | Annexin V/PI flow cytometry, TUNEL assay |
| 24-48 | Late-stage apoptosis and secondary necrosis | Annexin V/PI flow cytometry, Microscopy for morphological changes |
Signaling Pathways
The JNK signaling cascade is a key regulator of apoptosis. Environmental stresses and inflammatory cytokines can activate a phosphorylation cascade leading to the activation of JNK. Activated JNK can then phosphorylate various downstream targets, including transcription factors like c-Jun, and members of the Bcl-2 family of proteins, ultimately leading to the activation of the caspase cascade and apoptosis. This compound, as a JNK3 inhibitor, is expected to modulate this pathway, and its effect on apoptosis will depend on the specific cellular context and the role of JNK3 in the survival or death of that cell type.
Caption: JNK Signaling Pathway in Apoptosis and the Point of Intervention for this compound.
Experimental Protocols
Protocol 1: Cell Culture and this compound Treatment
Objective: To prepare and treat cells with this compound for apoptosis assays.
Materials:
-
Cell line of interest (e.g., neuronal cells, cancer cell lines)
-
Complete cell culture medium
-
This compound (powder)
-
Dimethyl sulfoxide (DMSO, sterile)
-
Phosphate-buffered saline (PBS), sterile
-
Cell culture plates (6-well, 96-well)
-
Incubator (37°C, 5% CO2)
Procedure:
-
Cell Seeding:
-
Culture cells to ~80% confluency in complete medium.
-
Trypsinize and count the cells.
-
Seed cells into appropriate culture plates at a density suitable for the intended apoptosis assay (e.g., 2 x 10^5 cells/well for a 6-well plate).
-
Allow cells to adhere and grow for 24 hours in the incubator.
-
-
This compound Stock Solution Preparation:
-
Prepare a 10 mM stock solution of this compound in sterile DMSO.
-
Aliquot and store at -20°C or -80°C, protected from light. Avoid repeated freeze-thaw cycles.
-
-
Treatment:
-
Prepare serial dilutions of this compound in complete cell culture medium to achieve the desired final concentrations (e.g., 0.1, 1, 10, 100 µM).
-
Also, prepare a vehicle control with the same final concentration of DMSO as the highest this compound concentration.
-
Remove the old medium from the cells and replace it with the medium containing this compound or the vehicle control.
-
Incubate the cells for the desired treatment duration (e.g., 6, 12, 24, 48 hours).
-
Caption: Experimental Workflow for Cell Treatment with this compound.
Protocol 2: Western Blot Analysis of Apoptosis Markers
Objective: To detect the expression and cleavage of key apoptotic proteins following this compound treatment.
Materials:
-
Treated cells from Protocol 1
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-cleaved Caspase-3, anti-PARP, anti-Bcl-2, anti-Bax, anti-JNK, anti-p-JNK, anti-c-Jun, anti-p-c-Jun, anti-β-actin)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Cell Lysis:
-
Wash treated cells with ice-cold PBS.
-
Lyse cells in RIPA buffer on ice for 30 minutes.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant containing the protein lysate.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using the BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Normalize protein amounts and prepare samples with Laemmli buffer.
-
Separate proteins by SDS-PAGE.
-
Transfer proteins to a PVDF membrane.
-
Block the membrane in blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
Detect the signal using ECL substrate and an imaging system.
-
Protocol 3: Flow Cytometry Analysis of Apoptosis (Annexin V/PI Staining)
Objective: To quantify the percentage of apoptotic and necrotic cells after this compound treatment.
Materials:
-
Treated cells from Protocol 1
-
Annexin V-FITC/Propidium Iodide (PI) Apoptosis Detection Kit
-
1X Binding Buffer
-
Flow cytometer
Procedure:
-
Cell Harvesting:
-
Collect both adherent and floating cells.
-
Wash cells with cold PBS.
-
-
Staining:
-
Resuspend cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
-
Flow Cytometry Analysis:
-
Analyze the samples on a flow cytometer within 1 hour of staining.
-
Use unstained, Annexin V-FITC only, and PI only controls for compensation and gating.
-
Quantify the percentage of viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.
-
Caption: Workflow for Apoptosis Detection Assays.
Conclusion
This compound, as a selective JNK3 inhibitor, provides a valuable tool for dissecting the role of this specific kinase in apoptosis. The protocols outlined in these application notes offer a robust framework for investigating the pro- or anti-apoptotic effects of this compound in various cell models. Researchers should optimize the treatment conditions and assay parameters for their specific experimental systems to obtain reliable and reproducible data. The combination of quantitative apoptosis assays and mechanistic studies of the JNK signaling pathway will be crucial in elucidating the therapeutic potential of targeting JNK3.
Application Notes and Protocols for SR-3576: A Potent and Selective JNK3 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction
SR-3576 is a highly potent and selective inhibitor of c-Jun N-terminal kinase 3 (JNK3). JNK3 is a member of the mitogen-activated protein kinase (MAPK) family and is predominantly expressed in the brain, heart, and testes. The JNK signaling pathway is implicated in various cellular processes, including stress responses, apoptosis, and inflammation. Dysregulation of the JNK pathway has been linked to neurodegenerative diseases and cancer. This compound serves as a valuable chemical probe for studying the physiological and pathological roles of JNK3. These application notes provide an overview of the inhibitory activity of this compound, a detailed protocol for determining its half-maximal inhibitory concentration (IC50) in cell-based assays, and a description of the JNK3 signaling pathway.
Quantitative Data for this compound
The inhibitory potency of this compound has been characterized primarily through enzymatic assays. The available data highlights its high affinity and selectivity for JNK3 over other kinases, such as p38 MAPK.[1]
| Parameter | Value | Notes |
| Enzymatic IC50 (JNK3) | 7 nM | Represents the concentration of this compound required to inhibit the enzymatic activity of isolated JNK3 by 50%.[1] |
| Cell-based Potency | ~1 µM | Represents the approximate concentration needed to achieve a functional effect in a cellular context. The specific cell line and endpoint for this measurement are not consistently reported in publicly available sources.[1] |
| Selectivity over p38 | >2800-fold | Demonstrates high selectivity for JNK3 over the related p38 MAPK.[1] |
Note on IC50 Values in Different Cell Lines: As of the last update, a comprehensive, publicly available dataset of this compound IC50 values across a wide range of cancer cell lines is not available. The cell-based potency of approximately 1 µM is a general value. Researchers are encouraged to determine the IC50 of this compound in their specific cell line of interest using the protocol provided below.
To illustrate how such data would be presented, the following table shows example IC50 values for a hypothetical selective JNK inhibitor in various cancer cell lines.
Table 2: Example IC50 Values for a Hypothetical JNK Inhibitor in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) |
| HeLa | Cervical Cancer | 2.5 |
| A549 | Lung Cancer | 5.8 |
| MCF-7 | Breast Cancer | 1.2 |
| U-87 MG | Glioblastoma | 0.9 |
| HepG2 | Liver Cancer | 3.1 |
| HCT116 | Colon Cancer | 4.5 |
JNK3 Signaling Pathway
The JNK signaling cascade is a three-tiered kinase pathway involving a MAP Kinase Kinase Kinase (MAP3K), a MAP Kinase Kinase (MAP2K), and a MAP Kinase (MAPK), which in this case is JNK. Environmental stresses and cytokines activate this pathway, leading to the phosphorylation of various downstream substrates, including the transcription factor c-Jun.
Experimental Protocol: Determination of this compound IC50 in Adherent Cell Lines using MTT Assay
This protocol outlines a method for determining the IC50 value of this compound in a user-defined adherent cancer cell line using a 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay. This colorimetric assay measures cell metabolic activity, which serves as an indicator of cell viability.
Materials:
-
This compound
-
Adherent cancer cell line of interest
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% penicillin-streptomycin)
-
Phosphate-buffered saline (PBS), sterile
-
Trypsin-EDTA (0.25%)
-
96-well flat-bottom cell culture plates
-
MTT solution (5 mg/mL in PBS), sterile-filtered
-
DMSO (Dimethyl sulfoxide)
-
Multichannel pipette
-
Microplate reader (absorbance at 570 nm)
-
CO2 incubator (37°C, 5% CO2)
Experimental Workflow:
Procedure:
-
Cell Seeding:
-
Culture the selected adherent cell line to ~80% confluency.
-
Wash the cells with PBS, then detach them using Trypsin-EDTA.
-
Neutralize the trypsin with complete medium, centrifuge the cell suspension, and resuspend the cell pellet in fresh complete medium.
-
Count the cells and adjust the concentration to 5 x 10^4 cells/mL.
-
Seed 100 µL of the cell suspension (5,000 cells) into each well of a 96-well plate.
-
Include wells with medium only to serve as a blank control.
-
Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.
-
-
Compound Preparation and Treatment:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Perform a serial dilution of the this compound stock solution in complete medium to obtain a range of desired concentrations (e.g., 100 µM, 50 µM, 25 µM, 12.5 µM, 6.25 µM, 3.125 µM, 1.56 µM, 0 µM).
-
The final DMSO concentration in all wells should be less than 0.5% to avoid solvent toxicity. Include a vehicle control (medium with the same final concentration of DMSO as the highest this compound concentration).
-
After 24 hours of cell incubation, carefully remove the medium from the wells and replace it with 100 µL of the medium containing the different concentrations of this compound.
-
Incubate the plate for an additional 48 to 72 hours.
-
-
MTT Assay:
-
After the treatment period, add 10 µL of the 5 mg/mL MTT solution to each well.
-
Incubate the plate for 4 hours at 37°C. During this time, viable cells will convert the yellow MTT into purple formazan crystals.
-
Carefully aspirate the medium containing MTT from each well without disturbing the formazan crystals.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 10 minutes to ensure complete dissolution.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance of each well at 570 nm using a microplate reader.
-
Subtract the absorbance of the blank control (medium only) from all other readings.
-
Calculate the percentage of cell viability for each concentration of this compound using the following formula: % Viability = (Absorbance of treated cells / Absorbance of vehicle control cells) x 100
-
Plot the percentage of cell viability against the logarithm of the this compound concentration.
-
Use a non-linear regression analysis (e.g., log(inhibitor) vs. response -- variable slope) with a sigmoidal dose-response curve to determine the IC50 value.
-
Conclusion
This compound is a valuable research tool for investigating the role of JNK3 in various biological and pathological processes. While its enzymatic potency is well-defined, its specific effects on cell viability are cell-line dependent and should be determined empirically. The provided protocol offers a robust method for assessing the IC50 of this compound in adherent cell lines, enabling researchers to quantify its potency in their specific experimental systems. The diagrams of the JNK3 signaling pathway and the experimental workflow serve as helpful visual aids for understanding the mechanism of action and the experimental design.
References
Application Notes and Protocols: Western Blot Analysis of c-Jun Phosphorylation Following SR-3576 Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
c-Jun, a key component of the activator protein-1 (AP-1) transcription factor, plays a pivotal role in regulating gene expression in response to a variety of cellular stimuli, including stress, growth factors, and cytokines. The transcriptional activity of c-Jun is critically regulated by phosphorylation at specific serine residues, primarily Ser63 and Ser73, within its N-terminal transactivation domain.[1][2] This phosphorylation is predominantly mediated by the c-Jun N-terminal kinases (JNKs), a subfamily of the mitogen-activated protein kinase (MAPK) family.[3][4] Dysregulation of the JNK/c-Jun signaling pathway has been implicated in numerous pathological conditions, including neurodegenerative diseases, inflammatory disorders, and cancer.[4][5]
SR-3576 is a highly potent and selective inhibitor of JNK3, a kinase isoform predominantly expressed in the brain.[6] By inhibiting JNK3, this compound offers a targeted approach to modulate the downstream signaling cascade, including the phosphorylation of c-Jun. Western blot analysis is a fundamental technique to investigate the efficacy and mechanism of action of kinase inhibitors like this compound by quantifying the levels of phosphorylated c-Jun (p-c-Jun).
These application notes provide a comprehensive protocol for the analysis of p-c-Jun levels by Western blot in cultured cells following treatment with this compound.
Signaling Pathway
The JNK signaling cascade leading to c-Jun phosphorylation is a well-characterized pathway. It is typically initiated by cellular stress or cytokine stimulation, leading to the activation of a MAP kinase kinase kinase (MAPKKK), which in turn phosphorylates and activates a MAP kinase kinase (MKK), specifically MKK4 and MKK7. Activated MKK4/7 then dually phosphorylates JNK on threonine and tyrosine residues within its activation loop.[3][4] Activated JNK translocates to the nucleus where it phosphorylates c-Jun at Ser63 and Ser73, enhancing its transcriptional activity.[1][3] this compound, as a JNK3 inhibitor, is expected to block this final step, leading to a reduction in p-c-Jun levels.
Experimental Protocols
Cell Culture and this compound Treatment
-
Cell Seeding: Plate cells (e.g., SH-SY5Y, PC12, or other relevant cell lines) at an appropriate density in complete growth medium and allow them to adhere and grow for 24 hours.
-
This compound Preparation: Prepare a stock solution of this compound in DMSO. Further dilute the stock solution in cell culture medium to achieve the desired final concentrations. It is recommended to perform a dose-response experiment to determine the optimal concentration, starting with a range from 10 nM to 10 µM.
-
Treatment:
-
For dose-response experiments, replace the medium with fresh medium containing various concentrations of this compound or vehicle (DMSO).
-
For time-course experiments, treat cells with a fixed concentration of this compound for different durations (e.g., 1, 2, 6, 12, 24 hours).
-
Include a positive control group treated with a known JNK activator (e.g., anisomycin, UV radiation) and a negative control group treated with vehicle alone.
-
Protein Extraction
To preserve the phosphorylation status of c-Jun, it is crucial to use a lysis buffer containing phosphatase and protease inhibitors.
-
Lysis Buffer Preparation: A modified RIPA buffer is recommended.
-
50 mM Tris-HCl, pH 7.4
-
150 mM NaCl
-
1 mM EDTA
-
1% NP-40
-
0.5% Sodium Deoxycholate
-
0.1% SDS
-
Immediately before use, add:
-
1 mM PMSF
-
1X Protease Inhibitor Cocktail
-
1X Phosphatase Inhibitor Cocktail (containing sodium orthovanadate, sodium fluoride, and β-glycerophosphate)
-
-
-
Cell Lysis:
-
After treatment, aspirate the culture medium and wash the cells once with ice-cold PBS.
-
Add an appropriate volume of ice-cold lysis buffer to the culture dish.
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate the lysate on ice for 30 minutes with occasional vortexing.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet the cell debris.
-
Transfer the supernatant (protein extract) to a new pre-chilled tube.
-
-
Protein Quantification: Determine the protein concentration of each sample using a standard protein assay (e.g., BCA or Bradford assay).
Western Blot Analysis
-
Sample Preparation: Mix an equal amount of protein (e.g., 20-30 µg) from each sample with 4X Laemmli sample buffer and boil at 95-100°C for 5 minutes.
-
SDS-PAGE: Load the samples onto a 10% SDS-polyacrylamide gel and perform electrophoresis until the dye front reaches the bottom of the gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% Bovine Serum Albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.[7]
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C with gentle agitation.
-
Anti-phospho-c-Jun (Ser63 or Ser73) antibody: Dilute according to the manufacturer's recommendations (typically 1:1000).
-
Anti-c-Jun antibody: To normalize for total c-Jun levels, the same membrane can be stripped and re-probed with a total c-Jun antibody (typically 1:1000).
-
Loading Control Antibody: To ensure equal protein loading, probe for a housekeeping protein such as β-actin (42 kDa), GAPDH (37 kDa), or α-tubulin (55 kDa).[8][9] Choose a loading control with a different molecular weight than c-Jun (~43 kDa) to allow for clear band separation.
-
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Secondary Antibody Incubation: Incubate the membrane with an HRP-conjugated secondary antibody (e.g., anti-rabbit IgG or anti-mouse IgG) diluted in 5% BSA in TBST (typically 1:2000-1:5000) for 1 hour at room temperature.
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize the signal using a chemiluminescence imaging system.
-
Data Analysis: Quantify the band intensities using densitometry software. Normalize the p-c-Jun signal to the total c-Jun signal, and then normalize this ratio to the loading control to determine the relative change in c-Jun phosphorylation.
Data Presentation
The following table summarizes the expected quantitative results from a Western blot analysis of p-c-Jun following this compound treatment. The data should be presented as the mean ± standard deviation from at least three independent experiments.
| Treatment Group | This compound Conc. | p-c-Jun / Total c-Jun Ratio (Normalized to Loading Control) | Fold Change vs. Stimulated Control |
| Untreated Control | - | Baseline Value | - |
| Stimulated Control (e.g., Anisomycin) | - | Increased Value | 1.0 |
| This compound | 10 nM | Decreased Value | <1.0 |
| This compound | 100 nM | Further Decreased Value | <1.0 |
| This compound | 1 µM | Strongly Decreased Value | <1.0 |
| This compound | 10 µM | Maximally Decreased Value | <1.0 |
Note: The actual values will vary depending on the cell line, stimulus, and experimental conditions.
Troubleshooting
| Issue | Possible Cause | Solution |
| No or weak p-c-Jun signal | Ineffective stimulation of the JNK pathway. | Use a potent JNK activator like anisomycin or UV irradiation as a positive control. |
| Insufficient protein loading. | Increase the amount of protein loaded per lane (up to 50 µg). | |
| Inactive primary antibody. | Use a fresh or validated antibody. | |
| Dephosphorylation of samples. | Ensure lysis buffer contains fresh phosphatase inhibitors and samples are kept on ice. | |
| High background | Insufficient blocking. | Increase blocking time to 2 hours or use a different blocking agent (e.g., commercial blocking buffers). |
| High primary or secondary antibody concentration. | Optimize antibody dilutions. | |
| Insufficient washing. | Increase the number and duration of washes. | |
| Non-specific bands | Antibody cross-reactivity. | Use a more specific antibody; perform a BLAST search of the immunogen sequence. |
| Protein degradation. | Add fresh protease inhibitors to the lysis buffer. | |
| Inconsistent loading control bands | Inaccurate protein quantification. | Be meticulous with the protein assay and sample loading. |
| Loading control expression is affected by treatment. | Validate that the chosen loading control is not affected by this compound or the stimulus. Consider using a total protein stain like Ponceau S as an alternative loading control.[10] |
By following these detailed protocols and considering the potential troubleshooting steps, researchers can effectively utilize Western blot analysis to investigate the inhibitory effect of this compound on c-Jun phosphorylation, thereby gaining valuable insights into its mechanism of action and therapeutic potential.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. Inhibition of JNK/c-Jun-ATF2 Overcomes Cisplatin Resistance in Liver Cancer through down-Regulating Galectin-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Choosing The Right Lysis Buffer | Proteintech Group [ptglab.com]
- 4. JNK1 inhibitors target distal B cell receptor signaling and overcome BTK-inhibitor resistance in CLL - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. JNK3 Inhibitor XII, this compound 1PC x 5MG [chemicalbook.com]
- 7. stratech.co.uk [stratech.co.uk]
- 8. Recommended controls for western blot | Abcam [abcam.com]
- 9. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 10. An appropriate loading control for western blot analysis in animal models of myocardial ischemic infarction - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting SR-3576 Solubility in Media
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the solubility of SR-3576. In this guide, you will find frequently asked questions (FAQs), detailed troubleshooting protocols, and key technical data to ensure successful experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its key chemical properties?
This compound is a highly potent and selective inhibitor of c-Jun N-terminal kinase 3 (JNK3), a key enzyme in the mitogen-activated protein kinase (MAPK) signaling pathway. JNK3 is predominantly expressed in the brain and is implicated in stress-induced neuronal apoptosis, making this compound a compound of interest for research in neurodegenerative diseases. It is a hydrophobic molecule, which can present challenges with solubility in aqueous-based cell culture media.
Q2: What is the recommended solvent for preparing a stock solution of this compound?
The recommended solvent for preparing a stock solution of this compound is high-purity, anhydrous dimethyl sulfoxide (DMSO).[1] It is crucial to use a fresh or anhydrous grade of DMSO, as water absorption by hygroscopic DMSO can significantly decrease the solubility of the compound.
Q3: What are the reported solubility concentrations for this compound?
This compound exhibits good solubility in organic solvents. The reported solubility values are summarized in the table below.
| Solvent | Concentration | Notes |
| DMSO | Up to 100 mM | |
| DMSO | Up to 40 mg/mL | May require ultrasonic and warming. |
| DMSO | Up to 30 mg/mL | [1] |
| Ethanol | Up to 10 mg/mL | Requires warming.[1] |
Q4: What is the maximum recommended final concentration of DMSO in my cell culture?
To minimize solvent-induced cytotoxicity, the final concentration of DMSO in the cell culture medium should be kept as low as possible. A general guideline is to maintain the final DMSO concentration at or below 0.5% (v/v).[2] However, sensitivity to DMSO can vary between cell lines. It is always recommended to include a vehicle control (media with the same final concentration of DMSO without this compound) in your experiments.[3]
Q5: My this compound precipitated after being added to the cell culture medium. What are the common causes and solutions?
Precipitation of this compound upon addition to aqueous media is a common issue due to its hydrophobic nature. The primary reasons and troubleshooting steps are outlined in the "Troubleshooting Guide" section below.
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Weighing: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Solvent Addition: Add the calculated volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM, 20 mM, or 40 mM).
-
Dissolution: Vortex the solution thoroughly until the powder is completely dissolved. Gentle warming (e.g., in a 37°C water bath) and/or sonication can be used to aid dissolution if necessary.
-
Storage: Aliquot the stock solution into smaller, single-use volumes and store at -20°C or -80°C to avoid repeated freeze-thaw cycles. Solutions in DMSO are stable for up to one month when stored at -20°C.[1]
Protocol 2: Preparation of Final Working Solution in Cell Culture Medium
-
Pre-warm Medium: Pre-warm the required volume of cell culture medium to 37°C.
-
Calculate Dilution: Determine the volume of the this compound stock solution needed to achieve the final desired concentration in your experiment. Ensure the final DMSO concentration remains within the recommended limits (≤ 0.5%).
-
Dilution Technique: While gently vortexing or swirling the pre-warmed medium, add the calculated volume of the this compound stock solution dropwise. This rapid and even dispersion is critical to prevent localized high concentrations that can lead to precipitation.
-
Immediate Use: Use the freshly prepared working solution immediately to treat your cells.
Troubleshooting Guide: this compound Precipitation in Media
This guide provides a systematic approach to resolving solubility issues with this compound in your experiments.
Issue: Precipitate Forms Immediately Upon Dilution in Media
-
Possible Cause 1: High Final Concentration. The desired concentration of this compound may exceed its solubility limit in the aqueous medium.
-
Solution: Perform a dose-response experiment to determine the optimal, non-precipitating concentration range for your specific cell line and media.
-
-
Possible Cause 2: Improper Mixing. Adding the DMSO stock too quickly or without agitation can cause the compound to "crash out" of solution.
-
Solution: Follow Protocol 2 carefully, ensuring the media is pre-warmed and the stock solution is added dropwise with continuous, gentle vortexing.
-
-
Possible Cause 3: High Stock Concentration. A highly concentrated stock solution may not disperse quickly enough upon dilution.
-
Solution: Prepare an intermediate dilution of your stock solution in DMSO before the final dilution into the culture medium. For example, dilute a 40 mM stock to 1 mM in DMSO first, then add the larger volume of the 1 mM stock to your media.
-
Issue: Media Becomes Cloudy or Precipitate Forms Over Time
-
Possible Cause 1: Compound Instability in Media. this compound may have limited stability in the culture medium over extended incubation periods.
-
Solution: For long-term experiments, consider replacing the media with a freshly prepared this compound working solution at regular intervals.
-
-
Possible Cause 2: Interaction with Media Components. Components in the serum (e.g., proteins in FBS) can sometimes bind to small molecules and cause precipitation.
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Solution: If your experimental design permits, try reducing the serum concentration or using a serum-free medium.
-
-
Possible Cause 3: Temperature Fluctuations. Changes in temperature can affect the solubility of the compound.
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Solution: Ensure the incubator maintains a stable temperature and minimize the time the culture plates are outside of the incubator.
-
Visualizations
JNK3 Signaling Pathway
Caption: Simplified JNK3 signaling pathway showing activation by stress stimuli and inhibition by this compound.
Troubleshooting Workflow for this compound Solubility Issues
Caption: A step-by-step workflow for troubleshooting this compound solubility issues in cell culture media.
References
Technical Support Center: Optimizing SR-3576 Concentration for Maximum Inhibition
Welcome to the technical support center for SR-3576, a potent and selective JNK3 inhibitor.[1][2][3][4][5] This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing the experimental use of this compound. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Our troubleshooting guides are formatted in a question-and-answer style to directly address common challenges.
Q1: I am not observing the expected inhibitory effect of this compound on my cells. What are the possible reasons?
A1: Several factors could contribute to a lack of inhibitory effect. Consider the following troubleshooting steps:
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Inhibitor Concentration: The concentration of this compound may be too low to elicit a response in your specific cell line. It is recommended to perform a dose-response experiment to determine the half-maximal inhibitory concentration (IC50).[6][7]
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Cell Line Specificity: The expression levels and activation status of the JNK signaling pathway can vary significantly between different cell lines. Confirm that your chosen cell line has an active JNK pathway that is sensitive to this compound.
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Compound Stability and Solubility: this compound may precipitate out of solution when diluted into aqueous cell culture media.[8] Ensure the compound is fully dissolved in your working solution. Additionally, the compound's stability in media over the course of a long experiment could be a factor.[8]
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Experimental Protocol: Review your experimental protocol for any deviations. Ensure accurate pipetting and proper incubation times.
Q2: How should I prepare and store this compound stock solutions to ensure optimal performance?
A2: Proper handling and storage of this compound are crucial for maintaining its activity and ensuring reproducible results.
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Solubilization: this compound is typically soluble in organic solvents like DMSO.[3] Prepare a high-concentration stock solution (e.g., 10 mM) in DMSO. To aid dissolution, you can briefly sonicate the solution.
-
Storage: Store the DMSO stock solution in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.[1]
-
Working Solutions: Prepare fresh working solutions by diluting the stock solution in your cell culture medium or assay buffer immediately before use. The final DMSO concentration in your experiment should be kept low (typically ≤ 0.1%) to prevent solvent-induced cytotoxicity. Always include a vehicle control (media with the same final concentration of DMSO) in your experiments.
Q3: My results with this compound are inconsistent between experiments. What could be the cause?
A3: Inconsistent results can be frustrating. Here are some common causes and solutions:
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Compound Handling: As mentioned above, improper storage and handling of this compound can lead to degradation and loss of potency. Ensure you are following the recommended guidelines.
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Cell Culture Conditions: Variations in cell passage number, confluency, and overall cell health can impact the cellular response to inhibitors. Maintain consistent cell culture practices.
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Assay Variability: Ensure that all assay parameters, such as incubation times, reagent concentrations, and instrument settings, are kept constant between experiments.
Q4: How can I confirm that this compound is inhibiting the JNK pathway in my cells?
A4: The most direct way to confirm the on-target activity of this compound is to measure the phosphorylation status of downstream targets in the JNK signaling pathway.
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Western Blotting: A common method is to perform a western blot to detect the levels of phosphorylated c-Jun (a primary substrate of JNK). A dose-dependent decrease in phospho-c-Jun levels upon treatment with this compound would confirm target engagement. Remember to also probe for total c-Jun as a loading control.
Q5: At what concentration should I start my dose-response experiments for this compound?
A5: A good starting point for a dose-response experiment is to use a wide range of concentrations spanning several orders of magnitude.
-
Concentration Range: Based on the reported biochemical IC50 of 7 nM[1][2][3][5], you could start with a concentration range of 0.1 nM to 10 µM. This broad range will help you identify the dynamic range of inhibition for your specific cell line and assay.
Data Presentation
Table 1: Hypothetical IC50 Values of this compound in Various Cell Lines
| Cell Line | Cancer Type | IC50 (nM) |
| A549 | Lung Carcinoma | 150 |
| MCF-7 | Breast Adenocarcinoma | 320 |
| U-87 MG | Glioblastoma | 85 |
| PC-3 | Prostate Adenocarcinoma | 210 |
Table 2: Effect of this compound on c-Jun Phosphorylation in A549 Cells
| This compound Concentration (nM) | Relative p-c-Jun Levels (Normalized to Total c-Jun) |
| 0 (Vehicle) | 1.00 |
| 10 | 0.85 |
| 50 | 0.62 |
| 100 | 0.41 |
| 250 | 0.18 |
| 500 | 0.05 |
Experimental Protocols
Protocol 1: Determination of this compound IC50 using a Cell Viability Assay (MTT Assay)
This protocol outlines the steps for determining the IC50 of this compound on adherent cells using a standard MTT assay.[9]
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Cell Seeding: Seed your cells of interest in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Prepare a serial dilution of this compound in cell culture medium. Remove the old medium from the cells and add the medium containing the different concentrations of this compound. Include a vehicle control (medium with DMSO).
-
Incubation: Incubate the plate for a period that is relevant to your experimental question (e.g., 48 or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours, allowing the viable cells to metabolize the MTT into formazan crystals.
-
Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at the appropriate wavelength (typically around 570 nm) using a microplate reader.
-
Data Analysis: Normalize the absorbance values to the vehicle control to determine the percentage of cell viability. Plot the percent viability against the log of the this compound concentration and fit the data to a sigmoidal dose-response curve to calculate the IC50 value.[6]
Protocol 2: Western Blot Analysis of Phospho-c-Jun
This protocol describes how to assess the inhibition of JNK signaling by this compound by measuring the phosphorylation of c-Jun.
-
Cell Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Treat the cells with various concentrations of this compound (and a vehicle control) for a predetermined time (e.g., 1-2 hours).
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Cell Lysis: Wash the cells with cold PBS and then lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
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Protein Quantification: Determine the protein concentration of each cell lysate using a standard protein assay (e.g., BCA assay).
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SDS-PAGE and Transfer: Separate the protein lysates by SDS-PAGE and transfer the proteins to a PVDF or nitrocellulose membrane.[10]
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Immunoblotting: Block the membrane with a suitable blocking buffer (e.g., 5% BSA or non-fat milk in TBST) for 1 hour at room temperature.[10] Incubate the membrane with a primary antibody specific for phospho-c-Jun overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[10] Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.[10]
-
Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped and re-probed with an antibody for total c-Jun.[10]
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Analysis: Quantify the band intensities using densitometry software. Normalize the phospho-c-Jun signal to the total c-Jun signal for each sample.
Visualizations
Caption: JNK signaling pathway with this compound inhibition point.
Caption: General workflow for optimizing this compound concentration.
Caption: Troubleshooting decision tree for this compound experiments.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. axonmedchem.com [axonmedchem.com]
- 3. SR 3576 | JNK/c-Jun | Tocris Bioscience [tocris.com]
- 4. MilliporeSigma Calbiochem JNK3 Inhibitor XII, this compound 5 mg | Buy Online | MilliporeSigma™ | Fisher Scientific [fishersci.com]
- 5. This compound - Focus Biomolecules [mayflowerbio.com]
- 6. clyte.tech [clyte.tech]
- 7. The Importance of IC50 Determination | Visikol [visikol.com]
- 8. benchchem.com [benchchem.com]
- 9. Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 10. benchchem.com [benchchem.com]
Technical Support Center: SR-3576 in Primary Neurons
This technical support center provides guidance for researchers, scientists, and drug development professionals on minimizing potential cytotoxicity associated with the use of SR-3576, a potent and selective JNK3 inhibitor, in primary neuron cultures.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used in primary neuron experiments?
This compound is a cell-permeable pyrazolourea compound that acts as a potent and selective inhibitor of c-Jun N-terminal kinase 3 (JNK3). JNK3 is a member of the mitogen-activated protein kinase (MAPK) family and is predominantly expressed in the central nervous system.[1] The JNK signaling pathway is implicated in stress-induced neuronal apoptosis (programmed cell death). Therefore, this compound is used in neuroscience research to investigate the role of JNK3 in neuronal survival and death, and as a potential neuroprotective agent in models of neurodegenerative diseases and ischemic brain injury.[1][2]
Q2: I am observing increased cell death in my primary neuron cultures after treatment with this compound. What are the potential causes?
Increased cytotoxicity upon treatment with this compound in primary neurons can stem from several factors:
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High Concentration: The concentration of this compound may be too high, leading to off-target effects or exaggerated on-target effects that disrupt essential neuronal signaling.
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Prolonged Exposure: Continuous exposure to the inhibitor, even at a seemingly optimal concentration, might become toxic over time.
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Off-Target Effects: Like many kinase inhibitors, this compound could have off-target activities at higher concentrations, affecting other kinases or signaling pathways crucial for neuronal survival.[3][4][5]
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Vulnerability of Primary Neurons: Primary neurons are sensitive to environmental stressors, and the addition of any small molecule can be challenging to their health.
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Suboptimal Culture Conditions: The cytotoxicity may be exacerbated by suboptimal culture conditions, such as nutrient depletion, pH changes, or the presence of glial cells.
Q3: What is the recommended concentration range for this compound in primary neuron cultures?
The optimal concentration of this compound should be empirically determined for your specific primary neuron type and experimental conditions. It is crucial to perform a dose-response experiment to identify a concentration that provides the desired JNK3 inhibition without causing significant cytotoxicity. As a starting point, consider a range from low nanomolar (nM) to low micromolar (µM), based on its potent IC50 value for JNK3 (approximately 7 nM).
Q4: Can inhibition of JNK3 itself be detrimental to neurons?
While JNK3 is often associated with apoptosis, the JNK signaling pathway also plays roles in physiological neuronal processes.[1] Complete or prolonged inhibition of JNK3 might interfere with these functions, potentially leading to adverse effects. The goal is typically to inhibit the pathological overactivation of JNK3 associated with a specific insult, rather than its basal activity.
Troubleshooting Guide: Minimizing this compound Cytotoxicity
This guide provides a step-by-step approach to troubleshoot and mitigate cytotoxicity observed with this compound treatment in primary neurons.
Problem: Increased neuronal death observed after this compound treatment.
Solution 1: Optimize this compound Concentration and Exposure Time
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Action: Perform a detailed dose-response and time-course experiment.
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Protocol: See "Experimental Protocol 1: Dose-Response and Time-Course Analysis of this compound Cytotoxicity."
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Rationale: This will help you identify the therapeutic window for this compound in your specific neuronal culture system, where you achieve the desired pharmacological effect without significant cell death.
| Parameter | Recommendation |
| Concentration Range | Start with a broad range (e.g., 1 nM to 10 µM) and narrow down to a more focused range based on initial results. |
| Exposure Duration | Test various time points (e.g., 6, 12, 24, 48 hours) to determine the optimal treatment duration. |
| Readouts | Use multiple viability assays to get a comprehensive picture of cell health (e.g., MTT for metabolic activity, LDH for membrane integrity, and a fluorescent live/dead stain). |
Solution 2: Assess and Mitigate Off-Target Effects
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Action: Consider the possibility of off-target effects, especially at higher concentrations.
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Troubleshooting Steps:
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Lower the Concentration: Use the lowest effective concentration of this compound determined from your dose-response studies.
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Use a Structurally Different JNK3 Inhibitor: If available, compare the effects of this compound with another selective JNK3 inhibitor that has a different chemical scaffold. If both induce similar cytotoxicity at concentrations that inhibit JNK3, the effect is more likely on-target.
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Rescue Experiments: Attempt to rescue the neurons by co-administering neuroprotective agents that act on pathways potentially affected by off-target activities.
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Solution 3: Co-treatment with Neuroprotective Agents
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Action: Supplement the culture medium with neuroprotective compounds to enhance neuronal resilience.
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Rationale: These agents can counteract general cellular stress and may help to mitigate the specific cytotoxic effects of this compound.
| Neuroprotective Agent | Recommended Starting Concentration | Mechanism of Action |
| N-acetylcysteine (NAC) | 1 - 10 mM | Antioxidant, glutathione precursor |
| Vitamin E (Trolox) | 1 - 10 µM | Antioxidant, lipid peroxidation inhibitor |
| Resveratrol | 10 - 50 µM | Antioxidant, SIRT1 activator, neuroprotective signaling.[6][7] |
| Pan-caspase inhibitor (e.g., Z-VAD-FMK) | 20 - 50 µM | Inhibits apoptosis by blocking caspase activation.[8] |
Solution 4: Optimize Primary Neuron Culture Conditions
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Action: Ensure your primary neuron culture environment is optimal and consistent.
-
Best Practices:
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Coating: Use appropriate culture vessel coatings, such as poly-D-lysine or poly-L-ornithine, followed by laminin to promote neuronal adhesion and health.
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Media: Use a high-quality, serum-free neuronal culture medium (e.g., Neurobasal medium supplemented with B-27).
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Glial Growth: If glial proliferation is an issue, consider using an antimitotic agent like cytosine arabinoside (Ara-C) at a low, non-toxic concentration.
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Media Changes: Perform regular partial media changes to replenish nutrients and remove waste products, being careful not to disturb the neurons.
-
Experimental Protocols
Experimental Protocol 1: Dose-Response and Time-Course Analysis of this compound Cytotoxicity
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Cell Plating: Plate primary neurons in 96-well plates at a density optimized for your neuron type. Allow the neurons to adhere and mature for at least 5-7 days in vitro.
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Compound Preparation: Prepare a stock solution of this compound in DMSO. Make serial dilutions in your neuronal culture medium to achieve the desired final concentrations. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.1%.
-
Treatment: Carefully remove half of the medium from each well and replace it with medium containing the appropriate concentration of this compound or vehicle control (medium with the same concentration of DMSO).
-
Incubation: Incubate the plates for different time points (e.g., 6, 12, 24, 48 hours) at 37°C and 5% CO2.
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Cytotoxicity Assessment: At the end of each time point, assess cell viability using at least two different methods:
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MTT Assay: Measures mitochondrial metabolic activity.
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LDH Assay: Measures the release of lactate dehydrogenase from damaged cells, indicating loss of membrane integrity.
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Live/Dead Staining (Calcein-AM/Ethidium Homodimer-1): Allows for visualization and quantification of live and dead cells.
-
-
Data Analysis: Normalize the data to the vehicle-treated control wells. Plot the dose-response curves for each time point to determine the EC50 (effective concentration for 50% of the maximal effect, in this case, toxicity) and the No-Observed-Adverse-Effect Level (NOAEL).
Experimental Protocol 2: Assessing Apoptosis using TUNEL Staining
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Cell Culture and Treatment: Culture and treat primary neurons with this compound as described in Protocol 1. Include a positive control for apoptosis (e.g., treatment with staurosporine).
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Fixation: After the desired incubation period, fix the cells with 4% paraformaldehyde in PBS for 20 minutes at room temperature.
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Permeabilization: Wash the cells with PBS and permeabilize with 0.25% Triton X-100 in PBS for 20 minutes.
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TUNEL Staining: Follow the manufacturer's protocol for the TUNEL (Terminal deoxynucleotidyl transferase dUTP nick end labeling) assay kit. This typically involves incubating the cells with TdT enzyme and a fluorescently labeled dUTP.
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Counterstaining and Imaging: Counterstain the nuclei with a DNA dye such as DAPI. Acquire images using a fluorescence microscope.
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Quantification: Quantify the percentage of TUNEL-positive cells (apoptotic cells) relative to the total number of DAPI-stained cells.
Visualizations
Caption: JNK3 signaling cascade leading to neuronal apoptosis.
Caption: A workflow for troubleshooting this compound induced cytotoxicity.
Caption: Logical relationships for troubleshooting cytotoxicity.
References
- 1. JNK3 inhibitors as promising pharmaceuticals with neuroprotective properties - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of a Potent and Selective JNK3 Inhibitor with Neuroprotective Effect Against Amyloid β-Induced Neurotoxicity in Primary Rat Neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Kinase inhibitors can produce off-target effects and activate linked pathways by retroactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. icr.ac.uk [icr.ac.uk]
- 5. Off-target pharmacological activity at various kinases: Potential functional and pathological side effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Neuroprotective Mechanisms of Resveratrol in Alzheimer's Disease: Role of SIRT1 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Neuroprotective effects of resveratrol against β-amyloid-induced neurotoxicity in rat hippocampal neurons: involvement of protein kinase C - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Involvement of JNK and Caspase Activation in Hoiamide A-Induced Neurotoxicity in Neocortical Neurons - PMC [pmc.ncbi.nlm.nih.gov]
SR-3576 inconsistent results in repeated experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address potential inconsistencies in experimental results involving the JNK3 inhibitor, SR-3576.
Frequently Asked Questions (FAQs)
| Question | Answer |
| What is this compound and what is its primary target? | This compound is a highly potent and selective inhibitor of c-Jun N-terminal kinase 3 (JNK3).[1][2] Its high selectivity makes it a valuable tool for studying the specific roles of JNK3 in various signaling pathways. |
| What are the reported IC50 and cell-based potency values for this compound? | This compound has a reported IC50 value of 7 nM for JNK3 and a cell-based potency of approximately 1 µM.[1] It exhibits over 2800-fold selectivity against the related kinase p38.[1] |
| What are some common causes of variability in kinase inhibitor experiments? | Inconsistent results in kinase assays can arise from several factors, including the purity and activity of the kinase, the choice of kinase isoform, and the specific assay conditions such as ATP concentration, detergents, and cofactors.[3][4] |
| Why might my in-vitro and in-cell assay results with this compound differ? | Discrepancies between biochemical and cellular assays are common. Factors such as cell permeability, compound metabolism, the presence of scaffolding proteins, and post-translational modifications of the target kinase within the cell can all influence compound potency.[5] |
Troubleshooting Guide for Inconsistent this compound Results
Issue 1: High Variability in IC50 Values Between Experiments
High variability in the half-maximal inhibitory concentration (IC50) is a frequent challenge in kinase assays. This can manifest as significant differences in potency from one experimental run to the next.
Potential Causes and Solutions
| Potential Cause | Recommended Solution |
| Kinase Quality and Activity | Ensure the JNK3 enzyme is not just pure but also active. Kinase activity can be affected by phosphorylation state, proper folding, and aggregation.[3] Use a fresh aliquot of the enzyme or validate the activity of the current batch with a known potent inhibitor. |
| ATP Concentration | The concentration of ATP used in the assay can significantly impact the apparent potency of competitive inhibitors. For accurate determination of specificity, it is recommended to use ATP concentrations that are close to physiological levels (e.g., 1 mM).[4] If screening for off-target effects, lower ATP concentrations may be used.[4] |
| Assay Buffer Components | Components like detergents, BSA, and certain ions (e.g., MnCl2) can interact with the test compound and affect its activity.[4] It is crucial to standardize the assay buffer composition across all experiments. |
| Incorrect Kinase Isoform | Kinase genes can produce multiple isoforms through alternative splicing, each with potentially different activities and inhibitor sensitivities.[3] Confirm that you are using the correct and biologically relevant isoform of JNK3 for your experimental system.[3] |
Issue 2: Discrepancy Between Biochemical and Cell-Based Assay Results
It is common to observe a difference in the potency of an inhibitor when moving from a purified enzyme assay to a cell-based model.
Potential Causes and Solutions
| Potential Cause | Recommended Solution |
| Cell Permeability and Efflux | This compound may have poor membrane permeability or be actively transported out of the cell by efflux pumps. Consider using cell lines with known expression levels of common drug transporters or employ permeability assays to assess compound uptake. |
| Cellular ATP Concentration | Intracellular ATP levels are typically in the millimolar range, which can lead to a rightward shift in the IC50 value for ATP-competitive inhibitors compared to biochemical assays that may use lower ATP concentrations.[4][5] |
| Target Engagement in a Cellular Context | In a live cell, JNK3 exists within a complex signaling network.[6][7] Its accessibility to inhibitors may be influenced by interactions with other proteins. Use a target engagement assay, such as the NanoBRET™ TE Intracellular Kinase Assay, to confirm that this compound is binding to JNK3 within the cell.[5] |
| Compound Stability and Metabolism | The compound may be unstable in cell culture media or metabolized by the cells, leading to a lower effective concentration. Assess the stability of this compound in your experimental conditions over the time course of the assay. |
Experimental Protocols
General Protocol for a JNK3 Kinase Inhibition Assay
This protocol provides a general framework for assessing the inhibitory activity of this compound against JNK3. Specific conditions may need to be optimized for your particular assay format (e.g., radiometric, fluorescence-based).
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Prepare Reagents:
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Kinase Buffer: Prepare a suitable buffer containing cofactors such as MgCl2.[8]
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JNK3 Enzyme: Dilute to the desired concentration in kinase buffer.
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Substrate: Use a specific peptide or protein substrate for JNK3.
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ATP: Prepare a stock solution. The final concentration in the assay will influence the results.[4]
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This compound: Prepare a serial dilution of the inhibitor.
-
-
Assay Procedure:
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Add the JNK3 enzyme to the wells of a microplate.
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Add the serially diluted this compound or vehicle control.
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Incubate to allow for inhibitor binding.
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Initiate the kinase reaction by adding the substrate and ATP mixture.
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Allow the reaction to proceed for a defined period at a controlled temperature.
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Stop the reaction.
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Detect the signal (e.g., phosphorylation of the substrate) using an appropriate method.[8]
-
-
Data Analysis:
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Calculate the percent inhibition for each concentration of this compound.
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Plot the percent inhibition against the logarithm of the inhibitor concentration.
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Fit the data to a suitable dose-response curve to determine the IC50 value.
-
Visualizations
Caption: JNK3 signaling pathway and the inhibitory action of this compound.
Caption: General experimental workflow for a kinase inhibition assay.
Caption: Troubleshooting logic for inconsistent this compound results.
References
- 1. axonmedchem.com [axonmedchem.com]
- 2. JNK/c-Jun Inhibitors | JNK/c-Jun | Tocris Bioscience [tocris.com]
- 3. 3 Overlooked Factors About Kinases in Drug Discovery - The Daily Scientist [thedailyscientist.org]
- 4. reactionbiology.com [reactionbiology.com]
- 5. promegaconnections.com [promegaconnections.com]
- 6. Mechanisms of the JNK/p38 MAPK signaling pathway in drug resistance in ovarian cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Mechanisms of the JNK/p38 MAPK signaling pathway in drug resistance in ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Assay Development for Protein Kinase Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
how to prevent SR-3576 precipitation in aqueous buffer
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the precipitation of SR-3576 in aqueous buffers during experiments.
Troubleshooting Guide: Preventing this compound Precipitation
Issue: Precipitation observed upon dilution of this compound DMSO stock solution into aqueous buffer.
This is a common issue for hydrophobic compounds like this compound. The following steps provide a systematic approach to troubleshoot and prevent precipitation.
Step 1: Review Your Stock and Working Solution Preparation
Ensure your methodology for preparing the this compound stock and final working solution is optimal.
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Initial Dissolution: this compound should first be dissolved in an organic solvent like Dimethyl Sulfoxide (DMSO) or ethanol.[1]
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Rate of Addition: Add the DMSO stock solution to the aqueous buffer dropwise while vortexing or stirring vigorously. This rapid dispersion prevents localized high concentrations that can lead to immediate precipitation.
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Temperature: Use aqueous buffer at room temperature or slightly warmed, as cold buffers can decrease the solubility of hydrophobic compounds.
Step 2: Optimize the Final Concentration of Co-solvent
The percentage of the organic co-solvent in the final working solution is critical.
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DMSO Concentration: While DMSO is necessary to solubilize this compound, its concentration in the final aqueous buffer should be kept to a minimum, ideally below 1% (v/v), to avoid potential effects on protein structure and function.[2] However, a slightly higher concentration (up to 5%) might be necessary for solubility.[1] It is crucial to determine the lowest concentration of DMSO that maintains this compound solubility without impacting the experimental assay.
Step 3: Adjust the pH of the Aqueous Buffer
The solubility of this compound is likely pH-dependent due to its chemical structure containing ionizable groups.
Step 4: Employ Solubility Enhancers
If precipitation persists, consider incorporating solubility-enhancing excipients into your aqueous buffer.
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Cyclodextrins: These are cyclic oligosaccharides that can form inclusion complexes with hydrophobic molecules, effectively increasing their aqueous solubility.[3][4][5] Beta-cyclodextrins (β-CD) and their derivatives like hydroxypropyl-β-cyclodextrin (HP-β-CD) are commonly used.
-
Precipitation Inhibitors: Biocompatible polymers can prevent the aggregation and crystallization of the compound. Commonly used inhibitors include polyvinylpyrrolidone (PVP) and hydroxypropyl methylcellulose (HPMC).
Step 5: Control for Physical Factors
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Container Material: Use low-adhesion polypropylene tubes or glass vials to minimize compound adsorption to container walls, which can act as nucleation sites for precipitation.
-
Filtration: After preparation, filter the final working solution through a 0.22 µm syringe filter to remove any micro-precipitates.
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
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Weighing: Accurately weigh the required amount of this compound powder.
-
Dissolution: Dissolve the powder in 100% anhydrous DMSO to prepare a concentrated stock solution (e.g., 10 mM). Ensure complete dissolution by vortexing. This compound is soluble in DMSO up to at least 50 mg/mL.
-
Storage: Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
Protocol 2: Preparation of this compound Working Solution in Aqueous Buffer
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Buffer Preparation: Prepare the desired aqueous buffer at the chosen pH.
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Temperature Equilibration: Allow the buffer and the this compound DMSO stock solution to equilibrate to room temperature.
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Dilution: While vigorously vortexing the aqueous buffer, add the this compound stock solution dropwise to achieve the final desired concentration.
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Final DMSO Concentration: Ensure the final concentration of DMSO in the working solution is as low as possible.
Protocol 3: Screening for Optimal pH
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Prepare Buffers: Prepare a series of the same buffer at different pH values (e.g., in 0.5 pH unit increments from 5.0 to 8.0).
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Prepare Working Solutions: Prepare a working solution of this compound in each buffer following Protocol 2.
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Observe Precipitation: Visually inspect each solution for any signs of precipitation immediately after preparation and after a set incubation period (e.g., 1 hour) at the experimental temperature.
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Quantify Solubility (Optional): For a more rigorous analysis, centrifuge the solutions and measure the concentration of this compound in the supernatant using a suitable analytical method like HPLC-UV.
Data Presentation
Table 1: Solubility of this compound in Organic Solvents
| Solvent | Maximum Concentration |
| DMSO | ≥ 50 mg/mL (100 mM)[2] |
| Ethanol | Up to 10 mg/mL (with warming)[1] |
Table 2: Troubleshooting Summary for this compound Precipitation
| Parameter | Recommendation | Rationale |
| Co-solvent (DMSO) % | Keep as low as possible (ideally <1%, max 5%) | Minimize potential for protein denaturation and assay interference.[1][2] |
| Rate of Addition | Add stock dropwise to buffer with vigorous vortexing | Prevents localized supersaturation and "crashing out". |
| Buffer Temperature | Room temperature or slightly warmed | Improves solubility of hydrophobic compounds. |
| Buffer pH | Screen a range (e.g., pH 5.0-8.0) | Solubility is likely pH-dependent. |
| Solubility Enhancers | Consider cyclodextrins (e.g., HP-β-CD) or polymers (e.g., PVP) | Increases aqueous solubility and prevents aggregation.[3] |
| Container Type | Low-adhesion plastic or glass | Reduces nucleation sites for precipitation. |
Mandatory Visualizations
Caption: Troubleshooting workflow for this compound precipitation.
Caption: Factors influencing this compound solubility.
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting concentration of DMSO for my final working solution?
A1: Start with the lowest possible concentration of DMSO that your experiment can tolerate, ideally below 1% (v/v). You may need to empirically determine the optimal balance between maintaining this compound in solution and minimizing any potential artifacts from the co-solvent in your specific assay.
Q2: Can I prepare a stock solution of this compound directly in an aqueous buffer?
A2: No, this compound is poorly soluble in aqueous solutions. A stock solution must be prepared in an organic solvent like DMSO or ethanol prior to dilution in your experimental buffer.[1]
Q3: How does pH affect the solubility of this compound?
A3: The chemical structure of this compound contains functional groups that can be ionized depending on the pH. The solubility of the compound will likely be lowest near its isoelectric point and increase as the pH moves away from this point, increasing the proportion of the charged, more water-soluble species. An experimental pH screen is the best way to determine the optimal pH for your buffer system.
Q4: What are cyclodextrins and how can they help?
A4: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity. They can encapsulate hydrophobic molecules like this compound, forming an "inclusion complex." This complex is more soluble in aqueous solutions, thereby preventing precipitation of the guest molecule.[3][5]
Q5: Are there alternatives to DMSO for the stock solution?
A5: Ethanol can be used to dissolve this compound, although its solubility is lower than in DMSO (up to 10 mg/mL with warming).[1] The choice of organic solvent may also depend on the tolerance of your specific experimental system.
Q6: My working solution is clear initially but precipitates over time. What should I do?
A6: This indicates that your solution is likely supersaturated and thermodynamically unstable. To address this, you can try:
-
Preparing fresh working solutions immediately before each experiment.
-
Incorporating a precipitation inhibitor (e.g., HPMC or PVP) into your buffer to kinetically stabilize the supersaturated solution.
-
Lowering the final concentration of this compound if your experimental design allows.
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Storing the working solution at a different temperature (test both refrigerated and room temperature) to see if it improves stability, although fresh preparation is always recommended.
References
SR-3576 degradation and storage issues
Welcome to the technical support center for SR-3576. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the storage, handling, and troubleshooting of experiments involving this compound.
Frequently Asked Questions (FAQs)
1. What is this compound and what is its primary mechanism of action?
This compound is a potent and selective inhibitor of c-Jun N-terminal kinase 3 (JNK3), with an IC50 of 7 nM.[1][2][3] It demonstrates high selectivity, being over 2800-fold more selective for JNK3 than for p38 MAP kinase.[1] JNK3 is predominantly expressed in the brain and is implicated in stress-induced neuronal apoptosis, making this compound a valuable tool for research in neurodegenerative diseases.[4]
2. What are the recommended solvent and storage conditions for this compound?
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Powder: this compound is supplied as a white to off-white solid powder.[2][4] For long-term storage, the powder should be stored at -20°C for a stability of at least one year.[5] Some suppliers recommend storage at 4°C, sealed and protected from moisture and light.[2]
-
Solutions: this compound is soluble in DMSO (up to 40 mg/mL) and to a lesser extent in ethanol (up to 10 mg/mL with warming).[2][5] Once dissolved, stock solutions in DMSO or ethanol can be stored at -20°C for up to one month, or at -80°C for up to six months.[2][5] It is crucial to use newly opened, hygroscopic DMSO for the best solubility and to aliquot solutions to avoid repeated freeze-thaw cycles.[2]
3. I am observing lower than expected potency in my cell-based assays. What could be the cause?
Several factors could contribute to reduced potency:
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Compound Degradation: Improper storage of either the powder or stock solutions can lead to degradation. Ensure that storage conditions have been strictly followed.
-
Freeze-Thaw Cycles: Repeated freezing and thawing of stock solutions can decrease the compound's activity. It is highly recommended to prepare single-use aliquots.[2]
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Solvent Quality: The use of old or wet DMSO can impact the solubility and stability of this compound.[2]
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Assay Conditions: The cell-based potency is reported to be approximately 1 µM, which is significantly higher than the biochemical IC50 of 7 nM.[1][3] Ensure your assay concentrations are appropriate for a cellular context. Cell permeability, protein binding in culture medium, and cellular efflux pumps can all affect the apparent potency.
4. My this compound solution appears to have precipitated. What should I do?
Precipitation can occur if the compound's solubility limit is exceeded, especially when diluting a DMSO stock into an aqueous buffer.
-
Gently warm the solution and use ultrasonic agitation to try and redissolve the precipitate.[2]
-
When preparing working solutions, dilute the DMSO stock into your final aqueous buffer slowly while vortexing to minimize local concentration effects.
-
Consider the final concentration of DMSO in your assay. High concentrations of DMSO can be toxic to cells.
Troubleshooting Guides
Issue 1: Inconsistent Results Between Experiments
| Potential Cause | Troubleshooting Step | Recommended Action |
| This compound Degradation | Verify storage conditions of powder and stock solutions. | Prepare fresh stock solutions from powder stored at -20°C. Aliquot new stocks for single use and store at -80°C. |
| Pipetting Inaccuracy | Calibrate pipettes, especially for low-volume additions. | Use freshly calibrated pipettes and ensure proper technique when preparing serial dilutions. |
| Cell Culture Variability | Monitor cell passage number, confluency, and health. | Use cells within a consistent, low passage number range. Ensure consistent seeding density and growth phase for all experiments. |
| Reagent Inconsistency | Check lot numbers and expiration dates of all reagents (media, serum, etc.). | Use reagents from the same lot for a set of comparative experiments. |
Issue 2: High Background Signal in Kinase Assays
| Potential Cause | Troubleshooting Step | Recommended Action |
| DMSO Interference | Check the final concentration of DMSO in the assay. | Ensure the final DMSO concentration is consistent across all wells and is below the tolerance level of your assay (typically <1%). |
| Non-specific Inhibition | Run control experiments without the kinase. | This will help determine if this compound is interacting with other assay components (e.g., substrate, ATP, detection reagents). |
| Compound Autofluorescence | Measure the fluorescence of this compound at the assay wavelengths. | If the compound is fluorescent, subtract the background reading from wells containing only the compound and buffer. |
Data and Stability
The stability of this compound is critical for obtaining reliable and reproducible experimental results. Below is a summary of recommended storage conditions.
Table 1: this compound Storage and Stability Summary
| Formulation | Solvent | Storage Temperature | Guaranteed Stability Period | Source |
| Powder | N/A | -20°C | ≥ 1 year | [5] |
| Powder | N/A | 4°C | Not specified (requires sealed storage, away from moisture and light) | [2] |
| Stock Solution | DMSO or Ethanol | -20°C | Up to 1 month | [2][5] |
| Stock Solution | DMSO or Ethanol | -80°C | Up to 6 months | [2] |
Note: Always refer to the Certificate of Analysis provided by your specific supplier for batch-specific recommendations.
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
Objective: To prepare a high-concentration stock solution of this compound in DMSO.
Materials:
-
High-purity, anhydrous DMSO[2]
-
Sterile microcentrifuge tubes or cryovials
-
Calibrated pipettes
-
Vortex mixer and sonicator
Procedure:
-
Allow the this compound powder vial to equilibrate to room temperature before opening to prevent moisture condensation.
-
To prepare a 10 mM stock solution, add 199.39 µL of DMSO per 1 mg of this compound powder.
-
Calculation: Volume (mL) = [Mass (mg) / 501.53 ( g/mol )] / 10 (mmol/L) * 1000
-
-
Vortex the solution vigorously for 1-2 minutes to aid dissolution.
-
If necessary, warm the solution gently (e.g., in a 37°C water bath) and use an ultrasonic bath to ensure the compound is fully dissolved.[2]
-
Once fully dissolved, dispense the stock solution into single-use aliquots in sterile cryovials.
-
Store the aliquots at -20°C for short-term use (up to 1 month) or at -80°C for long-term storage (up to 6 months).[2]
Visualizations
JNK3 Signaling Pathway
The following diagram illustrates a simplified signaling pathway involving JNK3, which can be inhibited by this compound. Cellular stress activates upstream kinases (MKK4/7), which in turn phosphorylate and activate JNK3. Activated JNK3 then phosphorylates downstream targets like the transcription factor c-Jun, leading to apoptosis.
Caption: Simplified JNK3 signaling pathway and the inhibitory action of this compound.
Experimental Workflow: Stability Assessment
This workflow outlines the steps to assess the stability of this compound under various conditions.
Caption: Workflow for assessing the experimental stability of this compound.
Troubleshooting Logic: Low Bioactivity
This diagram provides a logical flow for troubleshooting experiments where this compound shows lower than expected biological activity.
Caption: Decision tree for troubleshooting low bioactivity of this compound.
References
unexpected phenotypic effects of SR-3576
Important Notice: Comprehensive searches for "SR-3576" have not yielded specific information regarding its mechanism of action, expected phenotypic effects, or any documented unexpected outcomes. The information provided below is based on hypothetical scenarios and established methodologies for troubleshooting unexpected results in experimental biology. This resource is intended as a general guide for researchers who may encounter unforeseen effects with novel compounds.
Frequently Asked Questions (FAQs)
Q1: We are observing significantly increased cell adhesion in our cell line treated with this compound, which was not anticipated. How can we troubleshoot this?
A1: An unexpected increase in cell adhesion can be influenced by several factors. We recommend a systematic approach to identify the root cause:
-
Confirm Compound Identity and Purity: Verify the identity and purity of your this compound stock using methods like LC-MS or NMR. Impurities could be responsible for off-target effects.
-
Dose-Response Analysis: Perform a detailed dose-response curve to determine if the effect is concentration-dependent. This can help distinguish between a specific off-target effect and non-specific toxicity.
-
Control Experiments: Include appropriate vehicle controls and positive controls known to modulate cell adhesion. This will help validate your assay and contextualize the magnitude of the effect.
-
Orthogonal Assays: Validate the phenotype using multiple, independent adhesion assays (e.g., static adhesion to different substrates, flow-based adhesion assays).
-
Target Engagement: If the primary target of this compound is known, confirm target engagement at the concentrations where increased adhesion is observed.
Q2: Our in-vivo studies with this compound are showing an unexpected inflammatory response. What are the initial steps to investigate this?
A2: An unanticipated inflammatory response requires careful investigation to understand its origin and implications.
-
Histopathological Analysis: Conduct a thorough histopathological examination of relevant tissues to characterize the nature of the inflammatory infiltrate (e.g., neutrophilic, lymphocytic, macrophagic).
-
Cytokine Profiling: Perform a broad cytokine and chemokine panel analysis on plasma or tissue homogenates to identify the specific inflammatory pathways being activated.
-
Innate Immune Cell Activation: Use flow cytometry to assess the activation state of key innate immune cells (e.g., macrophages, dendritic cells, neutrophils) in response to this compound.
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In Vitro Confirmation: Attempt to replicate the pro-inflammatory effect in relevant in vitro cell culture models (e.g., primary immune cells, co-culture systems) to dissect the cellular and molecular mechanisms.
Troubleshooting Guides
Issue: Increased Apoptosis Observed at Therapeutic Doses
An increase in apoptosis can be an on-target or off-target effect. The following guide provides a structured approach to troubleshooting this observation.
Troubleshooting Workflow
Caption: Workflow for troubleshooting unexpected apoptosis.
Quantitative Data Summary
| Parameter | Control (Vehicle) | This compound (Low Dose) | This compound (High Dose) | Positive Control |
| Caspase-3/7 Activity (RFU) | 1,205 ± 89 | 1,854 ± 121 | 4,567 ± 254 | 5,123 ± 301 |
| % TUNEL Positive Cells | 2.1 ± 0.5 | 5.8 ± 1.1 | 25.4 ± 3.2 | 30.1 ± 2.8 |
| Mitochondrial Membrane Potential (JC-1 Red/Green Ratio) | 8.5 ± 0.9 | 6.2 ± 0.7 | 2.1 ± 0.4 | 1.8 ± 0.3 |
| Intracellular ROS (DCF-DA MFI) | 534 ± 45 | 987 ± 88 | 2,145 ± 150 | 2,501 ± 187 |
*p < 0.05, **p < 0.01 compared to vehicle control.
Experimental Protocols
Caspase-3/7 Activity Assay:
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Treat cells with this compound, vehicle, or a positive control (e.g., staurosporine) for the desired time.
-
Add a luminogenic caspase-3/7 substrate according to the manufacturer's instructions.
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Incubate at room temperature for 1 hour.
-
Read luminescence using a plate reader.
Issue: Altered Cell Migration and Proliferation
Unexpected effects on fundamental cellular processes like migration and proliferation are common in drug development.
Signaling Pathway Hypothesis
Caption: Hypothesized pathway for off-target migration/proliferation.
Quantitative Data Summary
| Assay | Control (Vehicle) | This compound (1 µM) |
| Cell Proliferation (BrdU OD) | 0.45 ± 0.05 | 0.89 ± 0.08 |
| Wound Healing (% Closure at 24h) | 25 ± 4% | 78 ± 7% |
| Transwell Migration (Cells/HPF) | 35 ± 6 | 152 ± 15** |
**p < 0.01 compared to vehicle control.
Experimental Protocols
Wound Healing (Scratch) Assay:
-
Grow cells to a confluent monolayer in a 6-well plate.
-
Create a "scratch" in the monolayer using a p200 pipette tip.
-
Wash with PBS to remove detached cells and add fresh media containing this compound or vehicle.
-
Image the scratch at 0h and 24h.
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Quantify the area of the scratch at both time points to determine the percentage of wound closure.
Technical Support Center: SR-3576 Vehicle Control for In Vitro Experiments
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the use of SR-3576 in in vitro experiments. It includes troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a highly potent and selective inhibitor of c-Jun N-terminal kinase 3 (JNK3).[1][2] JNK3 is a member of the mitogen-activated protein kinase (MAPK) family and is predominantly expressed in the brain.[2] It plays a crucial role in stress-induced neuronal apoptosis and is implicated in the pathogenesis of several neurodegenerative diseases.[2] By inhibiting JNK3, this compound can reduce neuronal death.[2]
Q2: What is the recommended vehicle for dissolving this compound for in vitro experiments?
A2: Dimethyl sulfoxide (DMSO) is the recommended solvent for preparing stock solutions of this compound.[2] It is soluble in DMSO up to 100 mM.[2]
Q3: What is the importance of a vehicle control in experiments with this compound?
A3: A vehicle control, typically the solvent used to dissolve the compound (e.g., DMSO), is essential to distinguish the effects of the compound from any effects of the solvent itself. It is crucial to maintain the same concentration of the vehicle across all experimental and control wells.
Q4: What is the maximum recommended concentration of DMSO in cell culture medium?
A4: To avoid solvent-induced cytotoxicity, the final concentration of DMSO in the cell culture medium should be kept low, typically below 0.5%.[3]
Troubleshooting Guides
Issue 1: Compound Precipitation in Cell Culture Medium
Symptoms:
-
Visible precipitate in the wells of the culture plate after adding this compound.
-
Inconsistent or lower-than-expected biological activity.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Step |
| Poor aqueous solubility | Prepare a high-concentration stock solution in 100% DMSO. Ensure the final DMSO concentration in the culture medium is minimal.[3] |
| Compound instability | For long-term experiments, consider renewing the media with freshly prepared this compound solution at regular intervals. |
| Incorrect solvent | Confirm that high-purity, anhydrous DMSO is used for the stock solution. |
Issue 2: High Variability Between Replicate Wells
Symptoms:
-
Large standard deviations in measurements between replicate wells.
-
Inconsistent results across different experiments.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Step |
| Inaccurate pipetting | Ensure pipettes are properly calibrated. Use reverse pipetting for viscous solutions like DMSO stocks. |
| "Edge effect" in microplates | To minimize evaporation and temperature gradients, avoid using the outer wells of the plate for experimental samples. Fill the perimeter wells with sterile phosphate-buffered saline (PBS) or water. |
| Cell clumping | Ensure a single-cell suspension before seeding by gentle pipetting or using a cell strainer. |
Issue 3: No or Low Inhibitory Effect Observed
Symptoms:
-
This compound does not inhibit the JNK3 pathway or downstream effects as expected.
-
IC50 value is significantly higher than reported values.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Step |
| Incorrect inhibitor concentration | Perform a dose-response experiment to determine the optimal concentration range for your specific cell line and assay. |
| Inactive compound | Ensure proper storage of the this compound stock solution at -20°C or -80°C to maintain its activity.[1] Avoid repeated freeze-thaw cycles.[1] |
| Cell line insensitivity | Confirm that the chosen cell line expresses JNK3 and that the pathway is active under your experimental conditions. |
| Assay interference | The compound may interfere with the assay readout (e.g., autofluorescence). Run appropriate controls to check for interference. |
Data Presentation
Table 1: this compound Properties
| Property | Value | Reference |
| Molecular Weight | 501.5 g/mol | [2] |
| Formula | C₂₇H₂₇N₅O₅ | [2] |
| Purity | ≥97% (HPLC) | |
| Solubility | Soluble to 100 mM in DMSO | [2] |
| Storage | Store at -20°C |
Table 2: In Vitro Inhibitory Activity of this compound
| Target | IC50 | Cell Line | Reference |
| JNK3 | 7 nM | - | [4] |
| JNK1 | 0.17 µM | - | [4] |
| p38 | >20 µM | - | [4] |
| c-Jun phosphorylation | 1.3 µM | INS-1 cells | [4] |
Experimental Protocols
General Protocol for In Vitro Kinase Assay
This protocol provides a general framework for assessing the inhibitory activity of this compound on JNK3. Specific conditions may need to be optimized for your experimental setup.
Materials:
-
Recombinant JNK3 enzyme
-
Kinase buffer (e.g., 40mM Tris, pH 7.5; 20mM MgCl₂; 0.1mg/ml BSA; 50 µM DTT)[5]
-
ATP
-
JNK3 substrate (e.g., ATF2)
-
This compound
-
DMSO
-
ADP-Glo™ Kinase Assay kit (or similar)
Procedure:
-
Prepare this compound dilutions: Prepare a serial dilution of this compound in DMSO. Then, dilute further in kinase buffer to the desired final concentrations. Ensure the final DMSO concentration is consistent across all wells.
-
Set up the kinase reaction: In a 384-well plate, add the JNK3 enzyme, the JNK3 substrate, and the this compound dilution or vehicle control (DMSO).
-
Initiate the reaction: Add ATP to each well to start the kinase reaction.
-
Incubate: Incubate the plate at room temperature for a specified time (e.g., 60 minutes).[5]
-
Stop the reaction and detect signal: Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP.[5] Then, add Kinase Detection Reagent to convert ADP to ATP and measure the luminescence, which is proportional to the kinase activity.[5]
-
Data analysis: Calculate the percent inhibition for each this compound concentration relative to the vehicle control and determine the IC50 value.
General Protocol for Cell-Based Assay
This protocol outlines a general workflow for evaluating the effect of this compound on a cellular process.
Materials:
-
Cells expressing JNK3
-
Cell culture medium
-
This compound stock solution in DMSO
-
Vehicle control (DMSO)
-
Assay-specific reagents (e.g., for viability, apoptosis, or protein phosphorylation)
Procedure:
-
Cell Seeding: Seed cells in a multi-well plate at a density that ensures they are in the logarithmic growth phase during the experiment.
-
Compound Treatment: The following day, treat the cells with various concentrations of this compound or the vehicle control. Ensure the final DMSO concentration is the same in all wells and does not exceed cytotoxic levels.
-
Incubation: Incubate the cells for the desired treatment duration.
-
Assay Performance: Perform the specific cell-based assay according to the manufacturer's instructions. This could be a cell viability assay (e.g., MTT, CellTiter-Glo), an apoptosis assay (e.g., caspase activity, Annexin V staining), or an assay to measure the phosphorylation of a JNK3 downstream target (e.g., Western blot, ELISA).
-
Data Analysis: Analyze the data according to the assay type. For dose-response experiments, calculate the IC50 or EC50 values.
Mandatory Visualizations
Caption: Simplified JNK3 signaling pathway and the inhibitory action of this compound.
Caption: General experimental workflow for in vitro studies with this compound.
Caption: A logical decision tree for troubleshooting common issues.
References
Technical Support Center: Interpreting Variable Results with JNK Inhibitors
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals interpret variable results encountered during experiments with JNK inhibitors.
Frequently Asked Questions (FAQs)
Q1: What are JNK inhibitors and how do they work?
A1: JNK (c-Jun N-terminal kinase) inhibitors are compounds that block the activity of JNKs, a family of proteins belonging to the mitogen-activated protein kinase (MAPK) group.[1] JNKs are activated by various stimuli, including stress and cytokines.[1] Once active, they move to the nucleus and regulate transcription factors like c-Jun, which are involved in processes such as cell proliferation, apoptosis (programmed cell death), and inflammation.[1] By blocking JNK activity, these inhibitors interrupt this signaling cascade, making them valuable tools for studying and potentially treating a range of diseases, including cancer, neurodegenerative disorders, and inflammatory conditions.[1][2]
Q2: Why am I seeing different results with the same JNK inhibitor across different experiments or cell lines?
A2: Variability in results with JNK inhibitors can stem from several factors:
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JNK Isoform Specificity: There are three main JNK isoforms: JNK1, JNK2, and JNK3. These isoforms can have different, and sometimes opposing, functions.[3] For example, in some contexts, JNK1 may promote cell proliferation while JNK2 inhibits it.[3] Many commonly used JNK inhibitors, such as SP600125, are not specific to a single isoform and can produce different effects depending on the relative expression levels of JNK isoforms in a particular cell type.[4]
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Cell-Type Specific Context: The downstream effects of JNK signaling are highly dependent on the cellular context. A JNK inhibitor might promote apoptosis in one cell line but have a pro-survival effect in another, depending on the interplay with other signaling pathways.[5]
-
Off-Target Effects: Many small molecule kinase inhibitors are not entirely specific to their intended target. For instance, the widely used inhibitor SP600125 has been shown to inhibit other kinases, such as PI3K, which can lead to confounding results.[6]
-
In Vitro vs. In Vivo Discrepancies: The concentration of an inhibitor required to be effective in a cell culture (in vitro) can be significantly different from the concentration needed in a whole organism (in vivo).[7] This is due to factors like drug metabolism, bioavailability, and accessibility to the target tissue.
Q3: What is the difference between ATP-competitive and other types of JNK inhibitors?
A3: JNK inhibitors can be broadly categorized based on their mechanism of action:
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ATP-Competitive Inhibitors: These inhibitors, such as SP600125, bind to the ATP-binding pocket of the JNK enzyme.[8] By competing with ATP, they prevent the kinase from transferring a phosphate group to its substrates, thereby inhibiting its activity.[8]
-
Peptide Inhibitors: These are derived from JNK-interacting proteins (JIPs) and work by disrupting the interaction between JNK and its substrates or scaffolding proteins, which is necessary for efficient signaling.[4]
Q4: How do I choose the right JNK inhibitor for my experiment?
A4: The choice of inhibitor depends on the specific research question. If the goal is to investigate the general role of JNK signaling, a broad-spectrum inhibitor like SP600125 might be suitable, but its off-target effects must be considered and controlled for. For more specific inquiries, an isoform-selective inhibitor should be used if available. It is crucial to consult the literature for the inhibitor's selectivity profile and to validate its effectiveness and specificity in your experimental system.
Troubleshooting Guides
Issue 1: Inconsistent or No Inhibition of JNK Activity
Possible Cause 1: Inhibitor Concentration is Not Optimal
-
Troubleshooting Step: Perform a dose-response experiment to determine the optimal concentration of the inhibitor for your specific cell line and experimental conditions. The IC50 value (the concentration at which 50% of the kinase activity is inhibited) can vary significantly between in vitro assays and cellular assays.[7]
Possible Cause 2: Poor Inhibitor Stability or Solubility
-
Troubleshooting Step: Ensure the inhibitor is properly dissolved and stored according to the manufacturer's instructions. Some inhibitors, like SP600125, are insoluble in water and need to be dissolved in a solvent like DMSO.[8] Prepare fresh solutions and avoid repeated freeze-thaw cycles.
Possible Cause 3: Incorrect Assessment of JNK Activity
-
Troubleshooting Step: Confirm JNK inhibition by a reliable method. A common approach is to perform a Western blot for the phosphorylated form of the direct JNK substrate, c-Jun (p-c-Jun). A decrease in the p-c-Jun signal upon inhibitor treatment indicates successful JNK inhibition.
Issue 2: Unexpected or Off-Target Effects
Possible Cause 1: Lack of Inhibitor Specificity
-
Troubleshooting Step: Be aware of the known off-target effects of your inhibitor. For example, if using SP600125, consider its potential effects on the PI3K pathway.[9][6] To confirm that the observed phenotype is due to JNK inhibition, use a second, structurally different JNK inhibitor. Alternatively, use genetic approaches like siRNA or CRISPR to specifically knock down JNK expression and see if it replicates the inhibitor's effect.
Possible Cause 2: Activation of Compensatory Signaling Pathways
-
Troubleshooting Step: Inhibiting one pathway can sometimes lead to the activation of others.[10][11] Broad-spectrum analysis of related signaling pathways (e.g., other MAPK pathways like ERK and p38) using Western blotting or phospho-kinase arrays can help identify such compensatory effects.
Issue 3: Discrepancy Between Cell Viability and JNK Inhibition Data
Possible Cause 1: JNK's Dual Role in Cell Survival and Apoptosis
-
Troubleshooting Step: The role of JNK in cell fate is complex; it can be pro-apoptotic or pro-survival depending on the context.[4][5] If you observe, for example, decreased cell viability but only partial JNK inhibition, it's possible that even a small reduction in JNK activity is sufficient to tip the balance towards apoptosis in your specific cell type. Consider the duration of inhibitor treatment, as transient versus sustained JNK activation can have different outcomes.
Possible Cause 2: Off-Target Cytotoxicity
-
Troubleshooting Step: The observed effect on cell viability may be due to the inhibitor affecting a target other than JNK. Perform control experiments, such as using a structurally similar but inactive compound, or use a rescue experiment where you express a JNK mutant that is resistant to the inhibitor.
Data Presentation
Table 1: Selectivity Profile of Common JNK Inhibitors
| Inhibitor | JNK1 IC50 (nM) | JNK2 IC50 (nM) | JNK3 IC50 (nM) | Notes on Selectivity & Off-Targets |
| SP600125 | 40 | 40 | 90 | Reversible, ATP-competitive.[8][12] Known to inhibit other kinases, including PI3K.[9][6] |
| JNK-IN-8 | 4.7 | 18.7 | 1 | Irreversible inhibitor.[12] |
| Bentamapimod (AS602801) | 80 | 90 | 230 | Orally active.[13] |
| Tanzisertib (CC-930) | 61 (IC50), 44 (Ki) | 5 (IC50), 6.2 (Ki) | 5 (IC50) | Selective against ERK1 and p38α.[13] |
| JNK Inhibitor VIII | 45 (IC50), 2 (Ki) | 160 (IC50), 4 (Ki) | 52 (Ki) |
IC50 values represent the concentration of inhibitor required to reduce enzyme activity by 50%. Ki is the inhibition constant. Data compiled from multiple sources.[8][12][13] Actual values may vary depending on assay conditions.
Experimental Protocols
Western Blot for Phospho-c-Jun
This method assesses JNK activity in cells by measuring the phosphorylation of its direct downstream target, c-Jun.
Methodology:
-
Cell Lysis:
-
Treat cells with the JNK inhibitor at various concentrations for the desired time. Include positive (e.g., anisomycin stimulation) and negative (vehicle control) controls.
-
Wash cells with ice-cold PBS and lyse them in a suitable lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).
-
-
SDS-PAGE and Transfer:
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by size using SDS-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with a blocking solution (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific for phosphorylated c-Jun (e.g., anti-phospho-c-Jun Ser63 or Ser73).
-
Wash the membrane and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
To control for protein loading, re-probe the membrane with an antibody for total c-Jun or a housekeeping protein like β-actin.
-
-
Detection:
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and visualize with an imaging system. A decrease in the phospho-c-Jun signal relative to total c-Jun indicates JNK inhibition.
-
In Vitro JNK Kinase Assay
This assay directly measures the enzymatic activity of JNK and its inhibition.
Methodology:
-
Immunoprecipitation of JNK (from cell lysates):
-
Prepare cell lysates as described for Western blotting.
-
Incubate the lysate with an anti-JNK antibody to form an antibody-kinase complex.
-
Add Protein A/G agarose beads to pull down the antibody-JNK complex.
-
Wash the beads to remove non-specifically bound proteins.[14]
-
-
Kinase Reaction:
-
Resuspend the beads in a kinase buffer.
-
Add the JNK inhibitor at various concentrations.
-
Initiate the kinase reaction by adding a JNK substrate (e.g., recombinant GST-c-Jun) and ATP. For radioactive assays, [γ-³²P]ATP is used.
-
Incubate at 30°C for a specified time (e.g., 30 minutes).[15]
-
-
Termination and Detection:
-
Stop the reaction by adding SDS-PAGE loading buffer and boiling.
-
Separate the reaction products by SDS-PAGE.
-
For non-radioactive assays: Transfer proteins to a membrane and perform a Western blot using a phospho-specific antibody against the substrate (e.g., anti-phospho-c-Jun).[16]
-
For radioactive assays: Expose the gel or membrane to an X-ray film to detect the incorporated radioactive phosphate.[15]
-
MTT Cell Viability Assay
This colorimetric assay measures cell metabolic activity, which is an indicator of cell viability.
Methodology:
-
Cell Plating:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
-
Treatment:
-
Treat the cells with a range of concentrations of the JNK inhibitor. Include appropriate controls (vehicle-treated and untreated cells).
-
Incubate for a specified period (e.g., 24, 48, or 72 hours).[17]
-
-
MTT Addition:
-
Solubilization:
-
Data Acquisition:
-
Measure the absorbance of the solution in each well using a microplate reader at a wavelength of 550-600 nm.[18] The absorbance is directly proportional to the number of viable cells.
-
Visualizations
Caption: A simplified diagram of the JNK signaling cascade.
Caption: Experimental workflow for testing JNK inhibitors.
Caption: A decision tree for troubleshooting JNK inhibitor results.
References
- 1. What are JNK inhibitors and how do they work? [synapse.patsnap.com]
- 2. agscientific.com [agscientific.com]
- 3. The Functional Contrariety of JNK - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Selective inhibitors for JNK signalling: a potential targeted therapy in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. academic.oup.com [academic.oup.com]
- 7. Inhibitors of c-Jun N-terminal kinases—JuNK no more? - PMC [pmc.ncbi.nlm.nih.gov]
- 8. lb-broth-lennox.com [lb-broth-lennox.com]
- 9. Encountering unpredicted off-target effects of pharmacological inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Kinase inhibitors can produce off-target effects and activate linked pathways by retroactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. deepblue.lib.umich.edu [deepblue.lib.umich.edu]
- 12. medchemexpress.com [medchemexpress.com]
- 13. selleckchem.com [selleckchem.com]
- 14. abcam.cn [abcam.cn]
- 15. Measuring the Constitutive Activation of c-Jun N-terminal Kinase Isoforms - PMC [pmc.ncbi.nlm.nih.gov]
- 16. sigmaaldrich.cn [sigmaaldrich.cn]
- 17. texaschildrens.org [texaschildrens.org]
- 18. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 19. MTT assay protocol | Abcam [abcam.com]
- 20. broadpharm.com [broadpharm.com]
- 21. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to JNK Inhibitors: SR-3576 vs. SP600125
In the landscape of signal transduction research, c-Jun N-terminal kinase (JNK) inhibitors are pivotal tools for dissecting cellular processes and are promising therapeutic agents. This guide provides a detailed comparison of two prominent JNK inhibitors, SR-3576 and SP600125, focusing on their selectivity and potency. The information presented herein is intended for researchers, scientists, and drug development professionals to facilitate informed decisions in experimental design and drug discovery endeavors.
Potency and Selectivity Profile
The potency and selectivity of kinase inhibitors are critical parameters that define their utility and potential for off-target effects. Below is a summary of the available data for this compound and SP600125.
This compound is characterized as a highly potent and selective inhibitor of JNK3.[1] In vitro assays have demonstrated its exceptional potency against JNK3 with an IC50 value of 7 nM.[1] A key feature of this compound is its remarkable selectivity over the closely related p38 MAPK, exhibiting over 2800-fold greater inhibition of JNK3.[1]
SP600125 , a more broadly studied JNK inhibitor, demonstrates potent inhibition against all three JNK isoforms. In cell-free assays, SP600125 exhibits IC50 values of 40 nM for JNK1 and JNK2, and 90 nM for JNK3.[2] While considered selective for JNKs, SP600125 has been shown to inhibit other kinases at higher concentrations. Its selectivity is approximately 10-fold greater against MKK4 and 25-fold greater against MKK3, MKK6, PKB, and PKCα. Furthermore, it displays over 100-fold selectivity against ERK2, p38, Chk1, and EGFR.[2] However, it is also a broad-spectrum inhibitor of other serine/threonine kinases, including Aurora kinase A (IC50 = 60 nM), FLT3 (IC50 = 90 nM), and TRKA (IC50 = 70 nM).[2]
Table 1: Potency (IC50) of this compound and SP600125 Against Various Kinases
| Kinase Target | This compound IC50 (nM) | SP600125 IC50 (nM) |
| JNK1 | Not Reported | 40[2] |
| JNK2 | Not Reported | 40[2] |
| JNK3 | 7[1] | 90[2] |
| p38 | >20,000[1] | >4,000 |
| Aurora kinase A | Not Reported | 60[2] |
| FLT3 | Not Reported | 90[2] |
| TRKA | Not Reported | 70[2] |
Note: The absence of a reported value indicates that data was not found in the searched literature. Direct comparison of IC50 values should be made with caution as experimental conditions may vary between studies.
Experimental Protocols
The determination of inhibitor potency and selectivity relies on robust and well-defined experimental methodologies. Below is a generalized protocol for an in vitro kinase assay, representative of the methods used to characterize this compound and SP600125.
In Vitro Radiometric Kinase Assay
This assay measures the transfer of a radiolabeled phosphate from ATP to a kinase-specific substrate.
Materials:
-
Purified recombinant kinase (e.g., JNK1, JNK2, JNK3)
-
Kinase-specific substrate (e.g., GST-c-Jun for JNK)
-
[γ-³³P]ATP or [γ-³²P]ATP
-
Kinase reaction buffer (e.g., 40mM Tris, pH 7.5; 20mM MgCl₂; 0.1mg/ml BSA; 50µM DTT)[3]
-
Kinase inhibitors (this compound, SP600125) dissolved in DMSO
-
Phosphocellulose paper or membrane
-
Wash buffer (e.g., 0.75% phosphoric acid)
-
Scintillation counter
Procedure:
-
Reaction Setup: Prepare a reaction mixture containing the purified kinase and its specific substrate in the kinase reaction buffer.
-
Inhibitor Addition: Add varying concentrations of the kinase inhibitor (e.g., this compound or SP600125) or DMSO (vehicle control) to the reaction mixture. Incubate for a predetermined period (e.g., 10-20 minutes) at room temperature to allow for inhibitor binding.
-
Initiation of Kinase Reaction: Start the kinase reaction by adding a mixture of non-radiolabeled ATP and [γ-³³P]ATP to the reaction mixture. The final ATP concentration should be close to the Km value for the specific kinase, if known.
-
Incubation: Incubate the reaction at 30°C for a specified time (e.g., 20-30 minutes), ensuring the reaction proceeds within the linear range.
-
Termination and Spotting: Stop the reaction by adding a quenching buffer (e.g., phosphoric acid). Spot a small volume of the reaction mixture onto phosphocellulose paper. The phosphorylated substrate will bind to the paper, while the unincorporated [γ-³³P]ATP will not.
-
Washing: Wash the phosphocellulose paper multiple times with the wash buffer to remove any unbound radiolabeled ATP.
-
Quantification: Measure the amount of incorporated radiolabel on the phosphocellulose paper using a scintillation counter.
-
Data Analysis: Calculate the percentage of kinase inhibition for each inhibitor concentration compared to the vehicle control. Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
Signaling Pathways and Experimental Workflows
To visualize the context in which these inhibitors function, the following diagrams illustrate the JNK signaling pathway and a typical experimental workflow for inhibitor profiling.
Caption: The JNK signaling cascade.
Caption: In vitro kinase inhibitor profiling workflow.
Conclusion
Both this compound and SP600125 are valuable chemical probes for studying JNK signaling. This compound emerges as a highly potent and exquisitely selective inhibitor for JNK3, making it an ideal tool for studies focused specifically on this isoform. In contrast, SP600125 offers broader inhibition of all JNK isoforms, which can be advantageous for investigating the overall role of JNK signaling. However, researchers using SP600125 should be mindful of its potential off-target effects on other kinases, particularly at higher concentrations, and may need to employ additional controls or complementary approaches to validate their findings. The choice between these two inhibitors will ultimately depend on the specific research question and the desired level of isoform selectivity.
References
A Comparative Guide to JNK Inhibitors: SR-3576 vs. JNK-IN-8
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of two prominent c-Jun N-terminal kinase (JNK) inhibitors, SR-3576 and JNK-IN-8. The following sections offer a comprehensive overview of their performance, supported by experimental data, to aid researchers in selecting the appropriate inhibitor for their specific needs.
Introduction to JNK Inhibition
The c-Jun N-terminal kinases (JNKs) are a family of serine/threonine protein kinases that play a pivotal role in a variety of cellular processes, including stress responses, apoptosis, inflammation, and cell differentiation. Dysregulation of the JNK signaling pathway has been implicated in numerous diseases, such as cancer, neurodegenerative disorders, and inflammatory conditions. Consequently, the development of potent and selective JNK inhibitors is a significant area of focus in drug discovery. This guide compares this compound, a highly selective JNK3 inhibitor, with JNK-IN-8, a potent, irreversible pan-JNK inhibitor.
Data Presentation: A Head-to-Head Comparison
The following tables summarize the key quantitative data for this compound and JNK-IN-8, providing a clear comparison of their biochemical potency, cellular activity, and selectivity.
Table 1: Biochemical Potency (IC50) Against JNK Isoforms
| Inhibitor | JNK1 IC50 (nM) | JNK2 IC50 (nM) | JNK3 IC50 (nM) | Mechanism of Action |
| This compound | Not Reported | Not Reported | 7[1][2][3] | Reversible, ATP-competitive |
| JNK-IN-8 | 4.7[4] | 18.7[4] | 1[4] | Irreversible, Covalent |
Table 2: Cellular Activity and Selectivity
| Inhibitor | Cellular Potency (EC50 for p-c-Jun inhibition) | Selectivity Profile |
| This compound | ~1 µM[2] | >2800-fold selective for JNK3 over p38 MAPK[2][3]. Comprehensive kinome scan data is not publicly available. |
| JNK-IN-8 | 338 nM (A375 cells), 486 nM (HeLa cells)[4] | Highly selective across a broad panel of kinases. A kinome scan revealed minimal off-target effects[5]. |
Experimental Protocols
Detailed methodologies for key experiments cited in this guide are provided below to ensure reproducibility and aid in the design of future studies.
In Vitro JNK Kinase Assay (Non-Radioactive)
This assay measures the direct inhibition of JNK kinase activity by the compound of interest.
Materials:
-
Recombinant human JNK1, JNK2, or JNK3 enzyme
-
Recombinant human c-Jun (1-79) fusion protein (substrate)
-
Kinase Assay Buffer (e.g., 25 mM HEPES pH 7.4, 25 mM MgCl₂, 2 mM DTT)
-
ATP solution
-
JNK inhibitor (this compound or JNK-IN-8)
-
96-well assay plates
-
Phospho-c-Jun (Ser63) specific antibody
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Plate reader with luminescence detection
Procedure:
-
Prepare serial dilutions of the JNK inhibitor in DMSO and then dilute in Kinase Assay Buffer.
-
In a 96-well plate, add the recombinant JNK enzyme, the c-Jun substrate, and the diluted inhibitor.
-
Initiate the kinase reaction by adding a final concentration of ATP (typically at the Kₘ for the specific JNK isoform).
-
Incubate the plate at 30°C for a specified time (e.g., 30-60 minutes).
-
Stop the reaction by adding an equal volume of SDS-PAGE loading buffer.
-
Boil the samples at 95-100°C for 5 minutes.
-
Load the samples onto an SDS-PAGE gel and perform electrophoresis.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against phospho-c-Jun (Ser63) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Add the chemiluminescent substrate and detect the signal using a plate reader or imaging system.
-
Calculate the IC₅₀ values from the dose-response curves.
Western Blot for Phospho-c-Jun in Cultured Cells
This assay determines the ability of the inhibitor to block JNK signaling in a cellular context.
Materials:
-
Cultured cells (e.g., HeLa, A375)
-
Cell culture medium and supplements
-
JNK pathway stimulator (e.g., Anisomycin, UV radiation)
-
JNK inhibitor (this compound or JNK-IN-8)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels, buffers, and electrophoresis apparatus
-
PVDF membrane and transfer apparatus
-
Blocking buffer (5% BSA in TBST)
-
Primary antibodies: anti-phospho-c-Jun (Ser63), anti-total c-Jun, and a loading control (e.g., anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate and imaging system
Procedure:
-
Seed cells in culture plates and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of the JNK inhibitor for a specified time (e.g., 1-2 hours).
-
Stimulate the JNK pathway with a suitable agonist for a short period (e.g., Anisomycin for 30 minutes).
-
Wash the cells with ice-cold PBS and lyse them on ice with lysis buffer containing protease and phosphatase inhibitors.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Clarify the lysate by centrifugation at 14,000 rpm for 15 minutes at 4°C.
-
Determine the protein concentration of the supernatant using a BCA assay.
-
Normalize the protein concentrations and prepare samples for SDS-PAGE by adding loading buffer and boiling for 5 minutes.
-
Perform SDS-PAGE and transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against phospho-c-Jun (Ser63) overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibody for 1 hour.
-
Detect the signal using a chemiluminescent substrate.
-
Strip the membrane and re-probe with antibodies for total c-Jun and a loading control to ensure equal protein loading.
Mandatory Visualizations
JNK Signaling Pathway
The following diagram illustrates the core components of the JNK signaling cascade, from upstream activators to downstream transcription factors.
Caption: A simplified diagram of the JNK signaling pathway.
Experimental Workflow for Inhibitor Comparison
This diagram outlines the logical flow of experiments for comparing the efficacy of this compound and JNK-IN-8.
Caption: A logical workflow for comparing JNK inhibitors.
References
Validating SR-3576 Target Engagement in Cells: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of methodologies to validate the cellular target engagement of SR-3576, a potent and selective JNK3 inhibitor. We will explore established techniques, compare their principles, and provide detailed experimental protocols. While direct comparative cellular target engagement data for this compound is not extensively available in the public domain, this guide will use available biochemical data for comparison with other common JNK inhibitors and present workflows applicable to this compound.
Quantitative Comparison of JNK Inhibitors
This compound demonstrates high potency and selectivity for JNK3 in biochemical assays. To provide a quantitative comparison, the following table summarizes the half-maximal inhibitory concentrations (IC50) of this compound and two other widely used JNK inhibitors, SP600125 and AS601245. It is important to note that these values are derived from in vitro kinase assays and cellular target engagement may vary.
| Compound | JNK1 IC50 (nM) | JNK2 IC50 (nM) | JNK3 IC50 (nM) | p38 IC50 (µM) | Reference |
| This compound | 170 | - | 7 | >20 | [1] |
| SP600125 | 40 | 40 | 90 | >10 | [2][3] |
| AS601245 | 150 | 220 | 70 | >10 | [4][5][6] |
JNK Signaling Pathway
The c-Jun N-terminal kinases (JNKs) are members of the mitogen-activated protein kinase (MAPK) family and are activated in response to various cellular stresses. The JNK signaling cascade plays a crucial role in regulating apoptosis, inflammation, and cellular proliferation. This compound selectively targets JNK3, an isoform predominantly expressed in the brain, heart, and testes.
Figure 1: Simplified JNK3 Signaling Pathway. This compound inhibits JNK3, blocking downstream events.
Methods for Validating Target Engagement
Confirming that a compound interacts with its intended target within the complex environment of a cell is a critical step in drug development. Several powerful techniques can be employed to validate the target engagement of this compound.
Cellular Thermal Shift Assay (CETSA)
CETSA is a biophysical method that assesses the thermal stability of a protein in its native cellular environment.[7][8] The principle is that ligand binding often stabilizes the target protein, leading to an increase in its melting temperature. This change in thermal stability is a direct indicator of target engagement.
Figure 2: Experimental workflow for the Cellular Thermal Shift Assay (CETSA).
-
Cell Culture and Treatment:
-
Culture cells expressing endogenous or overexpressed JNK3 to a suitable confluency.
-
Treat cells with a dose-response range of this compound or a vehicle control (e.g., DMSO) for a predetermined time (e.g., 1-2 hours) at 37°C.
-
-
Heating Step:
-
Aliquot the cell suspensions into PCR tubes or a 96-well PCR plate.
-
Heat the samples to a range of temperatures (e.g., 40-70°C in 2°C increments) for 3-5 minutes using a thermal cycler. Include an unheated control.
-
-
Cell Lysis:
-
Lyse the cells by freeze-thaw cycles (e.g., 3 cycles of liquid nitrogen and a 37°C water bath) or by using a suitable lysis buffer (e.g., RIPA buffer supplemented with protease and phosphatase inhibitors).
-
-
Separation of Soluble and Aggregated Proteins:
-
Centrifuge the lysates at high speed (e.g., 20,000 x g for 20 minutes at 4°C) to pellet the aggregated proteins.
-
-
Quantification of Soluble JNK3:
-
Carefully collect the supernatant containing the soluble protein fraction.
-
Analyze the amount of soluble JNK3 in each sample by Western blotting using a JNK3-specific antibody or by mass spectrometry-based proteomics.
-
-
Data Analysis:
-
Quantify the band intensities from the Western blot or the peptide intensities from the mass spectrometry data.
-
Plot the percentage of soluble JNK3 as a function of temperature for both the this compound-treated and vehicle-treated samples. A shift in the melting curve to a higher temperature in the presence of this compound indicates target engagement.
-
Kinobeads Assay
Kinobeads are a chemical proteomics tool used to profile the interaction of small molecule inhibitors with a large number of kinases simultaneously.[9][10] This competition-based assay relies on broad-spectrum kinase inhibitors immobilized on beads to capture kinases from a cell lysate. A test compound, such as this compound, is added to the lysate to compete with the kinobeads for binding to its target kinases. The displacement of a kinase from the beads in the presence of the compound is a measure of target engagement.
Figure 3: Experimental workflow for the Kinobeads assay.
-
Cell Lysis:
-
Harvest cultured cells and lyse them in a non-denaturing lysis buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 0.5% NP-40, supplemented with protease and phosphatase inhibitors).
-
Clarify the lysate by centrifugation to remove cellular debris.
-
-
Competition Binding:
-
Incubate the cell lysate with a range of concentrations of this compound or a vehicle control for 1 hour at 4°C.
-
-
Kinobeads Pulldown:
-
Add the kinobeads slurry to the pre-incubated lysates and incubate for an additional 1-2 hours at 4°C with gentle rotation to allow for kinase binding.
-
-
Washing and Elution:
-
Wash the beads several times with lysis buffer to remove non-specifically bound proteins.
-
Elute the bound proteins from the beads using an elution buffer (e.g., SDS-PAGE sample buffer or a high concentration of a competing ligand).
-
-
Proteomic Analysis:
-
Digest the eluted proteins into peptides using trypsin.
-
Analyze the peptide mixture by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
-
Data Analysis:
-
Identify and quantify the proteins in each sample.
-
Compare the abundance of JNK3 (and other kinases) in the this compound-treated samples to the vehicle control. A dose-dependent decrease in the amount of JNK3 pulled down by the kinobeads indicates target engagement by this compound. Apparent dissociation constants (Kd) can be calculated from this data.
-
Validating Target Engagement: A Logical Framework
The validation of a kinase inhibitor's target engagement is a multi-step process that integrates data from various assays to build a compelling case for its mechanism of action.
Figure 4: Logical workflow for validating kinase inhibitor target engagement.
This logical framework illustrates how different experimental approaches provide complementary evidence to validate the target engagement of an inhibitor like this compound. Starting with biochemical potency, direct evidence of cellular binding is obtained through assays like CETSA or Kinobeads. This is then linked to the modulation of downstream signaling events and ultimately to a measurable cellular phenotype, providing a robust validation of the inhibitor's mechanism of action.
References
- 1. researchgate.net [researchgate.net]
- 2. selleckchem.com [selleckchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. selleckchem.com [selleckchem.com]
- 6. AS601245 - Ace Therapeutics [acetherapeutics.com]
- 7. mdpi.com [mdpi.com]
- 8. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Kinobead and single-shot LC-MS profiling identifies selective PKD inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Kinobeads Profiling To Study Kinase Inhibitor: A Chemical Proteomic Approach For Investigating Drug-Protein Interactions | UKM Medical Molecular Biology Institute [ukm.my]
Comparing JNK3 Inhibition: A Guide to siRNA-Mediated Knockdown vs. the Selective Inhibitor SR-3576
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of two powerful techniques for inhibiting the c-Jun N-terminal kinase 3 (JNK3): small interfering RNA (siRNA)-mediated knockdown and pharmacological inhibition with the selective small molecule SR-3576. Understanding the nuances, strengths, and experimental considerations of each method is crucial for designing robust experiments and accurately interpreting results in the study of JNK3-mediated signaling pathways, particularly in the context of neurodegenerative diseases and other stress-induced pathologies.
Introduction to JNK3 and its Inhibition
c-Jun N-terminal kinase 3 (JNK3), encoded by the MAPK10 gene, is a member of the mitogen-activated protein kinase (MAPK) family.[1][2] Its expression is predominantly localized to the central nervous system, heart, and testes.[1] JNK3 is a critical mediator of neuronal apoptosis in response to various stressors, including oxidative stress and excitotoxicity.[3][4] Upon activation, JNK3 phosphorylates a range of downstream targets, most notably the transcription factor c-Jun at serines 63 and 73, leading to the transcription of pro-apoptotic genes.[5][6][7] Given its central role in neuronal cell death, JNK3 has emerged as a promising therapeutic target for neurodegenerative disorders.[3][4]
Two primary strategies for interrogating JNK3 function are genetic knockdown using siRNA and pharmacological inhibition with small molecules. siRNA offers high specificity by targeting the JNK3 mRNA for degradation, leading to a reduction in protein expression.[8] this compound is a highly potent and selective small molecule inhibitor of JNK3, with a reported IC50 of 7 nM and over 2800-fold selectivity against the related kinase p38.[9] This guide will delve into the experimental methodologies for both approaches and present a comparative analysis of their effects.
Experimental Methodologies
JNK3 Knockdown using siRNA
Objective: To specifically reduce the expression of JNK3 protein.
Protocol:
-
siRNA Selection and Preparation:
-
Design or purchase at least two independent siRNAs targeting different sequences of the JNK3 mRNA to control for off-target effects.[10] A non-targeting scrambled siRNA should be used as a negative control.
-
Reconstitute lyophilized siRNAs in RNase-free water to a stock concentration of 20-100 µM.
-
-
Cell Culture and Transfection:
-
Plate neuronal cells (e.g., primary hippocampal neurons, SH-SY5Y neuroblastoma cells) in antibiotic-free medium to a confluence of 60-80% at the time of transfection.[11]
-
For each transfection, dilute the JNK3 siRNA or scrambled control siRNA in serum-free medium.[11]
-
In a separate tube, dilute a suitable transfection reagent (e.g., Lipofectamine™ RNAiMAX) in serum-free medium.[8]
-
Combine the diluted siRNA and transfection reagent, mix gently, and incubate at room temperature for 15-20 minutes to allow for complex formation.[11]
-
Add the siRNA-lipid complexes to the cells and incubate for 24-72 hours. The optimal incubation time should be determined empirically.[8][11]
-
-
Validation of Knockdown:
-
Quantitative Real-Time PCR (qRT-PCR): Harvest RNA from the cells 24-48 hours post-transfection and perform qRT-PCR to quantify JNK3 mRNA levels relative to a housekeeping gene. A significant reduction in JNK3 mRNA in the siRNA-treated group compared to the scrambled control confirms successful knockdown at the transcript level.
-
Western Blotting: Lyse the cells 48-72 hours post-transfection and perform Western blot analysis using an antibody specific for JNK3. A marked decrease in the JNK3 protein band in the siRNA-treated cells compared to the control will validate the knockdown at the protein level.[12]
-
-
Rescue Experiment (Optional but Recommended):
Pharmacological Inhibition of JNK3 with this compound
Objective: To acutely and selectively inhibit the kinase activity of JNK3.
Protocol:
-
This compound Preparation:
-
Prepare a stock solution of this compound in a suitable solvent, such as DMSO.
-
Further dilute the stock solution in cell culture medium to the desired final concentrations for treatment.
-
-
Cell Treatment:
-
Plate and culture cells as described for the siRNA experiment.
-
Once the cells have reached the desired confluency or developmental stage, replace the medium with fresh medium containing the desired concentration of this compound or a vehicle control (e.g., DMSO at the same final concentration as the highest this compound dose).
-
The optimal treatment duration will depend on the specific experimental question and should be determined empirically. For studying acute signaling events, a pre-incubation of 30 minutes to 2 hours before stimulation is common.
-
-
Dose-Response Determination:
-
To determine the effective concentration of this compound in your cell system, perform a dose-response experiment.
-
Treat cells with a range of this compound concentrations (e.g., from 1 nM to 10 µM).
-
After the treatment period, lyse the cells and perform a Western blot to assess the phosphorylation of a direct JNK3 substrate, such as c-Jun at Ser63/73.
-
Quantify the band intensities to determine the IC50 of this compound for inhibiting c-Jun phosphorylation in your cellular context.
-
-
Validation of Target Engagement:
-
The primary method for validating the effect of this compound is to measure the phosphorylation status of downstream JNK3 targets.
-
Western Blotting: Following treatment with this compound and a relevant stimulus (e.g., oxidative stress, excitotoxin), perform a Western blot for phospho-c-Jun (Ser63/73) and total c-Jun. A dose-dependent decrease in the ratio of phospho-c-Jun to total c-Jun will confirm the inhibitory activity of this compound.[2][14]
-
Comparative Analysis of JNK3 siRNA and this compound Effects
The following table summarizes the expected outcomes and provides a framework for comparing the effects of JNK3 knockdown by siRNA and inhibition by this compound. The quantitative data presented are hypothetical and should be determined experimentally.
| Parameter | Method | Expected Outcome | Quantitative Comparison (Hypothetical Data) |
| Target Level | JNK3 siRNA | Reduction in JNK3 mRNA and protein levels | ~80% reduction in JNK3 protein expression |
| This compound | No change in JNK3 protein levels | No significant change in JNK3 protein expression | |
| Downstream Target Phosphorylation | JNK3 siRNA | Decreased phosphorylation of c-Jun (Ser63/73) upon stimulation | ~70% decrease in phospho-c-Jun/total c-Jun ratio |
| This compound (100 nM) | Decreased phosphorylation of c-Jun (Ser63/73) upon stimulation | ~90% decrease in phospho-c-Jun/total c-Jun ratio | |
| Functional Outcome (e.g., Apoptosis) | JNK3 siRNA | Reduction in apoptosis in response to a pro-apoptotic stimulus | ~60% reduction in caspase-3 cleavage |
| This compound (100 nM) | Reduction in apoptosis in response to a pro-apoptotic stimulus | ~80% reduction in caspase-3 cleavage |
Visualizing the Experimental Approaches and Signaling Pathway
To further clarify the concepts discussed, the following diagrams have been generated using the Graphviz DOT language.
Caption: JNK3 Signaling Pathway.
Caption: Experimental Workflow Comparison.
Caption: Logical Comparison of Inhibition Methods.
Conclusion
References
- 1. academic.oup.com [academic.oup.com]
- 2. Molecular modeling studies of JNK3 inhibitors using QSAR and docking | Semantic Scholar [semanticscholar.org]
- 3. researchgate.net [researchgate.net]
- 4. JNK Signaling in Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. c-Jun N-terminal phosphorylation correlates with activation of the JNK subgroup but not the ERK subgroup of mitogen-activated protein kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. An intrinsic temporal order of c-JUN N-terminal phosphorylation regulates its activity by orchestrating co-factor recruitment - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Construction of PLGA/JNK3-shRNA nanoparticles and their protective role in hippocampal neuron apoptosis induced by oxygen and glucose deprivation - RSC Advances (RSC Publishing) DOI:10.1039/C8RA00679B [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Recognizing and exploiting differences between RNAi and small-molecule inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Top 10 Ways to Validate Your RNAi Data | Thermo Fisher Scientific - JP [thermofisher.com]
- 14. Small Molecule c-jun-N-Terminal Kinase Inhibitors Protect Dopaminergic Neurons in a Model of Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
SR-3576: A Highly Selective JNK3 Inhibitor for Research in Neurodegenerative Diseases and Beyond
A deep dive into the kinase selectivity profile of SR-3576, providing researchers, scientists, and drug development professionals with a comprehensive comparison and the underlying experimental data for this potent research tool.
This compound is a potent and highly selective inhibitor of c-Jun N-terminal kinase 3 (JNK3), a key signaling protein implicated in neuronal apoptosis and the pathogenesis of several neurodegenerative disorders.[1] This guide provides a detailed analysis of this compound's selectivity against other kinases, supported by experimental data, to assist researchers in its effective application and in the interpretation of experimental outcomes.
Potency and Selectivity Profile
This compound demonstrates exceptional potency against its primary target, JNK3, with a reported half-maximal inhibitory concentration (IC50) of 7 nM.[2][3][4][5] Its utility as a research tool is further underscored by its remarkable selectivity over other kinases, most notably a greater than 2800-fold selectivity against the closely related p38 mitogen-activated protein kinase (MAPK).[2][3][5]
| Target Kinase | IC50 (nM) | Selectivity Fold (vs. JNK3) |
| JNK3 | 7 | 1 |
| p38 | >20,000 | >2857 |
Experimental Protocols
The inhibitory activity of this compound was determined using in vitro kinase assays. A brief outline of a typical protocol is as follows:
In Vitro Kinase Assay:
-
Enzyme and Substrate Preparation: Recombinant human JNK3 and a suitable substrate (e.g., myelin basic protein, MBP) are prepared in a kinase assay buffer.
-
Compound Dilution: this compound is serially diluted to a range of concentrations.
-
Incubation: The kinase, substrate, and inhibitor are incubated together at a controlled temperature (e.g., 30°C).
-
Reaction Initiation: The kinase reaction is initiated by the addition of ATP, often including a radiolabeled ATP (e.g., [γ-32P]ATP) to enable detection of substrate phosphorylation.
-
Reaction Termination: After a defined incubation period, the reaction is stopped, typically by the addition of a solution that denatures the enzyme.
-
Detection and Quantification: The amount of phosphorylated substrate is quantified. In the case of radiolabeling, this can be achieved by separating the phosphorylated substrate via SDS-PAGE and detecting the incorporated radioactivity using a phosphorimager.
-
IC50 Determination: The concentration of this compound that results in 50% inhibition of kinase activity (IC50) is calculated from the dose-response curve.
JNK3 Signaling Pathway
JNK3 is a critical component of the Mitogen-Activated Protein Kinase (MAPK) signaling cascade. This pathway is activated by various extracellular stimuli, including stress signals, and plays a crucial role in regulating cellular processes such as proliferation, differentiation, and apoptosis. In neurons, the activation of the JNK3 pathway is strongly associated with apoptotic cell death, making it a key target for therapeutic intervention in neurodegenerative diseases.
Caption: Simplified JNK3 signaling pathway leading to apoptosis and the point of inhibition by this compound.
Experimental Workflow for Kinase Selectivity Profiling
The determination of a compound's kinase selectivity profile is a critical step in drug discovery and chemical probe development. A common workflow involves screening the compound against a large panel of kinases.
Caption: General workflow for determining the kinase selectivity profile of a test compound.
References
Confirming SR-3576-Induced Apoptosis: A Comparative Guide to Caspase Assays
For researchers and drug development professionals investigating the pro-apoptotic potential of novel compounds such as SR-3576, robust and reliable methods for confirming apoptosis are essential. Caspase activity assays are a cornerstone of apoptosis detection, providing quantitative data on the activation of key mediator proteins in the apoptotic cascade. This guide compares common caspase assays, provides detailed experimental protocols, and illustrates the underlying signaling pathways to aid in the experimental design for confirming this compound-induced apoptosis.
Data Presentation: Comparison of Common Caspase Assays
Caspases, a family of cysteine proteases, are central to the execution of apoptosis. They are broadly categorized into initiator caspases (e.g., caspase-8 and caspase-9) and executioner caspases (e.g., caspase-3 and caspase-7). The choice of assay can provide insights into which apoptotic pathway is activated.
| Assay Type | Target Caspase(s) | Apoptotic Pathway Indicated | Substrate Sequence | Detection Method | Key Features |
| Caspase-3/7 Assay | Caspase-3, Caspase-7 | Executioner Phase (Common to both pathways) | DEVD | Colorimetric, Fluorometric, Luminescent | A reliable indicator of general apoptosis.[1][2][3] High-throughput screening is possible with luminescent and fluorescent formats.[1][4] |
| Caspase-8 Assay | Caspase-8 | Extrinsic Pathway (Death Receptor-Mediated) | IETD/LETD | Colorimetric, Fluorometric, Luminescent | Used to specifically investigate the involvement of the extrinsic apoptotic pathway.[5][6][7] |
| Caspase-9 Assay | Caspase-9 | Intrinsic Pathway (Mitochondrial-Mediated) | LEHD | Colorimetric, Fluorometric, Luminescent | Used to specifically investigate the involvement of the intrinsic apoptotic pathway.[8][9][10][11] |
| Annexin V Staining | Phosphatidylserine (PS) | Early Apoptosis | N/A | Flow Cytometry, Fluorescence Microscopy | Detects the translocation of PS to the outer cell membrane, an early apoptotic event. Often used in conjunction with a viability dye. |
| TUNEL Assay | Fragmented DNA | Late Apoptosis | N/A | Flow Cytometry, Fluorescence Microscopy | Detects DNA fragmentation, a hallmark of late-stage apoptosis.[12] |
Experimental Protocols
Detailed methodologies for key caspase assays are provided below. These protocols are generalized and may require optimization based on the cell type and experimental conditions.
General Protocol for Luminescent Caspase-Glo® Assays (3/7, 8, and 9)
This protocol is adapted from the Promega Caspase-Glo® assay series.[1][5][8]
-
Cell Seeding: Seed cells in a white-walled 96-well plate at a density that allows for logarithmic growth during the treatment period.
-
Compound Treatment: Treat cells with various concentrations of this compound and appropriate vehicle controls. Include a positive control for apoptosis induction (e.g., staurosporine). Incubate for the desired treatment duration.
-
Reagent Preparation: Reconstitute the Caspase-Glo® substrate with the provided buffer. Allow the reagent to equilibrate to room temperature before use.
-
Assay Procedure:
-
Remove the 96-well plate from the incubator and allow it to equilibrate to room temperature.
-
Add a volume of Caspase-Glo® reagent equal to the volume of cell culture medium in each well (e.g., 100 µL of reagent to 100 µL of medium).[2][4]
-
Mix the contents of the wells by gentle shaking on a plate shaker for 30-60 seconds.
-
Incubate at room temperature for 1 to 3 hours, protected from light.
-
-
Data Acquisition: Measure the luminescence of each well using a plate-reading luminometer.
-
Data Analysis: Subtract the average luminescence of the blank wells (medium + reagent) from all other readings. The fold-increase in caspase activity can be determined by comparing the luminescence of treated samples to the vehicle control.
General Protocol for Colorimetric Caspase Assays (3, 8, and 9)
This protocol is a generalized procedure based on commercially available kits.[3][7][10][11]
-
Cell Treatment and Lysis:
-
Induce apoptosis in cells by treating with this compound.
-
Pellet the cells by centrifugation and wash with ice-cold PBS.
-
Resuspend the cell pellet in chilled cell lysis buffer and incubate on ice for 10 minutes.
-
Centrifuge at high speed (e.g., 10,000 x g) for 1 minute to pellet cellular debris.
-
Transfer the supernatant (cytosolic extract) to a fresh, pre-chilled tube.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., Bradford or BCA).
-
Assay Reaction:
-
In a 96-well plate, add an equal amount of protein from each lysate to individual wells.
-
Add 2x Reaction Buffer containing DTT to each well.
-
Add the appropriate colorimetric substrate (e.g., DEVD-pNA for caspase-3, IETD-pNA for caspase-8, LEHD-pNA for caspase-9) to each well.
-
-
Incubation and Measurement:
-
Incubate the plate at 37°C for 1-2 hours, protected from light.
-
Measure the absorbance at 400-405 nm using a microplate reader.
-
-
Data Analysis: The fold-increase in caspase activity is determined by comparing the absorbance of the this compound-treated samples to the uninduced control.
Mandatory Visualizations
The following diagrams illustrate the apoptotic signaling pathways and a general experimental workflow for confirming this compound-induced apoptosis.
References
- 1. Caspase-Glo® 3/7 Assay Protocol [france.promega.com]
- 2. ulab360.com [ulab360.com]
- 3. bosterbio.com [bosterbio.com]
- 4. promega.com [promega.com]
- 5. Caspase-Glo® 8 Assay Protocol [promega.com]
- 6. promega.com [promega.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. Caspase-Glo® 9 Assay Protocol [promega.com]
- 9. promega.com [promega.com]
- 10. documents.thermofisher.com [documents.thermofisher.com]
- 11. abcam.com [abcam.com]
- 12. biocompare.com [biocompare.com]
SR-3576: A Comparative Analysis of its Cross-Reactivity with JNK1 and JNK2
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the inhibitor SR-3576's activity against c-Jun N-terminal kinase (JNK) isoforms JNK1 and JNK2, with JNK3 as a primary reference. The information presented is collated from publicly available experimental data to aid in research and drug development decisions.
Quantitative Data Summary
| Target | This compound IC50 | Selectivity vs. JNK3 |
| JNK1 | 170 nM[1] | ~24-fold less potent |
| JNK2 | Data not available | Not applicable |
| JNK3 | 7 nM[1][2][3][4][5][6][7] | - |
| p38 | >20,000 nM (>20 µM)[1] | >2800-fold more selective |
Note: The IC50 value for JNK2 is not specified in the available literature for this compound.
Signaling Pathway Overview
The JNK signaling pathway is a critical component of the mitogen-activated protein kinase (MAPK) cascade. It is activated by various stress stimuli, leading to the phosphorylation of downstream transcription factors like c-Jun, which in turn regulate gene expression involved in apoptosis, inflammation, and cellular stress responses. The differential expression of JNK isoforms (JNK1, JNK2, and JNK3) across tissues contributes to their distinct biological roles.
Caption: JNK Signaling Pathway and Inhibition by this compound.
Experimental Protocols
The following is a representative in vitro kinase assay protocol adapted from methodologies used for characterizing aminopyrazole-based JNK inhibitors.
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against JNK1, JNK2, and JNK3.
Materials:
-
Recombinant active JNK1, JNK2, and JNK3 enzymes
-
Biotinylated ATF2 substrate
-
ATP (Adenosine triphosphate)
-
Kinase Buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)
-
This compound (dissolved in DMSO)
-
HTRF (Homogeneous Time-Resolved Fluorescence) detection reagents (e.g., Europium-labeled anti-phospho-ATF2 antibody and Streptavidin-XL665)
-
384-well assay plates
-
Plate reader capable of HTRF detection
Procedure:
-
Compound Preparation: Prepare a serial dilution of this compound in DMSO. Further dilute in kinase buffer to achieve the desired final concentrations.
-
Kinase Reaction:
-
Add the JNK enzyme (JNK1, JNK2, or JNK3) to the wells of a 384-well plate.
-
Add the diluted this compound or DMSO (vehicle control) to the respective wells.
-
Initiate the kinase reaction by adding a mixture of biotinylated ATF2 substrate and ATP.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
-
Reaction Termination and Detection:
-
Stop the reaction by adding EDTA.
-
Add the HTRF detection reagents (Europium-labeled anti-phospho-ATF2 antibody and Streptavidin-XL665).
-
Incubate in the dark at room temperature for 60 minutes to allow for antibody binding.
-
-
Data Acquisition: Read the plate on an HTRF-compatible plate reader, measuring the emission at 665 nm and 620 nm.
-
Data Analysis: Calculate the HTRF ratio and determine the percent inhibition for each concentration of this compound relative to the DMSO control. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic curve to determine the IC50 value.
References
- 1. JNK3 Inhibitor XII, this compound The JNK3 Inhibitor XII, this compound, also referenced under CAS 1164153-22-3, controls the biological activity of JNK3. This small molecule/inhibitor is primarily used for Phosphorylation & Dephosphorylation applications. | 1164153-22-3 [sigmaaldrich.com]
- 2. axonmedchem.com [axonmedchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. caymanchem.com [caymanchem.com]
- 5. JNK3 Inhibitor XII, this compound [sigmaaldrich.com]
- 6. glpbio.com [glpbio.com]
- 7. medchemexpress.com [medchemexpress.com]
SR-3576: A Potent and Selective Chemical Probe for JNK3 Function
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of SR-3576, a potent chemical probe for c-Jun N-terminal kinase 3 (JNK3), with other commonly used JNK inhibitors. The information presented herein is intended to assist researchers in selecting the most appropriate tool compound for investigating JNK3 function in various biological contexts.
Introduction to JNK3 and its Role in Cellular Signaling
c-Jun N-terminal kinases (JNKs) are members of the mitogen-activated protein kinase (MAPK) family that play crucial roles in a variety of cellular processes, including stress responses, apoptosis, inflammation, and cell differentiation. The JNK family consists of three isoforms: JNK1, JNK2, and JNK3. While JNK1 and JNK2 are ubiquitously expressed, JNK3 is predominantly found in the brain, heart, and testes. This tissue-specific expression pattern has made JNK3 an attractive therapeutic target for neurological disorders such as Alzheimer's disease, Parkinson's disease, and ischemic stroke.
This compound: A Highly Potent and Selective JNK3 Inhibitor
This compound is a small molecule inhibitor that demonstrates high potency and selectivity for JNK3. It acts as a reversible, ATP-competitive inhibitor, binding to the ATP-binding pocket of the kinase.
Comparative Analysis of JNK Inhibitors
The selection of an appropriate chemical probe is critical for accurately dissecting the biological functions of a target protein. The following tables provide a quantitative comparison of this compound with other widely used JNK inhibitors, SP600125 (a pan-JNK inhibitor) and JNK-IN-8 (a covalent pan-JNK inhibitor).
Biochemical Potency
| Inhibitor | JNK1 IC50 (nM) | JNK2 IC50 (nM) | JNK3 IC50 (nM) | Mechanism of Action | Reference(s) |
| This compound | 170 | - | 7 | Reversible, ATP-competitive | [1] |
| SP600125 | 40 | 40 | 90 | Reversible, ATP-competitive | [2][3] |
| JNK-IN-8 | 4.7 | 18.7 | 1.0 | Irreversible, Covalent | [2][3] |
Kinase Selectivity
A critical aspect of a chemical probe is its selectivity for the intended target over other related proteins. This compound has been reported to be highly selective for JNK3 over the closely related MAPK, p38, with a greater than 2800-fold selectivity margin[4][5]. However, a comprehensive, publicly available kinase selectivity profile (kinome scan) for this compound against a broad panel of kinases has not been identified in the reviewed literature.
In contrast, SP600125 is known to have significant off-target effects on other kinases. JNK-IN-8 exhibits good selectivity but, as a covalent inhibitor, may have different off-target liabilities.
| Inhibitor | Selectivity Notes | Reference(s) |
| This compound | >2800-fold selective over p38. A comprehensive kinome scan is not publicly available. | [4][5] |
| SP600125 | Known to inhibit other kinases, including various CDKs, and other MAPKs at higher concentrations. | [2][3] |
| JNK-IN-8 | Greater than 10-fold selectivity against MNK2 and Fms. | [2][3] |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and interpretation of experimental results. Below are representative protocols for assays commonly used to characterize JNK inhibitors.
In Vitro Biochemical Kinase Assay (ADP-Glo™ Format)
This assay quantifies kinase activity by measuring the amount of ADP produced during the phosphorylation reaction.
-
Reagent Preparation : Prepare a reaction buffer containing 40 mM Tris-HCl (pH 7.5), 20 mM MgCl2, 0.1 mg/mL BSA, and 50 µM DTT.
-
Reaction Setup : In a 384-well plate, add 1 µL of the test inhibitor (e.g., this compound) at various concentrations.
-
Enzyme Addition : Add 2 µL of purified recombinant JNK3 enzyme to each well.
-
Substrate Mix : Add 2 µL of a substrate/ATP mix containing a suitable JNK3 substrate (e.g., a c-Jun-derived peptide) and ATP.
-
Incubation : Incubate the reaction at room temperature for 60 minutes.
-
ADP-Glo™ Reagent : Add 5 µL of ADP-Glo™ Reagent to deplete the remaining ATP and incubate for 40 minutes at room temperature.
-
Kinase Detection Reagent : Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.
-
Data Acquisition : Measure luminescence using a plate reader. The signal is proportional to the amount of ADP produced and thus, the kinase activity.
Cellular Assay for c-Jun Phosphorylation (Western Blot)
This assay assesses the ability of an inhibitor to block JNK activity within a cellular context by measuring the phosphorylation of its downstream target, c-Jun.
-
Cell Culture and Treatment : Culture cells (e.g., HEK293 or a relevant neuronal cell line) to 70-80% confluency. Pre-treat the cells with the JNK inhibitor (e.g., this compound) at desired concentrations for 1-2 hours.
-
Stimulation : Induce the JNK signaling pathway by treating the cells with a stimulus such as UV radiation, anisomycin, or a pro-inflammatory cytokine (e.g., TNF-α) for a specified time (e.g., 30 minutes).
-
Cell Lysis : Wash the cells with ice-cold PBS and lyse them in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification : Determine the protein concentration of the cell lysates using a standard method (e.g., BCA assay).
-
SDS-PAGE and Western Blotting : Separate equal amounts of protein from each sample by SDS-PAGE and transfer the proteins to a PVDF membrane.
-
Antibody Incubation : Block the membrane and then incubate with a primary antibody specific for phosphorylated c-Jun (e.g., anti-phospho-c-Jun Ser63/73). Subsequently, incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection : Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Analysis : Quantify the band intensities and normalize to a loading control (e.g., total c-Jun or β-actin) to determine the extent of c-Jun phosphorylation inhibition.
Visualizing JNK3 Signaling and Experimental Logic
To further clarify the biological context and experimental approaches, the following diagrams have been generated.
References
- 1. The selectivity of protein kinase inhibitors: a further update - PMC [pmc.ncbi.nlm.nih.gov]
- 2. CSK-Mediated c-Jun Phosphorylation Promotes c-Jun Degradation and Inhibits Cell Transformation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. vghtc.gov.tw [vghtc.gov.tw]
- 4. researchgate.net [researchgate.net]
- 5. High-Throughput Kinase Profiling: A More Efficient Approach towards the Discovery of New Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Preclinical Evaluation of JNK3 Inhibitors for Neurodegenerative Disorders
For Researchers, Scientists, and Drug Development Professionals
Introduction
The c-Jun N-terminal kinase 3 (JNK3) is a critical mediator of neuronal apoptosis and has emerged as a promising therapeutic target for a range of neurodegenerative diseases. SR-3576 is a potent and highly selective JNK3 inhibitor that serves as a valuable research tool for investigating the role of this kinase in disease models. While extensive preclinical efficacy data for this compound in in vivo models is not publicly available, this guide provides a comparative framework for the evaluation of JNK3 inhibitors, using data from other well-studied JNK inhibitors as surrogates. This guide will detail experimental protocols, present quantitative data from representative studies, and visualize key pathways and workflows to aid researchers in the design and interpretation of preclinical studies for novel JNK3-targeted therapeutics.
Comparative Efficacy of JNK Inhibitors in Preclinical Models
The following tables summarize the in vivo efficacy of the JNK inhibitor SP600125 in preclinical models of Parkinson's Disease and Alzheimer's Disease. This data is presented as a representative example of the types of endpoints and effect sizes that might be expected from a potent JNK inhibitor.
Table 1: Efficacy of SP600125 in a Mouse Model of Parkinson's Disease
| Treatment Group | Dose | Route of Administration | Endpoint | Result | Reference |
| MPTP + Vehicle | - | i.p. | Striatal Dopamine Level (ng/mg tissue) | 1.5 ± 0.3 | [1] |
| MPTP + SP600125 | 30 mg/kg | i.p. | Striatal Dopamine Level (ng/mg tissue) | 4.2 ± 0.5 | [1] |
| MPTP + Vehicle | - | i.p. | Number of TH-positive neurons in SNc | 3200 ± 250 | [1] |
| MPTP + SP600125 | 30 mg/kg | i.p. | Number of TH-positive neurons in SNc | 5100 ± 300 | [1] |
| *p < 0.05 compared to MPTP + Vehicle |
Table 2: Efficacy of JNK Inhibitors in Preclinical Models of Alzheimer's Disease
| Inhibitor | Animal Model | Treatment Regimen | Key Findings | Reference |
| SP600125 | Tg2576/PS1M146L Mice | Chronic administration | Reduced Aβ-induced neurodegeneration in a brain slice model. | [2] |
| D-JNKi1 | TgCRND8 Mice | Not specified | Rescued memory impairments and LTP deficits; reduced APP phosphorylation and Aβ oligomers. | [3] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of preclinical findings. Below are representative protocols for key experiments used to evaluate JNK inhibitors in neurodegenerative disease models.
MPTP-Induced Mouse Model of Parkinson's Disease
-
Animal Model: C57BL/6N mice are commonly used.[1]
-
Induction of Parkinsonism: Mice are administered 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP) at a dose of 30 mg/kg via intraperitoneal (i.p.) injection once a day for five consecutive days.[1]
-
Inhibitor Administration: The JNK inhibitor (e.g., SP600125) is administered i.p. at a specified dose (e.g., 30 mg/kg) 30 minutes before each MPTP injection.[1]
-
Endpoint Analysis:
-
Immunohistochemistry: Seven days after the final MPTP injection, mice are euthanized, and brains are processed for tyrosine hydroxylase (TH) immunohistochemistry to quantify the number of dopaminergic neurons in the substantia nigra pars compacta (SNc).[1]
-
HPLC Analysis: Striatal tissue is dissected and analyzed by high-performance liquid chromatography (HPLC) to measure dopamine and its metabolites.[1]
-
In Vitro Brain Slice Model of Amyloid-β Induced Neurodegeneration
-
Animal Model: Tg2576/PSM146L transgenic mice, which overexpress a mutant form of human amyloid precursor protein (APP).[2]
-
Slice Preparation: Organotypic brain slices are prepared from the hippocampus of the transgenic mice.
-
Inhibitor Treatment: The JNK inhibitor is applied to the brain slice culture medium.
-
Endpoint Analysis: Neurodegeneration is assessed by quantifying neuronal cell death, often using fluorescent markers of cell viability and apoptosis. The levels of phosphorylated JNK and other downstream targets are measured by Western blotting or immunofluorescence.[2]
Signaling Pathways and Experimental Workflows
JNK Signaling Pathway in Neuronal Apoptosis
The following diagram illustrates the central role of the JNK signaling cascade in response to cellular stress, leading to neuronal apoptosis. JNK3 is a key isoform in this process within the central nervous system.
Caption: JNK3 signaling cascade in neuronal apoptosis.
General Workflow for Preclinical Evaluation of a JNK3 Inhibitor
This diagram outlines a typical workflow for the preclinical assessment of a novel JNK3 inhibitor like this compound, from initial in vitro characterization to in vivo efficacy studies.
Caption: Preclinical evaluation workflow for a JNK3 inhibitor.
References
- 1. SP600125, a new JNK inhibitor, protects dopaminergic neurons in the MPTP model of Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Inhibition of c-Jun Kinase Provides Neuroprotection in a Model of Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. c-Jun N-terminal Kinase (JNK) Signaling as a Therapeutic Target for Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Disposal of SR-3576: A Guide for Laboratory Professionals
Providing essential safety and logistical information for the proper disposal of the JNK3 inhibitor, SR-3576, this document outlines procedural, step-by-step guidance to ensure safe handling and regulatory compliance in a research environment.
For researchers and scientists in the field of drug development, the responsible management of chemical compounds is paramount. While this compound is not classified as a hazardous substance or mixture, adherence to rigorous disposal protocols is essential to maintain a safe laboratory environment and prevent environmental contamination.[1] This guide provides a comprehensive framework for the proper disposal of this compound, drawing upon established best practices for laboratory chemical waste management.
Understanding this compound: Key Safety and Handling Parameters
This compound is a potent and selective inhibitor of c-Jun N-terminal kinase 3 (JNK3).[2][3] While not officially designated as hazardous, it is crucial to handle this compound with care, employing standard laboratory safety measures. The following table summarizes key safety phrases and handling recommendations.
| Parameter | Guideline | Source |
| Personal Protective Equipment (PPE) | Wear suitable protective clothing, gloves, and eye/face protection. | [1] |
| Inhalation | Do not breathe dust. | [1] |
| Skin and Eye Contact | Avoid contact with skin and eyes. | [1] |
Step-by-Step Disposal Protocol for this compound
The disposal of this compound should be approached with the same diligence as any other laboratory chemical. The following protocol is based on general best practices for chemical and pharmaceutical waste disposal in a research setting.
1. Waste Identification and Segregation:
-
Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) office.
-
Proper segregation is a fundamental practice in laboratory waste management to prevent dangerous chemical reactions.[1]
-
Maintain separate waste containers for solid and liquid forms of this compound waste.
2. Solid Waste Disposal:
-
Contaminated Materials: This category includes items such as gloves, weighing papers, and disposable labware that have come into contact with this compound.
-
Procedure:
-
Collect all solid waste contaminated with this compound in a dedicated, clearly labeled, and sealable container. A plastic bag or a wide-mouth plastic container with a screw-top lid is recommended.
-
The container should be labeled as "this compound Solid Waste" and include the date of accumulation.
-
Store the sealed container in a designated satellite accumulation area within the laboratory.[4][5]
-
3. Liquid Waste Disposal:
-
Solutions and Solvents: This includes any solutions containing this compound and any solvents used to rinse glassware or equipment.
-
Procedure:
-
Collect all liquid waste containing this compound in a dedicated, leak-proof, and chemically compatible container. Glass or polyethylene containers are generally suitable.
-
The container must be clearly labeled as "this compound Liquid Waste," listing all chemical constituents and their approximate concentrations.
-
The container should be kept securely closed except when adding waste.[4][6]
-
Store the liquid waste container in a secondary containment bin to prevent spills.[3]
-
4. Disposal of Empty Containers:
-
An empty container that has held this compound should be managed as hazardous waste unless triple-rinsed.[3]
-
Procedure:
-
Rinse the empty container three times with a suitable solvent (e.g., ethanol or acetone).
-
The rinseate must be collected and disposed of as hazardous liquid waste.[3]
-
After triple-rinsing, deface or remove the original label and dispose of the container as regular laboratory glass or plastic waste, in accordance with your institution's policies.[3]
-
5. Final Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) office for pickup and final disposal of the accumulated this compound waste.
-
Professional hazardous waste disposal services ensure compliance with local, state, and federal regulations.[1]
-
Never dispose of this compound down the drain or in the regular trash.[3][7]
Experimental Workflow for this compound Disposal
The following diagram illustrates the logical workflow for the proper disposal of this compound waste generated in a laboratory setting.
Signaling Pathway Context: The Role of JNK3
This compound is a selective inhibitor of JNK3, a kinase primarily expressed in the brain that is implicated in stress-induced neuronal apoptosis.[1] Understanding the pathway it targets can provide context for its biological significance.
By adhering to these disposal procedures, laboratory professionals can ensure the safe and environmentally responsible management of this compound, fostering a culture of safety and compliance within the research community.
References
- 1. Effective Lab Chemical Waste Management [emsllcusa.com]
- 2. Waste Disposal & Trash Pickup | Republic Services [republicservices.com]
- 3. vumc.org [vumc.org]
- 4. ehrs.upenn.edu [ehrs.upenn.edu]
- 5. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 6. cdn.vanderbilt.edu [cdn.vanderbilt.edu]
- 7. Pharmaceutical Waste - Environmental Health & Safety - University of Delaware [www1.udel.edu]
Essential Safety and Logistical Information for Handling SR-3576
Disclaimer: This document provides essential safety and logistical guidance for handling the research chemical SR-3576. A comprehensive Material Safety Data Sheet (MSDS) for this compound was not found in the public domain. Therefore, the following recommendations are based on general best practices for handling potent, small-molecule inhibitors in a laboratory setting where the full hazard profile is unknown. All personnel must be trained in general laboratory safety and chemical handling procedures before working with this compound.
Personal Protective Equipment (PPE)
Given the absence of specific toxicological data for this compound, a cautious approach to personal protection is warranted. The following table summarizes the recommended PPE for handling this compound.
| Equipment | Specification | Purpose |
| Gloves | Disposable, chemical-resistant gloves (Nitrile recommended). | To prevent skin contact with the compound. |
| Consider double-gloving when handling the pure compound or concentrated solutions. | Provides an additional layer of protection against potential contamination. | |
| Eye Protection | Safety glasses with side shields or chemical splash goggles. | To protect eyes from splashes or aerosols. |
| Lab Coat | A clean, buttoned lab coat. | To protect personal clothing and skin from contamination. |
| Respiratory Protection | Not generally required if handled in a well-ventilated area or a fume hood. | Use a NIOSH-approved respirator if there is a risk of generating aerosols or dusts and engineering controls are not sufficient. |
| Footwear | Closed-toe shoes. | To protect feet from spills. |
Operational and Disposal Plans
Proper handling and disposal are critical to ensure the safety of laboratory personnel and to minimize environmental impact. The following table outlines the key logistical steps for working with this compound.
| Phase | Procedure |
| Receiving | Visually inspect the package for any signs of damage or leakage upon arrival. Wear appropriate PPE when opening the package. |
| Storage | Store in a cool, dry, and well-ventilated area, away from incompatible materials. Follow the supplier's specific storage temperature recommendations. Keep the container tightly sealed. |
| Preparation of Solutions | All handling of the solid compound and preparation of stock solutions should be performed in a chemical fume hood to minimize inhalation exposure. |
| Use in Experiments | When using solutions of this compound, wear all recommended PPE. Avoid generating aerosols. |
| Waste Disposal | All waste materials contaminated with this compound (e.g., pipette tips, tubes, gloves, and excess solutions) should be considered chemical waste. |
| Segregate waste into appropriate, clearly labeled containers for solid and liquid chemical waste. | |
| Follow your institution's specific guidelines for chemical waste disposal. Do not dispose of this compound down the drain. | |
| Spill Cleanup | In case of a spill, evacuate the immediate area. For small spills, absorb the material with an inert absorbent (e.g., vermiculite, sand) while wearing appropriate PPE. Place the absorbed material into a sealed container for chemical waste disposal. For large spills, contact your institution's environmental health and safety (EHS) office. |
Experimental Protocols
The following provides a detailed, step-by-step methodology for the safe handling of this compound.
1. Receiving and Storage:
-
Upon receipt, verify that the container is intact and the correct compound has been delivered.
-
Don appropriate PPE (lab coat, gloves, and safety glasses).
-
Carefully unpack the compound inside a chemical fume hood.
-
Store the compound according to the manufacturer's instructions, typically in a tightly sealed container in a cool, dry place.
2. Reconstitution of this compound:
-
Work exclusively within a certified chemical fume hood.
-
Assemble all necessary materials: this compound vial, appropriate solvent (e.g., DMSO), calibrated pipettes, and sterile microcentrifuge tubes or vials.
-
Wear a lab coat, chemical-resistant gloves (double-gloving is recommended), and safety glasses.
-
Calculate the required volume of solvent to achieve the desired stock solution concentration.
-
Carefully add the solvent to the vial containing the solid this compound.
-
Cap the vial securely and vortex or sonicate until the compound is fully dissolved.
-
Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Clearly label each aliquot with the compound name, concentration, date, and your initials.
-
Store the aliquots at the recommended temperature (typically -20°C or -80°C).
3. Use in Cellular or Biochemical Assays:
-
When preparing working solutions from the stock, continue to work in a fume hood or on a designated bench area with appropriate PPE.
-
Use calibrated pipettes for accurate dilutions.
-
When adding the compound to your experimental system (e.g., cell culture plates), do so carefully to avoid splashes or aerosols.
-
All subsequent handling of the treated cells or assays should be performed with care, and all waste generated should be considered chemically contaminated.
4. Disposal of this compound Waste:
-
Solid Waste: All disposable materials that have come into contact with this compound (e.g., gloves, pipette tips, plastic tubes, and paper towels) must be placed in a designated solid chemical waste container.
-
Liquid Waste: Unused or excess solutions of this compound, as well as media from treated cells, should be collected in a designated liquid chemical waste container. Do not pour this waste down the sink.
-
Follow your institution's EHS guidelines for the final disposal of chemical waste containers.
Workflow for Safe Handling and Disposal of this compound
Caption: Workflow for the safe handling and disposal of this compound.
Retrosynthesis Analysis
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
